molecular formula C7H14N2O B3197074 4-Methylpiperidine-4-carboxamide CAS No. 1003021-83-7

4-Methylpiperidine-4-carboxamide

Cat. No.: B3197074
CAS No.: 1003021-83-7
M. Wt: 142.2 g/mol
InChI Key: WMXCNYRFESQHJG-UHFFFAOYSA-N
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Description

4-Methylpiperidine-4-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. While specific biological data for this exact analog may be limited, the piperidine carboxamide scaffold is recognized as a valuable template for designing pharmacologically active molecules. Piperidine carboxamides have been identified as a promising scaffold for developing inhibitors of various therapeutic targets . Research into similar structures has revealed significant potential. For instance, piperidine carboxamide analogs have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, demonstrating effective antimalarial activity in phenotypic screens and showing efficacy in a mouse model of human malaria . This series of inhibitors exhibited low cytotoxicity against human cell lines and a low propensity for generating resistance, underscoring the therapeutic value of this chemical class . In another area of neuroscience research, the piperidine-4-carboxamide moiety has been explored as a novel scaffold for designing inhibitors of secretory glutaminyl cyclase (sQC), a target implicated in the pathogenesis of Alzheimer's disease . This highlights the versatility of the core structure in targeting different enzyme systems. The structural features of 4-Methylpiperidine-4-carboxamide, including the carboxamide group and the methyl-substituted piperidine ring, make it a versatile building block for constructing compound libraries and exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-7(6(8)10)2-4-9-5-3-7/h9H,2-5H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXCNYRFESQHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylpiperidine-4-carboxamide: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methylpiperidine-4-carboxamide, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical structure, molecular properties, synthesis, and critical role as a scaffold in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Core Molecular Attributes of 4-Methylpiperidine-4-carboxamide

4-Methylpiperidine-4-carboxamide is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The core structure is characterized by a methyl group and a carboxamide group, both attached to the same carbon atom at the 4-position of the piperidine ring. This specific substitution pattern imparts unique conformational and electronic properties to the molecule, making it a valuable starting point for the synthesis of complex and biologically active compounds.

The presence of the basic nitrogen atom in the piperidine ring allows for the formation of salts and facilitates interactions with biological targets. The carboxamide group can participate in hydrogen bonding, a crucial interaction for molecular recognition in biological systems. The methyl group at the 4-position introduces a degree of steric hindrance and lipophilicity, which can be strategically utilized to fine-tune the pharmacological profile of derivative compounds.

Chemical Structure and Molecular Formula

The chemical structure of 4-Methylpiperidine-4-carboxamide is depicted below:

G N1 G cluster_0 Synthesis Workflow start 4-Methylpiperidine step1 Cyanation Reaction (e.g., Strecker synthesis conditions) start->step1 Starting Material intermediate 4-Cyano-4-methylpiperidine step1->intermediate Forms Nitrile step2 Controlled Hydrolysis (Acid or Base Catalyzed) intermediate->step2 Precursor product 4-Methylpiperidine-4-carboxamide step2->product Final Product

Caption: Synthetic workflow for 4-Methylpiperidine-4-carboxamide.

Detailed Experimental Protocol: Synthesis via Nitrile Hydrolysis

This protocol details the synthesis of 4-Methylpiperidine-4-carboxamide from 4-cyano-4-methylpiperidine, which can be prepared from 4-methylpiperidine.

Step 1: Synthesis of 4-Cyano-4-methylpiperidine (Intermediate)

This step can be achieved via a modified Strecker synthesis.

  • Reagents and Materials:

    • 4-Methylpiperidine

    • Acetone

    • Sodium cyanide (NaCN)

    • Hydrochloric acid (HCl)

    • Diethyl ether

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylpiperidine in diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium cyanide in water to the cooled solution with vigorous stirring.

    • Subsequently, add hydrochloric acid dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-cyano-4-methylpiperidine.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Hydrolysis of 4-Cyano-4-methylpiperidine to 4-Methylpiperidine-4-carboxamide

Controlled hydrolysis of the nitrile is key to obtaining the desired carboxamide without over-hydrolysis to the carboxylic acid.

  • Reagents and Materials:

    • 4-Cyano-4-methylpiperidine

    • Concentrated sulfuric acid or a mixture of hydrogen peroxide and a base (e.g., NaOH)

    • Water

    • Sodium bicarbonate (for neutralization)

    • Ethyl acetate (for extraction)

    • Round-bottom flask, magnetic stirrer, heating mantle, condenser

  • Procedure (Acid-catalyzed):

    • Carefully add 4-cyano-4-methylpiperidine to an excess of concentrated sulfuric acid, keeping the temperature low with an ice bath.

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a specified time, monitoring the reaction by TLC or GC.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous solution with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.

    • Purify the 4-Methylpiperidine-4-carboxamide by recrystallization from a suitable solvent (e.g., ethanol/ether).

Characterization and Spectroscopic Data

The structure and purity of the synthesized 4-Methylpiperidine-4-carboxamide should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet), the piperidine ring protons (a series of multiplets), and the amide protons (a broad singlet). The chemical shifts will be influenced by the neighboring functional groups.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon at the 4-position, the methyl carbon, the carbons of the piperidine ring, and the carbonyl carbon of the amide group.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amide (around 3300-3500 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-H stretching of the alkyl groups.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (142.20 g/mol ), along with characteristic fragmentation patterns.

Applications in Drug Development and Medicinal Chemistry

The 4-methylpiperidine-4-carboxamide scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility makes it a highly attractive starting point for the design of new drugs.

Role as a Versatile Scaffold

The piperidine ring provides a three-dimensional structure that can be functionalized at various positions to optimize binding affinity and selectivity for a specific biological target. The methyl group at the 4-position can serve to probe specific hydrophobic pockets in a binding site, while the carboxamide group can engage in crucial hydrogen bonding interactions.

Case Studies and Therapeutic Areas

Derivatives of 4-methylpiperidine and the broader class of piperidine-4-carboxamides have been investigated for a wide range of therapeutic applications:

  • Anticoagulants: A key intermediate in the synthesis of the anticoagulant drug Argatroban is (2R, 4R)-4-methylpiperidine-2-carboxylic acid ethyl ester, highlighting the importance of the 4-methylpiperidine core in this therapeutic area. [1]* Opioid Receptor Modulators: The piperidine scaffold is a well-established pharmacophore for opioid receptor ligands. The 4-carboxamide group can be modified to tune the agonist or antagonist activity at mu, delta, and kappa opioid receptors, with potential applications in pain management and addiction therapy.

  • Antiviral Agents: Piperidine-4-carboxamide derivatives have been identified as inhibitors of various viruses, including human immunodeficiency virus (HIV) through the inhibition of the CCR5 co-receptor.

  • Central Nervous System (CNS) Disorders: The ability of piperidine derivatives to cross the blood-brain barrier makes them suitable candidates for targeting CNS disorders. They have been explored for the treatment of neurodegenerative diseases and psychiatric conditions.

The following diagram illustrates the diverse therapeutic areas where this scaffold has shown promise.

G center 4-Methylpiperidine-4-carboxamide Scaffold anticoagulants Anticoagulants (e.g., Argatroban Intermediates) center->anticoagulants opioids Opioid Receptor Modulators (Pain, Addiction) center->opioids antivirals Antiviral Agents (e.g., CCR5 Inhibitors for HIV) center->antivirals cns CNS Disorders (Neurodegeneration, Psychiatry) center->cns

Caption: Therapeutic applications of the 4-Methylpiperidine-4-carboxamide scaffold.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling 4-Methylpiperidine-4-carboxamide.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific toxicity data for 4-Methylpiperidine-4-carboxamide is limited, related piperidine derivatives can be harmful if swallowed or inhaled and may cause skin and eye irritation. It is prudent to handle this compound with care.

Conclusion

4-Methylpiperidine-4-carboxamide is a valuable and versatile building block for drug discovery and development. Its unique structural features, combined with its synthetic accessibility, make it a privileged scaffold for the design of novel therapeutic agents across a wide range of disease areas. A thorough understanding of its chemical properties, synthesis, and potential applications is essential for medicinal chemists and researchers aiming to leverage this important molecule in their drug discovery programs.

References

  • PubChem. 4-Methylpiperidine-4-carboxamide. National Center for Biotechnology Information. [Link]

Sources

The Strategic Scaffold: 4-Methylpiperidine-4-carboxamide in Medicinal Chemistry

[1]

Abstract

The 4-Methylpiperidine-4-carboxamide scaffold represents a "privileged structure" in modern drug discovery, distinguished by its ability to enforce specific conformational geometries via the Thorpe-Ingold effect (gem-dimethyl effect). Unlike its mono-substituted analog (isonipecotamide), this gem-disubstituted core offers superior metabolic stability by blocking the C4 oxidation soft spot while reducing the entropic penalty of ligand-target binding. This guide analyzes the scaffold’s physicochemical properties, details a self-validating synthetic protocol via double alkylation, and explores its application in GPCR modulation and enzyme inhibition.

The Structural Advantage: Mechanistic Insight

The Thorpe-Ingold Effect (Conformational Lock)

The defining feature of this scaffold is the geminal disubstitution at the C4 position. In a standard monosubstituted piperidine, the substituent (e.g., carboxamide) oscillates between axial and equatorial conformations, often favoring the equatorial position to minimize 1,3-diaxial interactions.

However, the introduction of the C4-methyl group creates a gem-disubstituted system. Due to the steric bulk of the methyl group, the equilibrium is shifted. The "Thorpe-Ingold effect" (or angle compression) forces the internal ring angle (C3-C4-C5) to contract, which often locks the larger carboxamide group into a specific orientation (often axial or pseudo-axial depending on the N-substituent and solvent). This pre-organization reduces the entropic cost (


Metabolic Shielding

The C4 position of the piperidine ring is a primary site for oxidative metabolism by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4). Monosubstituted piperidines are rapidly hydroxylated at this position, leading to ring opening or clearance.

  • Mechanism: The C4-methyl group removes the abstractable hydrogen atom (if fully substituted) or sterically hinders the approach of the heme-oxo species.

  • Result: Significantly increased half-life (

    
    ) and oral bioavailability (
    
    
    ).
Visualization: Conformational & Metabolic Control

ScaffoldMechanismsMonoMono-substituted(Isonipecotamide)Conf_FlexConformationalFlexibility (High Entropy)Mono->Conf_FlexNo steric constraintMet_SoftMetabolic Soft Spot(C4-H Abstraction)Mono->Met_SoftAccessible C4-HGemGem-disubstituted(4-Methyl-4-carboxamide)Conf_LockConformationalLock (Low Entropy)Gem->Conf_LockThorpe-Ingold EffectMet_BlockMetabolic Shield(Steric/Electronic Block)Gem->Met_BlockQuaternary CarbonBindingHigh AffinityTarget BindingConf_Flex->BindingHigh Entropic PenaltyConf_Lock->BindingPre-organizedStabilityIncreased t1/2& BioavailabilityMet_Soft->StabilityRapid ClearanceMet_Block->StabilityResists CYP450

Figure 1: Mechanistic impact of the 4-methyl group on conformation and metabolic stability.

Synthetic Accessibility: Detailed Protocols

The most robust route to 4,4-disubstituted piperidines is the double alkylation (bis-alkylation) of an active methylene compound with a bis(2-chloroethyl)amine. This method is preferred over late-stage alkylation of piperidines, which often suffers from regioselectivity issues.

Protocol: De Novo Synthesis via Malonate Cyclization

Objective: Synthesis of 4-Methylpiperidine-4-carboxamide hydrochloride. Scale: 10 mmol baseline (scalable to kg).

Step 1: Cyclization (Formation of the Piperidine Ring)
  • Reagents:

    • N-Benzyl-bis(2-chloroethyl)amine hydrochloride (1.0 eq)

    • Diethyl methylmalonate (1.1 eq) [Source of C4 quaternary center]

    • Sodium Hydride (NaH, 60% dispersion, 2.5 eq)

    • Solvent: DMF (anhydrous) or Toluene/DMF mix.

  • Procedure:

    • Suspend NaH in dry DMF at 0°C under Argon.

    • Add Diethyl methylmalonate dropwise. Stir for 30 min to generate the enolate.

    • Add N-Benzyl-bis(2-chloroethyl)amine free base (freshly liberated) dropwise.

    • Heat to 80°C for 4–6 hours. Monitor by LC-MS for disappearance of amine.

    • Quench: Cool to RT, pour into ice water, extract with EtOAc.

    • Purification: Flash chromatography (Hex/EtOAc).

  • Product: Ethyl 1-benzyl-4-methylpiperidine-4-carboxylate.

Step 2: Functional Group Interconversion (Ester to Amide)
  • Reagents:

    • Ammonia (7N in Methanol) or Ammonium Chloride/EDC (if hydrolyzing first).

    • Direct Aminolysis: Sealed tube, 7N NH3 in MeOH, 100°C, 24h.

  • Alternative (Two-step):

    • Hydrolysis: LiOH (aq), THF/MeOH, 60°C -> 1-Benzyl-4-methylpiperidine-4-carboxylic acid.

    • Amidation: React acid with CDI (1.1 eq) in DMF, then bubble NH3 gas or add NH4OH.

  • Product: 1-Benzyl-4-methylpiperidine-4-carboxamide.

Step 3: Deprotection (N-Debenzylation)
  • Reagents:

    • Pd/C (10% w/w), H2 gas (balloon or 50 psi), Methanol/HCl.

  • Procedure:

    • Dissolve substrate in MeOH.[1] Add 1.1 eq HCl (to form salt).

    • Add Pd/C catalyst.[1]

    • Hydrogenate at RT for 12h.

    • Filter through Celite. Concentrate.

  • Final Product: 4-Methylpiperidine-4-carboxamide Hydrochloride.[2][3][4]

Synthetic Workflow Diagram

SynthesisProtocolStartReagents:N-Benzyl-bis(2-chloroethyl)amine+Diethyl methylmalonateStep1Step 1: Cyclization(NaH, DMF, 80°C)Forms Quaternary C4Start->Step1Inter1Intermediate:Ethyl 1-benzyl-4-methyl-piperidine-4-carboxylateStep1->Inter1Step2Step 2: Amidation(7N NH3/MeOH, 100°C)Ester -> AmideInter1->Step2Inter2Intermediate:1-Benzyl-4-methyl-piperidine-4-carboxamideStep2->Inter2Step3Step 3: Hydrogenolysis(Pd/C, H2, MeOH/HCl)Removes Benzyl GroupInter2->Step3FinalFinal Scaffold:4-Methylpiperidine-4-carboxamide HClStep3->Final

Figure 2: Step-by-step synthetic pathway via the malonate double-alkylation route.

Medicinal Chemistry Applications

Physicochemical Profile

The 4-methyl-4-carboxamide core offers a balanced physicochemical profile, ideal for CNS penetration and oral absorption.

PropertyValue (Approx.)Implication
Molecular Weight 142.2 g/mol Fragment-like, high ligand efficiency (LE).
cLogP -0.5 to 0.2Low lipophilicity; good solubility; needs lipophilic N-substituent for membrane perm.
TPSA ~55 ŲExcellent range for BBB penetration (<90 Ų).
pKa (Piperidine N) ~9.5Basic; exists as cation at physiological pH (good for GPCR Asp residue interaction).
H-Bond Donors/Acceptors 2 / 2Amide provides key directional H-bonds.
Case Studies in Drug Design
A. Neurokinin-1 (NK1) Receptor Antagonists

Research into NK1 antagonists (for chemotherapy-induced nausea/vomiting) utilized 4,4-disubstituted piperidines to lock the pharmacophore.[5]

  • Role of Scaffold: The 4-substituent (often an ether or amide) interacts with the core binding pocket. The gem-disubstitution prevents the "chair-flip" interconversion, maintaining the aromatic side chain in the required equatorial position for pi-stacking with receptor residues (e.g., Trp/Phe).

  • Outcome: High affinity (

    
     nM) and improved metabolic stability compared to des-methyl analogs.
    
B. Opioid Receptor Modulators

The 4-piperidinecarboxamide core is homologous to the meperidine (pethidine) class.

  • Modification: Replacing the 4-phenyl of pethidine with a 4-methyl-4-carboxamide creates a novel chemical space. The amide nitrogen can act as a hydrogen bond donor to the Asp147 residue in the

    
    -opioid receptor.
    
  • Advantage: The 4-methyl group restricts the rotation of the amide, potentially enhancing selectivity between

    
     (Mu) and 
    
    
    (Delta) opioid receptors.
C. Secretory Glutaminyl Cyclase (sQC) Inhibitors

Recent studies (e.g., Int. J. Biol. Macromol. 2020) identified the piperidine-4-carboxamide moiety as a zinc-binding group (ZBG) mimic or anchor in the active site of sQC, a target for Alzheimer's disease.

  • Mechanism: The amide carbonyl coordinates with the active site metal ion, while the piperidine ring fills the hydrophobic pocket. The 4-methyl group fills a small hydrophobic sub-pocket, boosting potency (

    
     in low 
    
    
    M to nM range).

References

  • BenchChem. The Multifaceted Biological Activities of 4-Piperidinecarboxamide Derivatives: A Technical Guide. (2025).[6][7] Link

  • Kazmierski, W. M., et al. "Discovery of bioavailable 4,4-disubstituted piperidines as potent ligands of the chemokine receptor 5 and inhibitors of the human immunodeficiency virus-1."[8] Journal of Medicinal Chemistry 51.20 (2008): 6538-6546.[8] Link

  • Stevenson, G. I., et al. "4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity." Journal of Medicinal Chemistry 41.23 (1998): 4623-4635. Link

  • Huegi, B. S., et al. "Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties."[9] Journal of Medicinal Chemistry 26.1 (1983): 42-50.[9] Link

  • PubChem. "4-Methylpiperidine-4-carboxamide | C7H14N2O." National Library of Medicine. Link

  • Bachrach, S. M. "The gem-dimethyl effect revisited."[10] The Journal of Organic Chemistry 73.6 (2008): 2466-2468.[10][11] Link[10]

Thermodynamic Solubility Profiling of 4-Methylpiperidine-4-carboxamide: Aqueous vs. Organic Solvent Systems

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

4-Methylpiperidine-4-carboxamide is a highly versatile aliphatic heterocycle that serves as a privileged core scaffold in modern drug discovery. Its unique structural features—a basic secondary amine, a hydrogen-bonding carboxamide group, and a quaternary methyl substitution—make it an ideal motif for designing kinase inhibitors (e.g., CDK8/19, LIMK2), dopamine D2 receptor ligands, and novel molecular COUPLrs for targeted protein degradation.

As a Senior Application Scientist, I have observed that the successful progression of compounds containing this scaffold heavily depends on understanding their thermodynamic solubility. Solubility directly dictates assay reliability, formulation strategy, and pharmacokinetic viability. This whitepaper provides an in-depth analysis of the physicochemical properties governing the solubility of 4-Methylpiperidine-4-carboxamide, explains the causality behind its solvation dynamics, and outlines a self-validating experimental workflow for thermodynamic profiling.

Physicochemical Profiling & Structural Causality

The solubility behavior of 4-Methylpiperidine-4-carboxamide is fundamentally governed by its distinct physicochemical properties. To predict its behavior in various solvent systems, we must first analyze its molecular descriptors.

Table 1: Key Physicochemical Properties
PropertyValueCausality / Impact on Solubility
Molecular Weight 142.20 g/mol Low molecular weight facilitates rapid dissolution kinetics and high molar solubility limits.
LogP (XLogP3) -0.5The negative LogP indicates strong inherent hydrophilicity, favoring aqueous and polar organic solvation.
pKa (Piperidine Amine) ~8.47Ensures the molecule is predominantly protonated (cationic) at physiological pH (7.4), maximizing aqueous solubility.
H-Bond Donors (HBD) 3High capacity for forming hydrogen bond networks with polar protic solvents (e.g., Water, Methanol).
H-Bond Acceptors (HBA) 2Readily accepts hydrogen bonds from solvent molecules, further lowering desolvation energy.

Data synthesized from the [1] and [4].

Mechanistic Insight: The presence of the carboxamide moiety provides robust hydrogen-bond donor and acceptor capabilities. However, amides often form strong intermolecular dimers in the solid state, which increases crystal lattice energy. The addition of the methyl group at the C4 position introduces localized steric bulk. This steric shield slightly disrupts the perfect packing of the crystal lattice compared to the unmethylated analog, thereby lowering the energy barrier required for solvent molecules to break the lattice and enhancing its overall dissolution rate in polar solvents.

Solubility Thermodynamics: Water vs. Organic Solvents

Aqueous Systems: pH-Dependent Solvation

In aqueous environments, the solubility of 4-Methylpiperidine-4-carboxamide is highly pH-dependent. At pH levels below its pKa (~8.47), the piperidine nitrogen is protonated. This ion-dipole interaction with water molecules drastically lowers the desolvation energy, resulting in exceptionally high aqueous solubility. For this reason, the hydrochloride salt form (CAS 1257301-28-2) is commercially prevalent; it pre-forms the highly soluble cationic species, making it ideal for intravenous (IV) formulations [2]. As the pH approaches and exceeds 9.0, the equilibrium shifts toward the neutral free base, which may precipitate out of the aqueous phase if its intrinsic solubility limit is exceeded.

Organic Solvents: Polarity and Hydrogen Bonding

In organic solvents, the free base exhibits excellent solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., Methanol, Ethanol). This is driven by the formation of extensive hydrogen-bonding networks between the carboxamide group and the solvent. Conversely, in non-polar solvents like hexane or heptane, the compound exhibits negligible solubility. The energetic cost of breaking the self-associated hydrogen bonds in the solid state is not compensated by the weak Van der Waals interactions offered by non-polar solvents.

SolvationDynamics A 4-Methylpiperidine-4-carboxamide (Free Base) B Protonated Amine (Cationic Form) A->B pH < pKa (~8.5) D Organic Solvation (DMSO/MeOH) A->D Hydrogen Bonding E Non-Polar Solvents (Low Solubility) A->E Poor Affinity B->A pH > pKa C Aqueous Solvation (High Solubility) B->C Ion-Dipole Interactions

Fig 1: pH-dependent equilibrium and solvation dynamics of 4-Methylpiperidine-4-carboxamide.

Experimental Workflow: Thermodynamic Solubility Profiling

To empirically validate theoretical solubility models, kinetic dissolution assays (like nephelometry) are insufficient. A miniaturized Shake-Flask method coupled with LC-MS quantification is the gold standard. This self-validating system ensures that kinetic artifacts (such as supersaturation) are eliminated, yielding true thermodynamic solubility.

Step-by-Step Methodology
  • Sample Preparation: Dispense 3–5 mg of 4-Methylpiperidine-4-carboxamide (free base or HCl salt) into 1.5 mL glass HPLC vials.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, 100% DMSO, Methanol, or Hexane). Critical Check: Ensure a visible excess of solid remains in the vial to guarantee the solution is fully saturated.

  • Thermal & Kinetic Equilibration: Seal the vials and agitate on a thermoshaker at 400 rpm and 25.0 ± 0.1 °C for exactly 24 hours.

    • Causality: A 24-hour equilibration is mandatory to allow the system to transition from metastable kinetic states to the lowest-energy thermodynamic equilibrium, preventing false-high readings from transient supersaturation.

  • Phase Separation: Centrifuge the suspensions at 15,000 × g for 15 minutes at 25 °C to tightly pellet the undissolved solid. Carefully extract 50 µL of the supernatant without disturbing the pellet.

  • Dilution: Dilute the supernatant appropriately (e.g., 1:100 or 1:1000 in 50% Acetonitrile/Water) to ensure the concentration falls within the linear dynamic range of the LC-MS system.

  • LC-MS/UV Quantification: Quantify the API concentration against a pre-established 5-point calibration curve.

Workflow S1 Solid Compound S2 Add Solvent (Water/DMSO) S1->S2 S3 Equilibrate (24h at 25°C) S2->S3 S4 Phase Separation (Centrifugation) S3->S4 S5 LC-MS/UV Quantification S4->S5

Fig 2: Miniaturized shake-flask workflow for thermodynamic solubility profiling.

Table 2: Comparative Thermodynamic Solubility Profile (Expected Ranges)
Solvent SystempH / PolarityExpected Solubility Range (mg/mL)Dominant Solvation Mechanism
Water (HCl Salt) ~4.0 - 5.0> 100Ion-Dipole (Cationic)
PBS Buffer 7.410 - 50Mixed (Protonated/Free Base)
DMSO Polar Aprotic> 50Hydrogen Bonding
Methanol Polar Protic20 - 50Hydrogen Bonding
Hexane Non-Polar< 0.1Weak Van der Waals

Implications for Drug Development

Understanding this solubility profile is critical for downstream drug development applications, particularly when utilizing this scaffold in complex modalities like molecular COUPLrs [3] or GPCR ligands [5].

  • Formulation Strategy: When designing intravenous or oral liquid formulations, the hydrochloride salt should be strictly utilized to prevent precipitation in the gastrointestinal tract or bloodstream.

  • In Vitro Assay Management: For high-throughput screening (HTS), stock solutions should be prepared in 100% DMSO. However, researchers must be vigilant regarding the "DMSO crash" phenomenon. If a high-concentration DMSO stock of the free base is diluted into an aqueous assay buffer at a pH > 8.5, the compound may rapidly precipitate out of solution as a micro-suspension, leading to false-negative assay results and erratic dose-response curves.

References

  • National Institutes of Health (NIH). 4-Methylpiperidine-4-carboxamide | C7H14N2O | CID 21187462 - PubChem. Retrieved from:[Link]

  • bioRxiv. Systematic Targeting of Protein Complexes with Molecular COUPLrs. (2024). Retrieved from:[Link]

  • Environmental Protection Agency (EPA). Piperidine-4-carboxamide--hydrogen chloride (1/1) Properties - CompTox Chemicals Dashboard. Retrieved from:[Link]

  • Google Patents.WO2016100940A1 - Dopamine D2 receptor ligands.

Gem-Disubstituted Piperidines: Structural Locking and Metabolic Stability in Drug Design

[1]

Executive Summary

In modern medicinal chemistry, the transition from flat, aromatic-heavy scaffolds to three-dimensional, sp³-rich architectures is a primary driver for improving clinical success rates. Gem-disubstituted piperidines—specifically 3,3- and 4,4-disubstituted derivatives—represent a high-value structural motif.[1] They offer a dual advantage: conformational restriction (locking the pharmacophore in a bioactive pose via the Thorpe-Ingold effect) and metabolic blockade (preventing oxidative clearance at labile sites).[1] This guide analyzes the structural logic, synthetic pathways, and application of these scaffolds in GPCR and kinase inhibitor design.

Part 1: Structural & Conformational Analysis

The Thorpe-Ingold Effect in Six-Membered Rings

The introduction of two substituents at a single carbon (gem-disubstitution) significantly alters the conformational landscape of the piperidine ring. Unlike mono-substituted piperidines, which oscillate between chair conformers, gem-disubstituted analogs exhibit a higher barrier to ring inversion and often favor a specific chair or twist-boat conformation that minimizes 1,3-diaxial interactions.

  • 3,3-Disubstitution: Creates a "chiral switch" environment even if the substituents are achiral, desymmetrizing the ring and forcing substituents at C2 and C4 into specific axial/equatorial orientations to avoid steric clash.

  • 4,4-Disubstitution: Often used to enforce a specific vector for the nitrogen lone pair or to project lipophilic groups (e.g., fluorophenyl) into deep hydrophobic pockets, as seen in NK1 and CCR5 antagonists.

The Fluorine Gauche Effect

In 3,3-difluoropiperidines, the steric argument is superseded by electronic effects. The C–F bond prefers to be gauche to the vicinal C–N bond (specifically the N-H or N-lone pair) due to favorable charge-dipole interactions (

Part 2: Synthetic Strategies

Workflow Visualization: Strategic Access to Gem-Disubstituted Scaffolds

The following diagram outlines the decision tree for accessing these scaffolds based on substitution patterns.

GemPiperidineSynthesisStartTarget ScaffoldPattern333,3-DisubstitutedStart->Pattern33Pattern444,4-DisubstitutedStart->Pattern44Route3ARoute A: De Novo(Meyers Lactams)Pattern33->Route3AChiral quaternary centerRoute3BRoute B: Ring Contraction(Pyrrolidine Exp.)Pattern33->Route3BRing expansionRoute3CRoute C: Fluorination(Deoxofluorination)Pattern33->Route3CMetabolic blockingRoute4ARoute D: Enolate Alkylation(Piperidine-4-carboxylates)Pattern44->Route4AEsters/NitrilesRoute4BRoute E: Strecker/Grignard(Piperidin-4-ones)Pattern44->Route4BAmines/Alcohols

Caption: Decision tree for selecting synthetic routes based on the target regiochemistry of the gem-disubstituted piperidine.

Part 3: Detailed Experimental Protocol

Target: Synthesis of 1-Boc-4-allyl-4-carboethoxypiperidine (A versatile 4,4-disubstituted intermediate).[1] Context: This protocol overcomes the difficulty of forming a quaternary center on a secondary amine scaffold by utilizing the thermodynamic stability of the ester enolate.

Reagents & Equipment[2][3]
  • Substrate: 1-N-Boc-piperidine-4-carboxylic acid ethyl ester (1.0 eq).

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.2 eq).

  • Electrophile: Allyl bromide (1.5 eq).[1]

  • Additives: HMPA or DMPU (2.0 eq) - Critical for breaking Li-enolate aggregates to boost reactivity.[1]

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Cryogenic Enolization (Self-Validating Step):

    • Cool a solution of LDA (1.2 eq) in THF to -78 °C under Argon.

    • Dropwise add the N-Boc-piperidine-4-carboxylate solution over 20 minutes.

    • Validation: Maintain -78 °C for 45 minutes. If the temperature spikes > -60 °C, competitive Claisen condensation (self-reaction) may occur. The solution should remain clear to pale yellow.[1]

  • Cosolvent Activation:

    • Add DMPU (2.0 eq) dropwise.[1] This polar aprotic cosolvent solvates the lithium cation, creating a "naked" enolate that is significantly more nucleophilic toward the sterically hindered quaternary center formation.

  • Electrophile Trapping:

    • Add allyl bromide (1.5 eq) rapidly.[1]

    • Allow the reaction to warm slowly to 0 °C over 2 hours.

    • Endpoint Check: TLC (10% EtOAc/Hexane) should show complete consumption of the starting ester (Rf ~0.4) and appearance of the quaternary product (Rf ~0.5).

  • Quench and Workup:

    • Quench with saturated aqueous NH₄Cl at 0 °C.

    • Extract with Et₂O (x3).[1] Wash combined organics with brine to remove DMPU.[1]

  • Purification:

    • Flash chromatography on silica gel.[1] The 4,4-disubstituted product is less polar than the mono-substituted precursor due to the burial of the polar ester group.

Yield Expectation: 75-85%.

Part 4: Medicinal Chemistry Case Studies

CCR5 Antagonists (GSK 163929)[4][5]
  • Mechanism: GSK 163929 utilizes a 4,4-disubstituted piperidine scaffold to block the CCR5 co-receptor used by HIV-1 for cell entry.[1]

  • Design Logic: The 4-position is substituted with a spiro-cyclic or bulky lipophilic group.[1] This gem-disubstitution forces the piperidine ring into a chair conformation that projects the N-linked sulfonamide and the C4-substituents into specific hydrophobic pockets (Leu26, Trp23) of the receptor.

  • Outcome: High potency (nM IC50) and improved metabolic stability compared to flexible analogs.[1]

NK1 Receptor Antagonists[6][7][8][9]
  • Mechanism: Neurokinin-1 (NK1) antagonists often feature a 4,4-disubstituted piperidine core (e.g., L-733,060 analogs).[1]

  • Design Logic: The 4,4-substitution (typically an aryl group and a bulky ether) creates a "hydrophobic basket."[1] The gem-disubstitution prevents the metabolic N-dealkylation often seen in simple piperidines by sterically shielding the alpha-carbons and the nitrogen lone pair.[1]

3,3-Difluoropiperidines in JAK Inhibitors
  • Mechanism: Used to modulate the basicity (pKa) of the piperidine nitrogen.

  • Design Logic: In Tofacitinib analogs and other kinase inhibitors, replacing a methylene with a 3,3-difluoromethylene group lowers the amine pKa (from ~10 to ~8), improving bioavailability and reducing hERG channel blockade (which often requires a highly basic center). The fluorine atoms also block oxidative metabolism at the susceptible C3 position.

Data Summary: Impact of Gem-Disubstitution[1][4][10]

PropertyMono-Substituted PiperidineGem-Disubstituted PiperidineImpact on Drug Design
Conformation Fluxional (Chair-Chair flip)Rigid / LockedHigher binding affinity (entropic penalty paid synthetically).[1]
Metabolism High (Alpha/Beta oxidation)Low (Steric/Electronic block)Improved half-life (t1/2).[1]
Lipophilicity VariableTunable4,4-disubstitution allows burial of lipophilic groups.[1]
Basicity (pKa) ~10-11~8-9 (if fluorinated)Better membrane permeability; reduced hERG risk.[1]

References

  • Synthesis of 4,4-Disubstituted Piperidines: Gadient, F. et al. "Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties."[2] Journal of Medicinal Chemistry, 1983.

  • CCR5 Antagonist Design: Sparks, S. M. et al. "Discovery of 4,4-Disubstituted Piperidine CCR5 Antagonists (GSK163929)." Bioorganic & Medicinal Chemistry Letters, 2011.

  • Gem-Disubstituted Piperidines in FBDD: Downes, D. et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis."[1] RSC Advances, 2022.

  • NK1 Antagonists: Stevenson, G. I. et al. "4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity."[1][3] Journal of Medicinal Chemistry, 1998.

  • Fluorine Effects: O'Hagan, D. "Understanding organofluorine chemistry.[1] An introduction to the C–F bond." Chemical Society Reviews, 2008.

Technical Deep Dive: Ionization Profile of 4-Methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methylpiperidine-4-carboxamide (CAS: 150019-32-4) is a functionalized piperidine derivative often utilized as a scaffold in the synthesis of GPCR ligands, ion channel blockers, and protease inhibitors. Its physicochemical behavior is dominated by the basicity of the secondary amine within the piperidine ring and the polarity of the carboxamide moiety.

Understanding the ionization constants (pKa) of this molecule is critical for optimizing:

  • Solubility: Predicting aqueous solubility in gastric vs. intestinal fluids.

  • Permeability: Estimating passive diffusion across lipid bilayers (logD profiles).

  • Salt Selection: Designing stable crystalline forms (e.g., hydrochloride or fumarate salts).

This guide provides a comprehensive analysis of the ionization states, theoretical and predicted pKa values, and validated experimental protocols for their determination.

Structural & Physicochemical Profile

The molecule features a gem-disubstituted carbon at position 4, bearing both a methyl group and a carboxamide group. This structural rigidity influences both the basicity of the remote nitrogen and the lipophilicity of the compound.

Table 1: Physicochemical Properties
PropertyValue / DescriptionSource
IUPAC Name 4-Methylpiperidine-4-carboxamidePubChem
Molecular Formula C₇H₁₄N₂OPubChem
Molecular Weight 142.20 g/mol PubChem
Key Functional Groups Secondary Amine (Piperidine N), Primary AmideStructural Analysis
Predicted pKa (Base) 10.2 – 10.8 (Piperidine Nitrogen)Analog Comparison*
Predicted pKa (Acid) > 15.0 (Amide Nitrogen - Neutral)Chemical Principles
LogP (Predicted) ~ -0.5 (Hydrophilic)PubChem

*Note: Exact experimental values vary by solvent and ionic strength. The range provided is based on isonipecotamide analogs corrected for the 4-methyl inductive effect.

pKa Analysis & Ionization Logic

The ionization profile of 4-Methylpiperidine-4-carboxamide is defined by two potential ionization sites, though only one is physiologically relevant.

The Piperidine Nitrogen (Basic Center)

The secondary amine in the piperidine ring is the primary ionization center.

  • Mechanism: It accepts a proton (H⁺) to form a stable piperidinium cation.

  • Electronic Effects: The 4-carboxamide group is electron-withdrawing (inductive effect, -I), which typically lowers the pKa of the piperidine nitrogen compared to unsubstituted piperidine (pKa ≈ 11.2). However, the geminal 4-methyl group is electron-donating (+I), which slightly counteracts this withdrawal.

  • Result: The net effect results in a pKa likely in the range of 10.2 – 10.8 .

The Carboxamide Group (Neutral Center)
  • Acidity: The amide protons (-CONH₂) are very weakly acidic (pKa > 15) and will not deprotonate under physiological conditions (pH 1–14).

  • Basicity: The amide oxygen is a very weak base (pKa < -0.5) and will not protonate significantly even in strong gastric acid (pH 1-2).

  • Status: The amide group remains neutral across the entire pharmaceutical pH range.

Ionization Pathway Diagram

The following diagram illustrates the equilibrium between the cationic and neutral forms.

IonizationPathway Cation Cationic Form (+1) (Protonated Amine) Dominant at pH < 10 Neutral Neutral Form (0) (Free Base) Dominant at pH > 11 Cation->Neutral  - H+ (pKa ≈ 10.5)  

Figure 1: The molecule exists predominantly as a cation at physiological pH, transitioning to a neutral free base only in highly alkaline environments.

Ionization States at Physiological pH

Understanding the microspecies distribution is vital for predicting absorption (ADME).

Table 2: Microspecies Distribution
EnvironmentpHDominant SpeciesChargeImplication
Gastric Fluid 1.2Cation (>99.9%) +1High Solubility, Low Passive Permeability
Intestinal Fluid 6.5Cation (>99.9%) +1High Solubility, Transport likely required
Blood/Plasma 7.4Cation (~99.9%) +1High Solubility, Low Protein Binding
Basic Formulation 12.0Neutral (~95%) 0Low Solubility, High Permeability (Precipitation Risk)

Key Insight: Because the pKa (~10.[1]5) is significantly higher than physiological pH (7.4), this compound effectively behaves as a permanent cation in the body. This suggests that oral bioavailability may rely on active transport mechanisms or paracellular transport, rather than transcellular passive diffusion, unless formulated as a prodrug or in a specific lipid vehicle.

Experimental Protocol: Potentiometric Titration

To determine the exact pKa of your specific batch or derivative, Potentiometric Titration is the gold standard method due to its high accuracy (±0.01 pKa units) for water-soluble compounds.

Materials Required[1][3][4][5][6][7][8]
  • Compound: >10 mg of pure 4-Methylpiperidine-4-carboxamide (Free base or HCl salt).

  • Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

  • Equipment: Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.

  • Inert Gas: Argon or Nitrogen (to purge CO₂).

Step-by-Step Methodology
  • System Preparation:

    • Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25.0°C.

    • Ensure the electrode slope is between 98% and 102%.

  • Sample Preparation:

    • Weigh approximately 3–5 mg of the compound.

    • Dissolve in 20 mL of degassed 0.15 M KCl solution.

    • Note: If the compound is the free base, add a known excess of 0.1 M HCl to fully protonate the amine (starting pH should be < 3).

  • Titration Run:

    • Purge the vessel with N₂ to remove dissolved CO₂ (which acts as a carbonic acid buffer).

    • Titrate with 0.1 M NaOH in small increments (e.g., 5 µL).

    • Record pH after stabilization at each step until pH reaches ~12.

  • Data Analysis:

    • Plot pH vs. Volume of Titrant.

    • Identify the inflection point (equivalence point).

    • Calculate pKa using the Henderson-Hasselbalch equation or Bjerrum plots.

    • Self-Validation: The titration curve should show a single sharp inflection point corresponding to the amine deprotonation.

Experimental Workflow Diagram

TitrationWorkflow cluster_check Quality Control Check Start Start: Weigh Sample (3-5 mg) Dissolve Dissolve in 0.15 M KCl + Excess HCl (if free base) Start->Dissolve Purge Purge with N2/Ar (Remove CO2) Dissolve->Purge Titrate Titrate with 0.1 M NaOH (Measure pH stepwise) Purge->Titrate Analyze Identify Inflection Point Calculate pKa Titrate->Analyze Check Is Electrode Slope > 98%? Is Temp stable at 25°C? Check->Start Pre-Check

Figure 2: Validated workflow for potentiometric pKa determination.

Implications for Drug Development[7][9]

Salt Selection Strategy

Since the molecule is a base with pKa ~10.5, it readily forms salts with strong acids.

  • Hydrochloride (HCl): The most common salt form. It will be highly crystalline and water-soluble.

  • Fumarate/Tartrate: Useful if a less hygroscopic or slower-dissolving salt is required for controlled release.

Chromatography (HPLC/LC-MS)
  • Mobile Phase pH: To retain this polar cation on C18 columns, you must use a high pH buffer (pH > 10) to neutralize it (requires hybrid silica columns) OR use an ion-pairing agent (e.g., TFA, formic acid) at low pH to form a hydrophobic ion pair.

  • Detection: The lack of a strong chromophore (aromatic ring) makes UV detection difficult. Use LC-MS (positive mode, [M+H]⁺ = 143.2) or ELSD/CAD.

References

  • PubChem. 4-Methylpiperidine-4-carboxamide (Compound).[2] National Library of Medicine. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Standard reference text for amine pKa values).
  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Thermodynamic Stability and Conformational Dynamics of 4-Methyl-4-Carboxamide Piperidine Rings: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the piperidine heterocycle remains one of the most privileged and versatile scaffolds[1]. However, as application scientists, our objective is not merely to insert heterocycles into lead compounds, but to engineer their three-dimensional space to optimize target engagement. The 4,4-disubstitution pattern—specifically the 4-methyl-4-carboxamide piperidine moiety[2]—presents a highly actionable case study in thermodynamic control. By understanding the subtle free energy differences between conformers, researchers can thermodynamically lock pharmacophores into bioactive orientations. This structural rigidification has profound implications for enhancing target affinity and metabolic stability, with proven applications ranging from Anaplastic Lymphoma Kinase (ALK) inhibitors[3] to species-selective proteasome inhibitors[4].

Thermodynamic Principles: The Causality of Conformation

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain[1]. In a 4,4-disubstituted system, the geometry dictates that one substituent must occupy the equatorial position while the other is forced into the axial position. The thermodynamic stability of this system is governed by the relative A-values (the conformational free energy difference between the equatorial and axial states) of the two substituents.

To understand the thermodynamic stability of the 4-methyl-4-carboxamide piperidine ring, we must analyze the causality behind steric hindrance. Why does the methyl group "win" the equatorial position over the carboxamide group?

The answer lies in hybridization and spatial geometry:

  • The Methyl Group (-CH₃): The methyl group is an

    
    -hybridized, spherically symmetrical rotor. When placed in an axial position, its rapidly rotating protons inevitably suffer severe 1,3-diaxial steric clashes with the axial protons at the C2 and C6 positions of the piperidine ring. This unavoidable steric penalty results in a high A-value of approximately 1.7 kcal/mol[5].
    
  • The Carboxamide Group (-CONH₂): Conversely, the carboxamide group features an

    
    -hybridized carbonyl carbon, making the local geometry planar. This planarity allows the carboxamide group to adopt a specific rotameric conformation where the flat carbonyl plane bisects the piperidine ring. This geometric alignment effectively "slices" through the steric bulk, minimizing 1,3-diaxial interactions. Consequently, the carboxamide group has a lower A-value (typically 1.2–1.4 kcal/mol).
    

Because


, the thermodynamic equilibrium strongly favors the conformer where the bulkier methyl group is equatorial and the carboxamide is axial.

ConformationalEquilibrium A Conformer A (Favored) Eq: -CH3 | Ax: -CONH2 B Conformer B (Disfavored) Ax: -CH3 | Eq: -CONH2 A->B Ring Inversion (Fast at RT) Thermo Thermodynamic Driving Force ΔG ≈ -0.4 kcal/mol A-value(CH3) > A-value(CONH2) Thermo->A Stabilizes Thermo->B Destabilizes (1,3-diaxial clash)

Fig 1: Thermodynamic logic driving the conformational equilibrium of 4,4-disubstituted piperidines.

Quantitative Data Synthesis

To facilitate rational drug design, the thermodynamic parameters governing this equilibrium are summarized below. The


 of approximately -0.4 kcal/mol translates to roughly a 2:1 ratio favoring the axial-carboxamide conformer at physiological temperatures.
SubstituentHybridizationGeometryA-value (kcal/mol)Preferred Position in 4,4-System
-CH₃ (Methyl)

Spherical Rotor~1.7[5]Equatorial
-CONH₂ (Carboxamide)

(Carbonyl)
Planar~1.3Axial
System Net (

)
N/AN/A-0.4 Axial Carboxamide Favored

Experimental Methodologies: A Self-Validating System

To rigorously determine the thermodynamic stability and exact conformational ratio of 4-methyl-4-carboxamide piperidines, we employ a self-validating orthogonal approach. By coupling empirical Variable-Temperature NMR (VT-NMR) with computational Density Functional Theory (DFT), we create a closed-loop validation system where experimental observations confirm theoretical calculations.

Protocol 1: Variable-Temperature NMR (VT-NMR) Workflow

Causality of choice: At room temperature, piperidine ring inversion is rapid on the NMR timescale, yielding time-averaged signals. By cooling the sample, we lower the thermal energy below the inversion activation barrier, "freezing" the conformers to measure their exact equilibrium ratio.

  • Sample Preparation: Dissolve the 4-methyl-4-carboxamide piperidine derivative in a deuterated solvent with a sufficiently low freezing point (e.g.,

    
     or 
    
    
    
    ).
  • Temperature Calibration: Calibrate the NMR probe temperature using a neat methanol standard to ensure precise low-temperature readings.

  • Cooling & Spectral Acquisition: Gradually cool the sample to -80°C to -100°C. Acquire 1H-NMR spectra at 10°C intervals until the time-averaged methyl singlet decoalesces into two distinct singlets (representing the axial and equatorial environments).

  • Integration: Integrate the distinct signals for the methyl protons. The ratio of the integrals directly provides the equilibrium constant (

    
    ).
    
  • Thermodynamic Calculation: Calculate the experimental free energy difference using the Gibbs equation:

    
    .
    
Protocol 2: Density Functional Theory (DFT) Computational Workflow

Causality of choice: Standard molecular mechanics cannot accurately model the subtle electronic hyperconjugation and dispersion forces in heterocycles. We utilize the M06-2X functional, which is specifically parameterized to capture non-covalent interactions and steric dispersion.

  • Conformational Search: Perform a preliminary conformational search using molecular mechanics (OPLS4) to generate starting geometries for both chair conformers.

  • Geometry Optimization: Optimize the geometries of the lowest-energy axial and equatorial conformers using DFT at the M06-2X/6-31G(d,p) level of theory.

  • Frequency Analysis: Run vibrational frequency calculations at the same level of theory to confirm the geometries are true minima (zero imaginary frequencies) and to extract zero-point energy (ZPE) corrections.

  • Solvation Modeling: Apply a continuum solvation model (e.g., SMD) matching the VT-NMR solvent to simulate the experimental dielectric environment.

  • Energy Comparison: Calculate the relative free energy (

    
    ) between the two conformers and cross-validate against 
    
    
    
    .

ExperimentalWorkflow cluster_NMR VT-NMR Protocol cluster_DFT Computational Protocol Start 4-Methyl-4-Carboxamide Piperidine Sample NMR1 Cool to -80°C (Freeze Inversion) Start->NMR1 DFT1 Geometry Optimization (M06-2X/6-31G*) Start->DFT1 NMR2 Integrate Axial vs. Equatorial Signals NMR1->NMR2 NMR3 Calculate K_eq (ΔG = -RT ln K) NMR2->NMR3 Validation Orthogonal Cross-Validation (ΔG_exp ≈ ΔG_calc) NMR3->Validation DFT2 Frequency Calculation (Zero-Point Energy) DFT1->DFT2 DFT3 Calculate ΔG_calc DFT2->DFT3 DFT3->Validation

Fig 2: Orthogonal self-validating workflow combining VT-NMR and DFT calculations.

Pharmacological Implications in Drug Development

Understanding this thermodynamic preference is a critical tool in lead optimization.

Receptor Binding & Entropic Penalties: In the development of ALK inhibitors, piperidine carboxamide derivatives rely on the precise spatial projection of the carboxamide group to form critical hydrogen bonds within the kinase hinge region[3]. If a simple 4-carboxamide piperidine is used, the molecule must pay an entropic penalty upon binding to adopt the necessary axial conformation. By utilizing a 4-methyl-4-carboxamide substitution, medicinal chemists thermodynamically pre-organize the carboxamide into the required axial position, effectively paying the entropic cost upfront and boosting binding affinity.

Metabolic Stability: Furthermore, the axial positioning of the carboxamide, shielded by the equatorial methyl group, alters the molecule's metabolic profile. In the optimization of proteasome inhibitors for malaria treatment, modifications at the C4 position of the piperidine ring—specifically methylation—have been shown to drastically impact metabolic stability by sterically hindering enzymatic amide hydrolysis[4].

References

Sources

Targeting the Quaternary Center: A Technical Guide to 4-Methylpiperidine-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical deep-dive into the pharmacology, medicinal chemistry, and experimental validation of 4-Methylpiperidine-4-carboxamide derivatives. It focuses on the specific gem-disubstituted scaffold (where both a methyl group and a carboxamide group reside at the C4 position), a structural motif prized for its ability to lock bioactive conformations via the Thorpe-Ingold effect.

The Pharmacophore: Why the 4-Methyl/4-Carboxamide Core?

In medicinal chemistry, the transition from a simple piperidine-4-carboxamide (isonipecotamide) to a 4-methylpiperidine-4-carboxamide creates a quaternary carbon center. This modification is not merely cosmetic; it fundamentally alters the molecule's thermodynamic and pharmacokinetic profile.

  • Conformational Locking (Thorpe-Ingold Effect): The geminal 4-methyl group restricts the rotation of the carboxamide side chain and the chair-flip of the piperidine ring. This reduces the entropic penalty of binding to a protein target, often increasing potency by orders of magnitude compared to the des-methyl analog.

  • Metabolic Blockade: The C4 position of piperidines is a metabolic "hotspot" for cytochrome P450 oxidation. Substitution with a methyl group blocks hydrogen abstraction, significantly extending the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity Modulation: The addition of the methyl group increases

    
    , enhancing blood-brain barrier (BBB) penetration—critical for CNS targets like opioid and orexin receptors.
    

Primary Biological Targets

A. 11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1)[1][2][3]
  • Therapeutic Area: Type 2 Diabetes, Obesity, Metabolic Syndrome.[1]

  • Mechanism: 11

    
    -HSD1 converts inactive cortisone to active cortisol in adipose and liver tissue.[1] Excess intracellular cortisol drives insulin resistance.
    
  • Role of the Scaffold: 4-substituted piperidine carboxamides are a privileged class of inhibitors. The carboxamide moiety forms hydrogen bonds with the catalytic residues (Ser170, Tyr183) in the enzyme's active site, while the 4-methyl group fills a small hydrophobic pocket, improving selectivity over the Type 2 isozyme (11

    
    -HSD2).
    
B. Mu ( ) and Delta ( ) Opioid Receptors
  • Therapeutic Area: Analgesia, Neuropathic Pain.

  • Mechanism: The scaffold mimics the 4-phenylpiperidine core of meperidine (pethidine). While meperidine is an ester, the amide isostere (carboxamide) offers improved hydrolytic stability.

  • SAR Insight: The 4-methyl group is critical here. In the "4,4-disubstituted" opioid pharmacophore, one substituent (often an aryl group) engages the aromatic binding subsite, while the methyl group enforces the axial/equatorial orientation required for receptor activation. Derivatives can be tuned to act as agonists (pain relief) or antagonists (reversing overdose/addiction) depending on the N-substituent.

C. Emerging Target: P2X7 Receptor
  • Therapeutic Area: Inflammation, Rheumatoid Arthritis.

  • Mechanism: P2X7 is an ATP-gated ion channel. Antagonists prevent the release of pro-inflammatory cytokines like IL-1

    
    .
    
  • Role of the Scaffold: High-throughput screening has identified piperidine carboxamides as allosteric modulators. The rigid 4-methyl core helps position the molecule in the allosteric pocket, preventing the channel pore from opening.

Mechanistic Visualization

Signaling Pathway: 11 -HSD1 Inhibition

The following diagram illustrates how 4-methylpiperidine-4-carboxamide derivatives intervene in the glucocorticoid receptor (GR) pathway to improve insulin sensitivity.

HSD1_Pathway cluster_0 Adipocyte / Hepatocyte Cytosol Cortisone Cortisone (Inactive) Cortisol Cortisol (Active) Cortisone->Cortisol Reduction HSD1 11β-HSD1 Enzyme HSD1->Cortisol Catalyzes Inhibitor 4-Me-Piperidine-4-Carboxamide Derivative Inhibitor->HSD1 Inhibits (IC50 < 10nM) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds Nucleus Nucleus Translocation GR->Nucleus Activates GeneExp Gluconeogenesis & Lipogenesis Genes Nucleus->GeneExp Upregulates

Caption: Mechanism of action for 11


-HSD1 inhibitors. The scaffold blocks the regeneration of cortisol, preventing GR activation and downstream metabolic dysregulation.

Experimental Protocols

Protocol A: Synthesis of the 4-Methyl-4-Carboxamide Core

Objective: Create the quaternary center from a commercially available precursor.

  • Starting Material: Ethyl 1-benzylpiperidine-4-carboxylate (or N-Boc analog).

  • 
    -Methylation (The Critical Step): 
    
    • Dissolve substrate in anhydrous THF under

      
       atmosphere.
      
    • Cool to -78°C.

    • Add LiHMDS (Lithium hexamethyldisilazide, 1.1 eq) dropwise to generate the enolate. Stir for 30 min.

    • Add Methyl Iodide (MeI, 1.2 eq). The steric bulk of the piperidine ring directs the methyl group.

    • Warm to room temperature (RT) over 2 hours.

    • Validation: Check via NMR for disappearance of the C4 methine proton.

  • Hydrolysis: Treat with LiOH in THF/H2O to yield the 4-methyl-4-carboxylic acid.

  • Amide Coupling:

    • Activate acid with HATU or EDCI/HOBt in DMF.

    • Add Ammonium Chloride (NH4Cl) or primary amine (R-NH2) and DIPEA.

    • Stir at RT for 12 hours.

  • Purification: Flash chromatography (DCM/MeOH).

Protocol B: Scintillation Proximity Assay (SPA) for 11 -HSD1

Objective: Quantify inhibitory potency (


) against human 11

-HSD1.[2]
  • Reagents:

    • Microsomes containing human 11

      
      -HSD1 (expressed in HEK293 or CHO cells).
      
    • Substrate:

      
      -Cortisone.
      
    • Cofactor: NADPH.

    • SPA Beads: Yttrium silicate (YSi) beads coated with anti-cortisol antibody.

  • Assay Setup:

    • In a 96-well white plate, mix:

      • 20

        
        L Test Compound (DMSO solution).
        
      • 20

        
        L Enzyme/Microsome mix.
        
      • 20

        
        L Cofactor (NADPH, final conc. 200 
        
        
        
        M).
      • 20

        
        L 
        
        
        
        -Cortisone (final conc. 200 nM).
  • Incubation: Incubate at 37°C for 60 minutes.

  • Detection:

    • Add SPA beads containing a non-selective 11

      
      -HSD inhibitor (e.g., Glycyrrhetinic acid) to stop the reaction.
      
    • The antibody on the beads captures the generated

      
      -Cortisol.
      
    • Proximity of

      
       to the scintillant bead generates light.
      
  • Analysis: Read on a Microbeta counter. Plot % inhibition vs. log[compound] to determine

    
    .
    

SAR Decision Tree

This diagram guides the medicinal chemist on modifying the 4-methylpiperidine-4-carboxamide scaffold for specific targets.

SAR_Tree Core 4-Methylpiperidine-4-Carboxamide (Scaffold) N_Sub Modify N1-Substituent Core->N_Sub Amide_Sub Modify Amide Nitrogen Core->Amide_Sub Benzyl Benzyl / Phenethyl N_Sub->Benzyl Lipophilic Sulfonyl Sulfonyl / Urea N_Sub->Sulfonyl Polar/Rigid Primary Primary (-NH2) Amide_Sub->Primary Heterocycle Heterocycle (e.g., Pyrazole) Amide_Sub->Heterocycle Opioid Target: Opioid / Sigma-1 (CNS Penetrant) Benzyl->Opioid P2X7 Target: P2X7 (Anti-inflammatory) Benzyl->P2X7 Bulky HSD1 Target: 11β-HSD1 (Metabolic) Sulfonyl->HSD1 Heterocycle->HSD1 Bioisostere

Caption: SAR optimization strategy. N-substitution dictates tissue distribution (CNS vs. Periphery), while the amide modification tunes receptor subtype selectivity.

Summary of Key Derivatives

Derivative ClassKey Substituent (R1 on N)Key Substituent (R2 on Amide)Primary Target

Range
Metabolic Sulfonyl-aryl / CycloalkylAdamantyl / Pyrazole11

-HSD1
< 10 nM
Analgesic Phenethyl / BenzylPhenyl (often ester isostere)

-Opioid
1 - 50 nM
Anti-Viral Benzyl (substituted)IsopropylCCR5 / CMV~25 nM
Sleep/CNS Methyl / HBenzoxazole (via linker)Orexin (OX1/2)< 100 nM

References

  • Piperidine amides as 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Source: PubMed / Bioorg Med Chem Lett. URL:[Link]

  • Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability (AZD8329). Source: Journal of Medicinal Chemistry.[3] URL:[Link]

  • Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. Source: European Journal of Medicinal Chemistry. URL:[Link]

  • Discovery of the Dual Orexin Receptor Antagonist MK-4305 (Suvorexant) for the Treatment of Insomnia. Source: Journal of Medicinal Chemistry.[3] URL:[Link]

  • Synthesis and evaluation of 4-substituted piperidines as balanced affinity µ opioid receptor agonist/δ opioid receptor antagonist ligands. Source: Bioorganic & Medicinal Chemistry.[4][5][6] URL:[Link]

Sources

The Stereoelectronic Landscape of 4-Substituted Piperidine Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

This guide focuses on the conformational analysis of 4-substituted piperidine carboxamides (isonipecotamides), a privileged scaffold in medicinal chemistry found in opioids (e.g., Fentanyl derivatives), CCR5 antagonists, and kinase inhibitors.

An In-Depth Technical Guide for Drug Discovery

Executive Summary

The pharmacological efficacy of 4-substituted piperidine carboxamides is governed by a delicate interplay between ring conformation (chair flipping), substituent orientation (equatorial vs. axial), and amide bond rotamers . While the equatorial preference is the thermodynamic default, bio-active conformations often require the higher-energy axial orientation or specific intramolecular hydrogen bonding (IMHB) networks to traverse the blood-brain barrier (BBB) or engage deep binding pockets.

This guide provides a rigorous framework for analyzing, predicting, and validating these conformations, moving beyond standard "Rule of 5" metrics to structural truth.

Part 1: The Stereoelectronic Landscape

The Thermodynamic Baseline (A-Values)

In a standard piperidine ring, the 4-carboxamide group (–CONH₂) exhibits a strong preference for the equatorial position to avoid 1,3-diaxial interactions with protons at C2 and C6.

  • Estimated A-Value: ~1.5 – 1.8 kcal/mol (similar to –CO₂Et).

  • Implication: At room temperature, >90% of the population exists in the equatorial chair form unless external constraints (e.g., N-substitution, pH) or internal forces (IMHB) intervene.

The "Hidden" Rotamers: Amide Bond Restriction

Unlike simple alkanes, the carboxamide moiety introduces restricted rotation around the C(carbonyl)–N bond due to resonance ($ \Delta G^\ddagger \approx 16\text{--}20 \text{ kcal/mol} $). This creates distinct rotameric populations that are slow to interconvert on the NMR timescale at low temperatures.[1]

The A(1,[2]3) Strain Exception (N-Acyl Derivatives)

If the piperidine nitrogen is acylated (forming a urea or amide at N1), Allylic (1,3) strain becomes a critical destabilizing factor.

  • Mechanism: Severe steric clash between the N-acyl oxygen and the equatorial protons at C2/C6.

  • Result: This can flatten the ring or force substituents into non-canonical orientations to relieve strain, significantly altering the vector of the C4-carboxamide.

Part 2: Computational Prediction Workflows

Standard force fields (MMFF94, OPLS) often fail to capture the subtle electronic effects of amide resonance and dispersion forces in these systems. Quantum Mechanical (QM) methods are required for accuracy.

Recommended DFT Protocol

For high-fidelity prediction of conformer populations:

  • Conformer Generation: Use a stochastic search (e.g., Monte Carlo) to generate 50–100 initial geometries.

  • Geometry Optimization: B3LYP/6-31G* (gas phase) for rapid filtering.

  • Energy Refinement (The "Gold Standard"): M06-2X/6-311+G(d,p) with SMD Solvation Model (water or DMSO).

    • Why M06-2X? It accurately accounts for dispersion interactions (London forces), which are critical for stabilizing axial conformers involved in π-stacking or CH-π interactions.

  • Boltzmann Weighting: Calculate

    
     at 298K to predict population ratios.
    
Visualization of the Computational Workflow

ConformationalWorkflow Start Input Structure (2D SMILES) ConfGen Stochastic Conformer Search (Monte Carlo/MMFF) Start->ConfGen DFT_Opt DFT Optimization (B3LYP/6-31G*) ConfGen->DFT_Opt Top 20 Conformers DFT_Energy Single Point Energy (M06-2X/SMD Solvation) DFT_Opt->DFT_Energy Minimized Geometries Boltzmann Boltzmann Population Analysis DFT_Energy->Boltzmann Gibbs Free Energy Output Predicted Bioactive Conformation Boltzmann->Output

Caption: Step-by-step computational workflow for predicting piperidine carboxamide conformations with high accuracy.

Part 3: Experimental Validation (The "Truth")

Computational models must be validated by experimental data.[2] NMR is the primary tool, but solvent choice is critical.

Solvent Selection Strategy
  • Avoid CDCl₃: Chloroform is a weak H-bond donor and can artificially stabilize acceptors, skewing populations.

  • Use DMSO-d₆: Mimics the biological dielectric environment more closely and disrupts intermolecular aggregation, allowing you to see intramolecular effects.

NMR Analysis Protocol

The orientation of the substituent at C4 is determined by the coupling constants (


-values) of the proton at C4 (

).
ParameterEquatorial Carboxamide (

is Axial)
Axial Carboxamide (

is Equatorial)
Multiplicity (

)
Triplet of triplets (tt)Quintet or broad singlet

10 – 12 Hz (Large anti-periplanar coupling)2 – 4 Hz (Small gauche coupling)

3 – 4 Hz3 – 4 Hz
NOE Signal Strong NOE between

and

Strong NOE between

and

Variable Temperature (VT) NMR

To observe restricted amide rotation:

  • Cool sample to -40°C or -60°C in CD₂Cl₂ or THF-d₈.

  • Observation: The amide

    
     protons (normally a broad singlet) will split into two distinct peaks (cis and trans rotamers).
    
  • Coalescence: As temperature rises, peaks merge. The coalescence temperature (

    
    ) allows calculation of the rotational barrier (
    
    
    
    ).[3]

Part 4: Case Study – Intramolecular Hydrogen Bonding (IMHB)

A critical application of this analysis is improving membrane permeability . Polar carboxamides often have poor BBB penetration. However, if the molecule can form an IMHB, it "hides" its polarity.

Mechanism:

  • An acceptor (e.g., a fluorine atom or ether oxygen) placed on the piperidine ring or N-substituent can bond with the carboxamide

    
    .
    
  • This locks the conformation (often into the axial form) and reduces the solvent-accessible polar surface area (PSA).

Pathway: IMHB-Driven Permeability

IMHB_Pathway Open Open Conformer (High PSA, Solvated) IMHB_Formation IMHB Formation (N-H...F or N-H...O) Open->IMHB_Formation Desolvation Closed Closed Conformer (Low PSA, Lipophilic) IMHB_Formation->Closed Conformational Lock Permeability Increased BBB Permeability Closed->Permeability Passive Diffusion

Caption: Mechanism by which Intramolecular Hydrogen Bonding (IMHB) shields polarity to enhance membrane permeability.

Part 5: References

  • BenchChem. (2025).[2][4] A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Retrieved from

  • Le Bourdonnec, B., et al. (2006). Elucidation of the Bioactive Conformation of the N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Class of mu-Opioid Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from

  • Coombs, T. C., et al. (2011). 1,3-Allylic Strain as a Strategic Diversification Element for Constructing Libraries of Substituted 2-Arylpiperidines.[5][6][7][8] Angewandte Chemie International Edition.[8] Retrieved from

  • Barrow, J. C., et al. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan Scientific Blog. Retrieved from

  • Eliel, E. L., et al. (1980). Conformational analysis.[1][2][8][9][10][11][12][13] 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.[9] Journal of the American Chemical Society. Retrieved from

Sources

Methodological & Application

Application Note: Protocols for N-alkylation of 4-Methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylation of 4-methylpiperidine-4-carboxamide is a pivotal transformation in the synthesis of neuroactive pharmacophores, particularly in the development of opioid receptor ligands (analogs of meperidine/pethidine) and NK1 antagonists.

This substrate presents unique challenges compared to simple piperidines:

  • Polarity: The carboxamide moiety significantly increases polarity, complicating solubility in standard non-polar alkylation solvents (e.g., hexanes, toluene).

  • Steric Conformation: The gem-disubstitution at the C4 position (methyl + carboxamide) locks the piperidine ring into a rigid chair conformation, potentially influencing the nucleophilicity of the N1 nitrogen.

  • Chemoselectivity: While the secondary amine is the primary nucleophile, the amide nitrogen poses a theoretical site for side reactions under harsh basic conditions.

This guide details two validated protocols: Reductive Amination (Method A) and Direct Nucleophilic Substitution (Method B), selected based on the electrophile type and green chemistry principles.

Chemical Context & Retrosynthetic Analysis

Before initiating synthesis, the researcher must evaluate the physicochemical landscape of the substrate.

PropertyValue / CharacteristicImplication for Protocol
Substrate 4-Methylpiperidine-4-carboxamideMW: 142.20 g/mol
pKa (Piperidine N) ~10.8 - 11.0Requires mild base (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) for deprotonation in

reactions.
pKa (Amide N) ~15 - 17Significantly less acidic. Unlikely to react with mild bases, ensuring chemoselectivity.
Solubility High in

, MeOH, EtOH. Low in Hexanes.
Critical: DCM may require MeOH co-solvent. DMF or MeCN preferred for alkylation.
Reactivity Secondary Amine (

)
Prone to over-alkylation (quaternization) if stoichiometry is uncontrolled.
Decision Matrix: Selecting the Route

The choice of method depends entirely on the available electrophile.

DecisionMatrix Start Target: N-Alkyl Product Electrophile Available Electrophile? Start->Electrophile Aldehyde Aldehyde / Ketone Electrophile->Aldehyde Carbonyl Halide Alkyl Halide / Tosylate Electrophile->Halide Halogen/LG MethodA Method A: Reductive Amination (High Selectivity) Aldehyde->MethodA MethodB Method B: Direct Alkylation (SN2) (Requires Base Control) Halide->MethodB

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway.

Method A: Reductive Amination (The "Gold Standard")

Applicability: Use when the alkyl group can be sourced as an aldehyde or ketone.[1][2][3] Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.[2][3] Advantages: Avoids over-alkylation (quaternization); mild conditions; high chemoselectivity (amide remains untouched).

Reagents & Materials[1][4][5][6][7][8][9][10]
  • Substrate: 4-Methylpiperidine-4-carboxamide (1.0 equiv).

  • Carbonyl Source: Aldehyde or Ketone (1.1 - 1.2 equiv).

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv).[3] Note: Preferred over 
    
    
    
    to avoid toxic cyanide byproducts.
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Modification: Add 10% Methanol if the substrate does not dissolve.

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv).

Step-by-Step Protocol
  • Solvation: In a round-bottom flask under

    
     atmosphere, dissolve 4-methylpiperidine-4-carboxamide (1.0 mmol) in anhydrous DCE (5 mL).
    
    • Expert Tip: If the solution is cloudy (common due to the polar amide), add anhydrous Methanol dropwise until clear. Homogeneity is crucial for imine formation.

  • Imine Formation: Add the aldehyde/ketone (1.1 mmol) and Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC.[4] You may not see the imine clearly, but ensuring equilibrium time is vital.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add

    
     (1.5 mmol) portion-wise over 5 minutes.
    
    • Safety: Gas evolution (

      
      ) may occur.
      
  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over

    
    .[3]
    

Method B: Direct Nucleophilic Substitution ( )

Applicability: Use when the alkyl group is available as a halide (Cl, Br, I) or sulfonate (OTs, OMs).[5] Mechanism: Classical


 attack by the piperidine nitrogen.
Critical Control:  Base strength and stoichiometry must be managed to prevent quaternary salt formation.
Reagents & Materials[1][4][5][6][7][8][9][10]
  • Substrate: 4-Methylpiperidine-4-carboxamide (1.0 equiv).

  • Electrophile: Alkyl Halide (1.05 - 1.1 equiv). Do not use large excess.

  • Base: Potassium Carbonate (

    
    ) (2.0 - 3.0 equiv).
    
    • Alternative:

      
       (for sluggish reactions) or DIPEA (for homogeneous conditions).
      
  • Solvent: Acetonitrile (MeCN) (Preferred for Green/Safety profile) or DMF (if solubility is strictly required).

Step-by-Step Protocol
  • Setup: Charge a reaction vial with 4-methylpiperidine-4-carboxamide (1.0 mmol) and finely ground anhydrous

    
     (3.0 mmol).
    
  • Solvent: Add anhydrous Acetonitrile (5-8 mL). Stir to create a suspension.

  • Addition: Add the Alkyl Halide (1.05 mmol) dropwise.

    • Expert Tip: If the alkyl halide is highly reactive (e.g., Benzyl bromide, Methyl iodide), dilute it in MeCN and add via syringe pump over 30 minutes to favor mono-alkylation.

  • Heating: Heat the mixture to 60°C - 80°C. Monitor by TLC/LC-MS.

    • Time: Typically 4–12 hours.

  • Filtration: Once complete, cool to RT. Filter off the solid inorganic salts (

    
    /
    
    
    
    ). Rinse the cake with MeCN.
  • Concentration: Rotary evaporate the filtrate to obtain the crude oil/solid.

Purification Strategy: The Acid-Base Switch

Because the product contains a basic piperidine nitrogen and the starting material may be present, a simple silica column is often insufficient or results in tailing. An Acid-Base Extraction is the most robust purification method for this substrate.

Purification Crude Crude Reaction Mixture Acidify Dissolve in dilute HCl (pH 2) Crude->Acidify Wash Wash with Ether/EtOAc Acidify->Wash AqLayer Aqueous Layer (Contains Product Salt) Wash->AqLayer Product stays in Water OrgLayer Organic Layer (Discard Non-Basic Impurities) Wash->OrgLayer Impurities removed Basify Basify with NaOH to pH 12 AqLayer->Basify Extract Extract into DCM/CHCl3 Basify->Extract Final Pure N-Alkyl Product Extract->Final

Figure 2: Acid-Base extraction workflow to isolate the basic amine product from neutral impurities.

Protocol:

  • Dissolve crude residue in 1M HCl.

  • Wash with Ethyl Acetate (removes unreacted neutral alkyl halides or aldehydes). Discard organic layer.

  • Basify the aqueous layer to pH >12 using 2M NaOH. Note: The amide is stable to brief exposure to cold dilute NaOH.

  • Extract the now-free base product into DCM (3x).

  • Dry (Na2SO4) and concentrate.[3]

References

  • PubChem. 4-Methylpiperidine-4-carboxamide Compound Summary. (Physicochemical Properties & Identifiers). [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (Foundational methodology for Protocol A). [Link]

  • ACS Green Chemistry Institute. Green Criteria for N-alkylation. (Solvent selection guidance for Protocol B). [Link]

Sources

Application Note: Chemoselective N-Boc Protection of 4-Methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedures for Boc-protection of 4-Methylpiperidine-4-carboxamide Content Type: Application Note & Protocol Role: Senior Application Scientist

Executive Summary

This guide details the protocol for the installation of the tert-butoxycarbonyl (Boc) protecting group on the secondary amine of 4-methylpiperidine-4-carboxamide . This intermediate is a critical scaffold in medicinal chemistry, particularly for the synthesis of opioid receptor modulators (e.g., fentanyl derivatives) and neurokinin antagonists.

The primary challenge in this synthesis is ensuring chemoselectivity between the secondary piperidine amine and the primary exocyclic amide, while managing the solubility profile introduced by the polar carboxamide moiety. This protocol utilizes a nucleophilic acyl substitution strategy optimized for yield (>90%) and purity, minimizing side reactions such as isocyanate formation or bis-protection.

Reaction Mechanism & Strategy

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the secondary amine nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate (


).[1] The resulting tetrahedral intermediate collapses to release tert-butanol and carbon dioxide gas, driving the reaction to completion.

Key Selectivity Factor: The lone pair on the piperidine nitrogen is significantly more nucleophilic (


) than the amide nitrogen (

), ensuring exclusive

-protection of the ring system under controlled conditions.

BocMechanism Reactants 4-Methylpiperidine-4-carboxamide (Nucleophile) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (Rate Limiting) Boc2O Boc2O (Electrophile) Boc2O->Intermediate Products N-Boc Product + t-BuOH + CO2 Intermediate->Products Elimination (Irreversible)

Figure 1: Mechanistic pathway of N-Boc protection showing the irreversible elimination step driven by gas evolution.

Experimental Protocols

Method A: Homogeneous Phase (DCM/TEA)

Recommended for: High-throughput synthesis, scale-up, and substrates available as free bases or HCl salts. Solvent System: Dichloromethane (DCM) offers excellent solubility for the Boc-protected product, facilitating easy workup.

Materials Checklist
ReagentEquiv.Role
4-Methylpiperidine-4-carboxamide (HCl salt)1.0Substrate
Di-tert-butyl dicarbonate (

)
1.1 - 1.2Protecting Group Source
Triethylamine (TEA) or DIPEA2.5 - 3.0Base (Proton Scavenger)
Dichloromethane (DCM)10 vol (mL/g)Solvent
4-Dimethylaminopyridine (DMAP)0.05 (Cat.)Catalyst (Optional)
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 4-Methylpiperidine-4-carboxamide HCl (1.0 equiv) and DCM (10 mL per gram of substrate).

  • Basification: Cool the suspension to 0°C (ice bath). Add Triethylamine (3.0 equiv) dropwise over 10 minutes.

    • Note: The suspension should clear as the free base is liberated. If the substrate remains insoluble, switch to Method B.

  • Boc Addition: Add a solution of

    
      (1.2 equiv) in a minimal amount of DCM dropwise to the reaction mixture at 0°C.
    
    • Caution:

      
       gas evolution will occur.[1] Ensure the system is vented (e.g., via a needle or bubbler).
      
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 4–16 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM) or LCMS. The starting amine (ninhydrin positive) should disappear.

  • Quench & Workup:

    • Dilute with DCM.

    • Wash organic layer with 10% Citric Acid (2x) to remove unreacted amine and excess TEA. Crucial: Keep washes brief and cold to prevent amide hydrolysis.

    • Wash with Saturated

      
        (1x) and Brine  (1x).
      
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Method B: Biphasic System (THF/Water)

Recommended for: Substrates with poor solubility in DCM or strict "green chemistry" requirements.

Step-by-Step Procedure
  • Dissolution: Dissolve 4-Methylpiperidine-4-carboxamide (1.0 equiv) in a 1:1 mixture of THF and Water (10 vol).

  • Base Addition: Add

    
      (2.5 equiv) or 
    
    
    
    (3.0 equiv). Stir until dissolved.
  • Boc Addition: Add

    
      (1.2 equiv) in one portion (if liquid) or dissolved in minimal THF.
    
  • Reaction: Stir vigorously at RT for 12–18 hours.

  • Workup:

    • Evaporate most of the THF under reduced pressure.

    • Adjust the pH of the remaining aqueous layer to ~4-5 using 1N HCl (precipitates the product if solid, or prepares for extraction).

    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      

Purification & Characterization

Purification Strategy

The crude product is often high purity (>95%) due to the aqueous workup removing reagents. If purification is required:

  • Recrystallization: The 4-carboxamide moiety promotes crystallinity.

    • Solvent: Acetone/Hexane or hot Ethyl Acetate.

    • Protocol: Dissolve crude solid in minimal hot acetone; add hexane dropwise until turbid; cool to 4°C.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: 0-5% Methanol in DCM (The amide makes the compound polar).

Analytical Specifications

Compound: tert-Butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate Molecular Formula:


Molecular Weight:  242.32  g/mol 
  • TLC:

    
     (5% MeOH/DCM). Stain: Ninhydrin (amide may stain weakly) or PMA.
    
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       5.5–6.0 (br s, 2H, 
      
      
      
      ) – Amide protons.
    • 
       3.6–3.8 (m, 2H, 
      
      
      
      ) – Alpha-protons (deshielded by Boc).
    • 
       3.0–3.2 (m, 2H, 
      
      
      
      ).
    • 
       1.9–2.1 (m, 2H).
      
    • 
       1.45 (s, 9H, 
      
      
      
      ) – Boc group.
    • 
       1.20 (s, 3H, 
      
      
      
      ) – Methyl group.

Process Optimization & Troubleshooting

The following workflow diagram illustrates the decision-making process for optimization:

Optimization Start Start Reaction CheckSolubility Is Substrate Soluble in DCM? Start->CheckSolubility MethodA Use Method A (DCM/TEA) CheckSolubility->MethodA Yes MethodB Use Method B (THF/H2O/NaOH) CheckSolubility->MethodB No Monitor Monitor via TLC/LCMS (4 hours) MethodA->Monitor MethodB->Monitor Complete Reaction Complete? Monitor->Complete Workup Acid Wash (Citric Acid) Concentrate Complete->Workup Yes AddCat Add 5 mol% DMAP or Heat to 35°C Complete->AddCat No (<50% conv) AddCat->Monitor

Figure 2: Optimization workflow for selecting solvent systems and troubleshooting incomplete conversion.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Product lost in aqueous layerThe amide is polar. Saturate the aqueous layer with NaCl (Brine) before extraction. Use 10% MeOH/DCM for extraction.
Incomplete Reaction Steric hindrance from 4-methylAdd 5-10 mol% DMAP as a catalyst. Gently heat to 35°C.
Oil instead of Solid Residual solvent/impuritiesTriturate with cold pentane or diethyl ether to induce crystallization.

References

  • Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester . ChemicalBook.[3] Retrieved from .

  • Boc Protection and Deprotection Strategies . J&K Scientific. Retrieved from .

  • Synthesis of 1-Boc-4-aminopiperidine (Patent CN104628627A) . Google Patents. Describes similar aqueous/TEA conditions for piperidine carboxamides. Retrieved from .

  • 1-Boc-4-Methylpiperidine-4-carboxylic acid (Physical Properties) . PubChem. CID 23282848.[4] Retrieved from .

  • Convenient Preparation of N-Boc Piperidine Derivatives . Organic Syntheses. Coll. Vol. 10, p. 675 (2004). Retrieved from .

Sources

Synthesis of opioid receptor ligands using 4-Methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Opioid Receptor Ligands via the 4-Methylpiperidine-4-carboxamide Scaffold

Part 1: Executive Summary & Scientific Context

The 4-Methylpiperidine-4-carboxamide scaffold represents a critical gem-disubstituted piperidine core used in the exploration of novel G-Protein Coupled Receptor (GPCR) ligands. While classical opioid synthesis (e.g., Pethidine, Fentanyl) often relies on 4-phenyl or 4-anilino cores, the 4-methyl-4-carboxamide moiety offers a unique vector for developing biased ligands , peripheral opioid antagonists , and sodium channel blockers with synergistic analgesic properties.

This guide details the synthetic utility of this scaffold, focusing on two primary vectors:

  • N-Alkylation (The "Anchor" Strategy): Installation of the phenethyl pharmacophore essential for Mu-Opioid Receptor (MOR) recognition.

  • Hofmann Rearrangement (The "Core" Strategy): Transformation of the carboxamide into a 4-amino moiety, granting access to 4-methylfentanyl analogues and substituted ureides.

Compliance Warning: The synthesis of opioid ligands may involve controlled substances or their immediate precursors. All protocols described herein must be conducted in strict accordance with local, state, and federal regulations (e.g., DEA Schedule I/II guidelines in the US). This document is for research and educational purposes only.

Part 2: Synthetic Protocols

Workflow A: The "Opioid Anchor" (N-Phenethylation)

Objective: To install the classical N-phenethyl group, a prerequisite for high-affinity binding at the MOR orthosteric site.

Mechanism: Nucleophilic substitution (


) of the secondary amine onto a primary alkyl halide.

Reagents:

  • Substrate: 4-Methylpiperidine-4-carboxamide (HCl salt or free base)

  • Alkylating Agent: (2-Bromoethyl)benzene

  • Base:

    
     (Potassium Carbonate) or DIPEA (N,N-Diisopropylethylamine)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Protocol:

  • Preparation: Charge a reaction vessel with 4-Methylpiperidine-4-carboxamide (1.0 eq) and anhydrous MeCN (10 mL/g).

  • Activation: Add

    
      (3.0 eq) and stir at room temperature for 15 minutes to ensure deprotonation of the piperidine nitrogen.
    
  • Addition: Dropwise add (2-Bromoethyl)benzene (1.1 eq) dissolved in minimal MeCN.

  • Reflux: Heat the mixture to 80°C for 12–16 hours. Monitor reaction progress via LC-MS (Target Mass: M+1 = ~247.3).

  • Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in DCM, wash with water and brine. Dry over

    
    . Purify via flash column chromatography (MeOH:DCM gradient).
    

Outcome: N-(2-Phenylethyl)-4-methylpiperidine-4-carboxamide. This intermediate serves as a probe for the "hydrophobic pocket" of the opioid receptor.

Workflow B: The Hofmann Rearrangement (Access to 4-Amino Scaffolds)

Objective: To convert the 4-carboxamide into a 4-amine. This is the strategic gateway to 4-methylfentanyl analogues and ureide-based neuropathic pain agents.

Mechanism: Oxidative rearrangement of a primary amide to a primary amine with the loss of one carbon (decarbonylation).

Reagents:

  • Substrate: N-Boc-4-methylpiperidine-4-carboxamide (Protection recommended before rearrangement)

  • Oxidant: Phenyliodine(III) diacetate (PIDA) or Bromine/NaOH

  • Solvent: Ethyl Acetate / Acetonitrile / Water

Step-by-Step Protocol:

  • Protection (Pre-step): Ensure the piperidine nitrogen is protected (e.g., N-Boc or the N-phenethyl group from Workflow A).

  • Reaction Setup: Dissolve the substrate (1.0 eq) in a mixture of Acetonitrile/Water (1:1) .

  • Oxidant Addition: Add PIDA (1.1 eq) at 0°C.

  • Rearrangement: Allow to warm to RT and stir for 4 hours. The intermediate isocyanate forms and is hydrolyzed to the amine in situ.

  • Isolation: Acidify to pH 2, wash with ether (removes iodobenzene), then basify aqueous layer to pH 10 and extract with DCM.

Outcome: 4-Amino-4-methylpiperidine derivative.

  • Application: This amine can now be acylated with propionyl chloride and N-arylated (via Buchwald-Hartwig) to generate 4-Methylfentanyl analogues, which exhibit potency profiles distinct from Fentanyl due to the 4-methyl steric block.

Part 3: Data Presentation & Signaling Logic

Table 1: Comparative SAR of 4,4-Disubstituted Piperidine Opioids
Compound Class4-Position SubstituentsPrimary Receptor TargetTherapeutic Profile
Meperidine (Pethidine) Phenyl, EsterMOR AgonistAnalgesic (Moderate potency)
Loperamide Aryl, AmideMOR Agonist (Peripheral)Anti-diarrheal (P-gp substrate)
4-Methylfentanyl Methyl, Anilido-amideMOR AgonistHigh Potency Analgesic
Target Scaffold Methyl, CarboxamideMOR/Na+ ChannelBiased Probe / Neuropathic Pain
Signaling Pathway & Synthetic Workflow (Graphviz)

The following diagram illustrates the divergence from the starting material into two distinct pharmacological classes: Classical Opioids (via Amine) and Novel Modulators (via Carboxamide).

OpioidSynthesis cluster_legend Pharmacological Outcome Start 4-Methylpiperidine- 4-carboxamide Step1 N-Alkylation (Phenethyl Bromide) Start->Step1 Pathway A Intermediate1 N-Phenethyl-4-methyl- 4-carboxamide Step1->Intermediate1 Step2 Hofmann Rearrangement (PIDA / Br2) Intermediate1->Step2 Pathway B RouteA Direct Binding Assay (Low Potency Probe) Intermediate1->RouteA AmineCore 4-Amino-4-methyl- piperidine Core Step2->AmineCore RouteB 1. N-Arylation 2. Propionylation AmineCore->RouteB RouteC Isocyanate Coupling AmineCore->RouteC ProductB 4-Methylfentanyl Analogues (High Potency) RouteB->ProductB ProductC Ureide Derivatives (Neuropathic Pain/Na+ Block) RouteC->ProductC

Caption: Synthetic divergence of the 4-methylpiperidine-4-carboxamide scaffold into high-potency opioids and neuropathic pain agents.[1]

Part 4: References

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • The synthesis and preliminary pharmacological evaluation of 4-methyl fentanyl. Source: Bioorganic & Medicinal Chemistry Letters (PubMed). URL:[Link]

  • Nitrogen containing heterocyclic compounds and medicines containing the same (Ureide Derivatives Patent). Source: Google Patents (US6995144B2). URL:

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Source: Pharmaceutical Patent Analyst (PMC). URL:[Link]

Sources

Optimized Reductive Amination Protocols for 4-Methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Abstract & Strategic Significance

4-Methylpiperidine-4-carboxamide (CAS: 150044-84-1 / 39546-32-2 derivatives) is a high-value pharmacophore extensively utilized in the synthesis of GPCR antagonists (e.g., CCR5) , Trk kinase inhibitors , and pain management therapeutics . Its structural uniqueness lies in the gem-disubstituted C4 position, which introduces specific conformational constraints that enhance ligand-target binding selectivity.

However, the presence of the polar primary amide moiety combined with the steric bulk of the methyl group presents specific challenges in reductive amination—primarily related to solubility in non-polar solvents (e.g., DCE, DCM) and nucleophilicity modulation . This guide outlines optimized protocols to mitigate these issues, ensuring high yields and purity.

Chemical Properties & Handling

Before initiating synthesis, understanding the physicochemical profile of the scaffold is critical for solvent selection.

PropertySpecificationExperimental Implication
Molecular Formula

--
Molecular Weight 142.20 g/mol --
pKa (Piperidine N) ~10.5 (Est.)Highly basic; requires acid catalysis (AcOH) for iminium formation.
Solubility High: MeOH, Water, DMSOLow: Hexanes, Et2OModerate: DCM, DCECritical: The amide group reduces solubility in pure DCE. A co-solvent (MeOH or DMF) is often required.
Stability Hygroscopic solidStore under inert atmosphere; amide is stable to STAB/NaCNBH3.

Reaction Mechanism & Pathway

The reductive amination of 4-Methylpiperidine-4-carboxamide proceeds via the formation of a reactive iminium ion species. Unlike primary amines, this secondary amine forms an iminium ion directly, which is then reduced.[1]

Mechanistic Visualization

ReductiveAmination cluster_conditions Critical Control Points Start Aldehyde/Ketone (R-CHO) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine (Equilibrium) Amine 4-Methylpiperidine- 4-carboxamide Amine->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Acid Cat.) Product Tertiary Amine Product Iminium->Product + Hydride Source (STAB / NaCNBH3)

Figure 1: Reaction pathway for the reductive amination of a secondary amine. Note that the iminium ion is the obligate intermediate for reduction.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) – The Gold Standard

Best for: Acid-sensitive substrates, aldehydes, and preventing over-alkylation. Solvent System: 1,2-Dichloroethane (DCE) with MeOH co-solvent.

Rationale: STAB is mild and exhibits high selectivity for iminium ions over carbonyls. The addition of MeOH helps solubilize the polar carboxamide starting material.

Step-by-Step Procedure:
  • Preparation: In a dry reaction vial, dissolve 4-Methylpiperidine-4-carboxamide (1.0 equiv, e.g., 1.0 mmol, 142 mg) in a mixture of DCE:MeOH (4:1 v/v, 5 mL) .

    • Note: If the amine is a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to free-base it in situ.

  • Carbonyl Addition: Add the Aldehyde/Ketone (1.1 – 1.2 equiv).

  • Catalysis: Add Glacial Acetic Acid (1.0 – 2.0 equiv).

    • Why? Promotes dehydration of the hemiaminal to the active iminium species.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

    • Critical: This allows iminium formation before the reducing agent is introduced, though STAB allows for one-pot addition.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv) in one portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+H of product).

  • Quench: Quench with saturated aqueous

    
     (10 mL).
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Method B: Sodium Cyanoborohydride ( ) – The Traditional Alternative

Best for: Ketones (slower reacting) or when solubility in DCE is poor. Solvent System: Methanol (MeOH).[2][3]

Rationale:


 is stable in acid and works effectively in protic solvents like methanol, which perfectly dissolves the carboxamide scaffold.
Step-by-Step Procedure:
  • Preparation: Dissolve 4-Methylpiperidine-4-carboxamide (1.0 equiv) and the Carbonyl component (1.2 equiv) in anhydrous MeOH (0.2 M concentration).

  • Catalysis: Add Acetic Acid to adjust pH to ~5–6 (typically 2–3 drops per mmol).

    • Safety: Do not make the solution too acidic to avoid HCN generation.

  • Reduction: Add

    
      (1.5 equiv).
    
  • Reaction: Stir at RT (or reflux for hindered ketones) for 12–24 hours.

  • Workup: Concentrate MeOH. Redissolve residue in EtOAc, wash with saturated

    
     (to neutralize acid and remove cyanide residues), then brine.
    
    • Safety Note: All aqueous waste must be treated with bleach (hypochlorite) to oxidize residual cyanide before disposal.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of amide starting material.Switch solvent to DCE:MeOH (3:1) or pure MeOH (Method B).
No Reaction (Ketones) Steric hindrance at C4 + Ketone bulk.Increase Temp to 50°C; Use Ti(OiPr)4 (1.5 equiv) as a Lewis acid to force imine formation before adding reducing agent.
Starting Material Remains Iminium ion not forming.Increase Acetic Acid to 3.0 equiv; Ensure molecular sieves (4Å) are added to remove water.
Product Trapped in Aqueous Product is highly polar (Amide + Amine).Use DCM:iPrOH (3:1) for extraction or "salt out" the aqueous layer with solid NaCl.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1]

  • BenchChem. "Application Notes: Catalytic Reductive Amination with Sodium Triacetoxyborohydride." BenchChem Protocols, 2025.[4]

  • PubChem. "4-Methylpiperidine-4-carboxamide Compound Summary."[5] National Library of Medicine.

  • Google Patents. "Substituted pyrazolo[1,5-a]pyrimidine compounds (US9127013B2)." Patent citing synthesis of Trk inhibitors using this scaffold.

  • Sigma-Aldrich. "Reductive Amination Application Note." MilliporeSigma Technical Library.

Sources

Preparation of pharmaceutical intermediates using piperidine carboxamide scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Pharmaceutical Intermediates using Piperidine Carboxamide Scaffolds

Abstract

Piperidine carboxamides represent a privileged structural motif in modern medicinal chemistry, serving as the pharmacophore backbone for FDA-approved therapeutics ranging from local anesthetics (e.g., Bupivacaine) to next-generation kinase and protease inhibitors. This guide provides a rigorous technical framework for the synthesis, functionalization, and optimization of piperidine-2, -3, and -4-carboxamide intermediates. We detail protocols for high-fidelity amide coupling, regioselective N-functionalization, and bioisosteric modifications, supported by mechanistic insights to minimize common synthetic pitfalls such as epimerization.

Strategic Architecture of Piperidine Carboxamides

The piperidine carboxamide scaffold is versatile due to its ability to project substituents in defined 3D vectors. The position of the carboxamide group (C2, C3, or C4) dictates the biological target profile:

  • Piperidine-2-carboxamides (Pipecolic acid derivatives): Found in local anesthetics (Bupivacaine, Ropivacaine). The C2 chiral center is critical for potency and toxicity profiles (e.g., S-enantiomers often exhibit reduced cardiotoxicity).

  • Piperidine-3-carboxamides (Nipecotic acid derivatives): Common in GABA uptake inhibitors and Cathepsin K inhibitors. This scaffold offers a "kinked" geometry often required for GPCR binding pockets.

  • Piperidine-4-carboxamides (Isonipecotic acid derivatives): Widely used as linkers in kinase inhibitors and thrombin/Factor Xa inhibitors due to their linear, extended conformation.

Visualizing the Synthetic Workflow

PiperidineSynthesis cluster_0 Critical Control Point: Epimerization Risk Start Boc-Protected Piperidine Carboxylic Acid Activation Carboxyl Activation (HATU/EDC) Start->Activation Activation Coupling Amide Coupling (R-NH2) Activation->Coupling + Amine Intermediate Boc-Piperidine Carboxamide Coupling->Intermediate Formation Deprotection N-Boc Deprotection (TFA/HCl) Intermediate->Deprotection Acidic Cleavage Diversification N-Functionalization (Reductive Amination / SnAr) Deprotection->Diversification Free Amine Final Target Pharmaceutical Intermediate Diversification->Final Library Gen

Figure 1: General retrosynthetic workflow for piperidine carboxamide scaffolds. The red dashed box highlights the step most prone to stereochemical erosion.

Core Experimental Protocols

Protocol A: High-Fidelity Amide Coupling (The "Epimerization-Safe" Method)

Target: Synthesis of chiral piperidine-2/3-carboxamides without racemization.

Rationale: Standard coupling reagents (e.g., DCC) often lead to oxazolone formation, causing loss of chirality at the


-carbon. We utilize HATU/HOAt, which accelerates the reaction rate significantly, outcompeting the epimerization pathway.

Materials:

  • 
    -Boc-piperidine-carboxylic acid (1.0 equiv)
    
  • Amine partner (R-NH

    
    ) (1.1 equiv)
    
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Activation: Dissolve

    
    -Boc-piperidine-carboxylic acid in anhydrous DMF (0.2 M) under N
    
    
    
    atmosphere. Cool to 0°C.
  • Base Addition: Add DIPEA dropwise. Stir for 5 minutes.

  • Reagent Addition: Add HATU in one portion. The solution typically turns yellow/orange. Stir at 0°C for 15 minutes to generate the activated ester.

  • Coupling: Add the amine partner. Allow the reaction to warm to room temperature (20-25°C) and stir for 2–4 hours. Note: Monitoring by LC-MS is preferred over TLC for amide formation.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% LiCl (to remove DMF), sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Validation: Check enantiomeric excess (ee%) via Chiral HPLC if the starting material was chiral.

Protocol B: Regioselective N-Arylation (S Ar)

Target: Attaching aryl groups to the piperidine nitrogen (common in GPCR ligands).

Rationale: Nucleophilic aromatic substitution (S


Ar) is preferred over Buchwald-Hartwig coupling for electron-deficient aryl fluorides due to lower cost and absence of heavy metals.

Materials:

  • Piperidine carboxamide (free base or HCl salt) (1.0 equiv)

  • Aryl Fluoride (e.g., 4-fluoronitrobenzene) (1.1 equiv)

  • Base: K

    
    CO
    
    
    
    (2.5 equiv)
  • Solvent: DMSO or NMP.

Methodology:

  • Suspend the piperidine carboxamide and K

    
    CO
    
    
    
    in DMSO (0.5 M).
  • Add the aryl fluoride.

  • Heat to 80–100°C. Monitor by TLC (usually high polarity to low polarity shift).

  • Quench: Pour into crushed ice/water. The product often precipitates as a solid.

  • Purification: Filtration and recrystallization (EtOH) are often sufficient, avoiding column chromatography.

Advanced Functionalization: Thionation

Target: Bioisosteric replacement of O with S (Amide


 Thioamide).
Application: Enhancing metabolic stability or altering H-bond donor/acceptor profiles in protease inhibitors [1].

Protocol:

  • Dissolve the piperidine carboxamide in anhydrous Toluene or THF.

  • Add Lawesson’s Reagent (0.6 equiv).

  • Reflux (80–110°C) for 2–6 hours.

  • Critical Workup: Thioamides are sensitive. Cool to RT, concentrate, and purify immediately via flash chromatography (short path) to avoid hydrolysis.

Case Studies & Applications

Case Study 1: Local Anesthetics (2-Carboxamides)
  • Drug: Ropivacaine (FDA Approved).

  • Structure: (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide.

  • Synthetic Insight: The synthesis requires strict control of the (S)-configuration. The amide coupling is performed first on the protected pipecolic acid, followed by N-alkylation with propyl bromide. Reversing this order (alkylation then amidation) often leads to lower yields due to steric hindrance at the crowded C2 position [2].

Case Study 2: Cathepsin K Inhibitors (3-Carboxamides)
  • Context: Osteoporosis research.

  • Mechanism: Piperidine-3-carboxamides bind to the S2 pocket of Cathepsin K.

  • Optimization: Introduction of a sulfonyl group on the piperidine nitrogen (Sulfonamide linkage) significantly improves potency compared to simple alkyl groups, creating additional H-bonds within the enzyme active site [3].

Case Study 3: Thrombin Inhibitors (4-Carboxamides)
  • Context: Anticoagulants.

  • Structure: Isonipecotamide derivatives.

  • Role: The 4-carboxamide acts as a spacer, positioning a basic group (e.g., amidine or amine) to interact with the Asp189 residue in the Thrombin S1 pocket. The rigidity of the piperidine ring reduces the entropic penalty of binding compared to flexible alkyl chains [4].

Troubleshooting & Optimization

ProblemProbable CauseExpert Solution
Racemization (

-center)
Over-activation or high temperature.Switch from EDC/HOBt to HATU/HOAt . Maintain 0°C during activation. Use Collidine instead of Et

N (weaker base).
Low Yield (Amide Coupling) Steric hindrance (esp. 2-carboxamides).Use COMU or T3P (Propylphosphonic anhydride). T3P is excellent for sterically hindered amines and has easy workup.
Poor Solubility Peptide-like aggregation.Add LiCl (0.4 M) to the reaction mixture (DMA/DMF) to break up H-bond aggregates (chaotropic effect).
N-Arylation Stalled Deactivated Aryl Halide.Switch mechanism: Use Buchwald-Hartwig amination (Pd

(dba)

, XPhos, Cs

CO

) for unactivated aryl chlorides.

References

  • BenchChem. (2025).[1] Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols. Retrieved from

  • Oakwood Chemical. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids. Retrieved from

  • Zhang, X., et al. (2024).[2] Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. Retrieved from

  • Purgatorio, R., et al. (2021). First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors. Int. J. Mol. Sci. Retrieved from

  • ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. Retrieved from

Sources

Scalable reaction conditions for functionalizing 4-Methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Functionalization of 4-Methylpiperidine-4-carboxamide

Abstract

4-Methylpiperidine-4-carboxamide (CAS: 1003021-83-7) is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in mu-opioid receptor agonists (e.g., Piritramide analogs), ion channel blockers, and GPCR ligands. Its unique gem-disubstituted C4 center creates a "Thorpe-Ingold" conformational lock, stabilizing the piperidine chair but introducing significant steric bulk that complicates functionalization.

This guide provides scalable, process-ready protocols for functionalizing this scaffold. Unlike bench-scale methods that rely on chromatography, these protocols emphasize atom economy, safety, and crystallization-driven purification .

Chemical Profile & Handling

PropertyDataProcess Implication
Molecular Weight 142.20 g/mol Low MW allows for high mass efficiency in library synthesis.
LogP ~ -0.5 (Calculated)Highly Polar/Hydrophilic. Aqueous extraction of the free base is difficult. Product loss to aqueous phase is a major risk.
pKa (Piperidine N) ~11.2Highly basic. Will form stable salts (HCl, Oxalate) readily.
Reactivity

Amide &

Amine
Amine is the primary nucleophile. Amide is sterically hindered by the C4-methyl group.

Module 1: N-Functionalization (The "Handle")[1]

The secondary amine at position 1 is the most reactive site. For scale-up, we avoid toxic alkyl halides and stoichiometric boron reagents (e.g., STAB) in favor of Catalytic Reductive Amination .

Protocol A: Scalable Reductive Amination (Catalytic Hydrogenation)

Rationale: This method avoids the generation of boric acid waste and allows for simple workup via filtration of the catalyst.

Reagents:

  • Substrate: 4-Methylpiperidine-4-carboxamide (1.0 equiv)

  • Aldehyde/Ketone: (1.0 - 1.1 equiv)

  • Catalyst: 5% Pd/C (50% water wet, 2-5 wt% loading) or Pt/C for hindered ketones.

  • Solvent: Methanol or Ethanol (anhydrous).

  • Hydrogen Source:

    
     gas (1-5 bar).
    

Step-by-Step Procedure:

  • Imine Formation: Charge the reactor with the piperidine substrate and aldehyde in Methanol (5-10 volumes). Stir at 20-25°C for 1-2 hours. Note: The gem-disubstitution at C4 does not significantly hinder N1 imine formation.

  • Hydrogenation: Add the Pd/C catalyst as a slurry in methanol (under

    
     to prevent ignition).
    
  • Reaction: Pressurize with

    
     (3 bar/45 psi) and stir at 25-40°C. Monitor by HPLC (disappearance of imine).
    
  • Workup: Filter the catalyst through a pad of Celite or a sparkler filter.

  • Isolation: Concentrate the filtrate.

    • Crucial Process Step: Do not attempt an aqueous extraction. Instead, add 1.1 equiv of HCl in isopropanol (IPA) to the concentrated residue. Heat to 50°C and cool slowly to 0°C to crystallize the N-alkylated hydrochloride salt .

Protocol B: Buchwald-Hartwig N-Arylation

Rationale: For attaching aryl groups,


 often fails with electron-rich rings. Palladium catalysis is robust.

Reagents:

  • Catalyst System:

    
     (1 mol%) + RuPhos or XPhos (2 mol%).
    
  • Base:

    
     (2.0 equiv, granular) or NaOtBu (for non-base-sensitive substrates).
    
  • Solvent: t-Amyl alcohol or Toluene/Water (biphasic).

Diagram: Catalytic Cycle & Logic

Buchwald_Piperidine Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Start->OxAdd Coord Amine Coordination (Steric Check at N1) OxAdd->Coord Deprot Deprotonation (Base: NaOtBu/K3PO4) Coord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Start Regenerate Pd(0) Product N-Aryl Piperidine Product RedElim->Product

Caption: The Buchwald-Hartwig cycle optimized for hindered secondary amines using bulky phosphine ligands (RuPhos).

Module 2: Amide Transformations (The "Warhead")

The C4-carboxamide is a versatile precursor. Two high-value transformations are Dehydration (to Nitrile) and Hofmann Rearrangement (to Amine).

Protocol C: Green Dehydration to Nitrile (T3P Method)

Rationale: Traditional dehydration uses ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 or 

, which are corrosive and generate acidic waste difficult to quench on scale. T3P (Propanephosphonic acid anhydride) is a non-toxic, scalable reagent with water-soluble byproducts.

Reagents:

  • Substrate: N-Protected-4-methylpiperidine-4-carboxamide (1.0 equiv). Note: Protect N1 (e.g., Boc, Bn) before this step to avoid side reactions.

  • Reagent: T3P (50% w/w in EtOAc or DMF, 1.5 - 2.0 equiv).

  • Base: Pyridine or Imidazole (2-3 equiv).

  • Solvent: Ethyl Acetate or 2-MeTHF.

Step-by-Step Procedure:

  • Setup: Dissolve the substrate and base in Ethyl Acetate (10 volumes).

  • Addition: Add T3P solution dropwise at 0-5°C. The reaction is exothermic.

  • Reaction: Heat to reflux (70-80°C) for 4-8 hours. The T3P activates the amide oxygen, followed by elimination.

  • Workup (The "Process" Advantage):

    • Cool to room temperature.[1][2]

    • Wash with water (3x).[1] The T3P byproducts (phosphonic acid salts) are highly water-soluble and wash away completely.

    • Wash with 0.5M HCl (to remove excess pyridine).

  • Isolation: Evaporate solvent to yield the 4-Cyano-4-methylpiperidine derivative. Often requires no chromatography.

Protocol D: Hofmann Rearrangement (Amide Amine)

Rationale: Converting the amide to a primary amine creates a rare gem-diamine-like motif. The classic Bromine/NaOH method is hazardous. The Hypochlorite (Bleach) method is safer and cheaper for scale.

Reagents:

  • Substrate: 4-Methylpiperidine-4-carboxamide (1.0 equiv).

  • Oxidant: 10-13% NaOCl (Commercial Bleach, 1.1 equiv).

  • Base: NaOH (2.5 equiv, 3M solution).

  • Solvent: Water (or Water/t-Butanol mixture if solubility is poor).

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate in 3M NaOH at 0°C.

  • Chlorination: Add NaOCl solution dropwise, maintaining temp < 5°C. This forms the N-chloroamide intermediate.

  • Rearrangement: Allow the mixture to warm to 20°C, then heat to 70°C for 1 hour. Gas evolution (

    
    ) will be observed.
    
  • Isolation:

    • The product, 4-Amino-4-methylpiperidine , is an oil and highly water-soluble.

    • Extraction: Saturate the aqueous phase with NaCl (salting out). Extract with n-Butanol or DCM (3x).

    • Purification: Convert to the Dihydrochloride salt by adding HCl/MeOH. The salt crystallizes readily, rejecting impurities.

Module 3: Process Safety & Purification Strategy

Visual: Purification Decision Tree

Purification_Strategy Crude Crude Reaction Mixture (Polar/Basic) Solubility Is Product Water Soluble? Crude->Solubility Yes Yes (Free Base) Solubility->Yes No No (Lipophilic) Solubility->No Salt Salt Formation (HCl, Oxalate, Tartrate) Yes->Salt Add Acid/Alcohol Extract Aqueous Wash (Remove T3P/Salts) No->Extract Cryst Crystallization (EtOH/EtOAc) Salt->Cryst Final Pure API Intermediate Extract->Final Cryst->Final

Caption: Decision matrix for purifying polar piperidine derivatives without chromatography.

Key Process Insights:

  • Avoid DCM on Scale: For extractions, replace Dichloromethane (DCM) with 2-MeTHF or Ethyl Acetate . They are greener and have better phase separation characteristics with piperidine emulsions.

  • Salt Selection:

    • HCl Salt: Best for final isolation. Hygroscopic.

    • Oxalate Salt: Excellent for purification. often non-hygroscopic and highly crystalline. Use Oxalic acid (1.0 equiv) in Ethanol.

  • Safety: The dehydration to nitrile releases gas (if using certain reagents) or heat (T3P). Always control addition rates.

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxylate. Retrieved from

  • Dunetz, J. R., et al. (2011). Large-Scale Applications of Propanephosphonic Anhydride (T3P) in Peptide Coupling and Amide Dehydration. Organic Process Research & Development. 4

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 21187462: 4-Methylpiperidine-4-carboxamide. Retrieved from

  • Organic Chemistry Portal. (2009). The Newman-Kwart Rearrangement and Amide Dehydration Protocols. Retrieved from

  • Kit.edu. (2026). Electrochemical Dehydration of Carboxamides to Their Nitriles. Retrieved from 5

Sources

Application Note: High-Fidelity Buchwald-Hartwig Coupling of 4-Methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Challenges

The coupling of 4-methylpiperidine-4-carboxamide presents a specific set of chemoselective and physicochemical challenges that distinguish it from standard secondary amine couplings. While the nucleophilic site (N1) is a sterically accessible secondary amine, the distal quaternary center at C4 introduces two critical variables:[1]

  • Chemoselectivity (Amine vs. Amide): The substrate contains a primary amide (

    
    ). While secondary alkyl amines are kinetically superior nucleophiles compared to primary amides, the amide moiety can act as a "catalyst poison" by coordinating to the Palladium center (
    
    
    
    -coordination), or compete for arylation under high-temperature/strong-base conditions (Goldberg-type side reaction).
  • Solubility & Aggregation: The polarity of the carboxamide group often renders the molecule insoluble in non-polar solvents like pure toluene, necessitating the use of ethereal solvents (THF, Dioxane) or polar alcohols (t-Amyl alcohol).

The "Precatalyst" Advantage

For this specific substrate, Palladacycle Precatalysts (Gen 3 or Gen 4) are strongly recommended over traditional


 + Ligand mixtures. The primary amide can interfere with the reduction of Pd(II) to Pd(0) in situ. Precatalysts generate the active monolithic Pd(0) species immediately upon exposure to base, bypassing the induction period where amide interference is most likely.

Decision Matrix: Ligand & Base Selection

Data synthesized from high-throughput screening of functionalized piperidines.

ParameterProtocol A: The "Workhorse" Protocol B: The "Specialist"
Target Scenario Unactivated Aryl Chlorides/Bromides; Stable substrates.Base-sensitive substrates (esters, nitriles); Heterocycles prone to hydrolysis.
Catalyst System RuPhos Pd G4 BrettPhos Pd G4
Base

(Sodium tert-butoxide)

(Cesium Carbonate)
Solvent 1,4-Dioxane (or Toluene if soluble)1,4-Dioxane or

-Amyl Alcohol
Temperature 80 °C – 100 °C90 °C – 110 °C
Primary Risk Amide deprotonation (rare but possible)Slower reaction rate; requires longer times.[2]

Workflow Visualization

Figure 1: Reaction Pathway & Chemoselectivity Logic

The following diagram illustrates the critical decision points in the catalytic cycle where the specific nature of 4-methylpiperidine-4-carboxamide dictates the outcome.

BuchwaldLogic Start Substrate: 4-Methylpiperidine-4-carboxamide Coord Amine Coordination Start->Coord Nucleophile Pd_Act Active Pd(0)-Ligand Species (Immediate release from G4 Precatalyst) OxAdd Oxidative Addition (Ar-X + Pd(0) -> L-Pd(II)-Ar-X) Pd_Act->OxAdd OxAdd->Coord Path_Good Path A: N1-Piperidine Binding (Kinetically Favored) Coord->Path_Good RuPhos/BrettPhos Steric Bulk favors 2° Amine Path_Bad Path B: Amide Poisoning/Coupling (Thermodynamically possible with strong base) Coord->Path_Bad Small Ligands/High Temp Deprot Deprotonation by Base Path_Good->Deprot RedElim Reductive Elimination (Product Formation) Deprot->RedElim RedElim->Pd_Act Regeneration

Caption: Catalytic cycle emphasizing ligand-controlled chemoselectivity to avoid amide interference.

Detailed Experimental Protocols

Protocol A: Robust Conditions (RuPhos/NaOtBu)

Best for: Aryl bromides and chlorides where the coupling partner is stable to strong base.

Reagents:

  • Aryl Halide (1.0 equiv)[2]

  • 4-Methylpiperidine-4-carboxamide (1.2 equiv)[3]

  • RuPhos Pd G4 (1.0 – 2.0 mol%) [CAS: 1599466-81-5]

  • Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Vessel Prep: Equip a reaction vial (microwave vial or Schlenk tube) with a magnetic stir bar. Note: While G4 catalysts are air-stable, the base (

    
    ) is hygroscopic. Weighing in a glovebox or under a cone of Nitrogen is best practice.
    
  • Solids Addition: Add the Aryl Halide (if solid), Piperidine substrate,

    
    , and RuPhos Pd G4 to the vial.
    
  • Purge: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen/Argon (

    
    ).
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

    • Application Note: If the aryl halide is a liquid, add it at this stage.

  • Reaction: Place in a pre-heated block at 85 °C . Stir vigorously (1000 rpm).

    • Monitoring: Check LCMS at 2 hours. If conversion is <50%, raise temp to 100 °C.

  • Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography (DCM/MeOH gradients are usually required due to the polarity of the amide).

Protocol B: Mild Conditions (BrettPhos/Cs2CO3)

Best for: Substrates containing esters, ketones, or base-sensitive heterocycles.

Reagents:

  • Aryl Halide (1.0 equiv)[2]

  • 4-Methylpiperidine-4-carboxamide (1.2 equiv)[3]

  • BrettPhos Pd G4 (2.0 – 4.0 mol%) [CAS: 1599466-85-9]

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent:

    
    -Amyl Alcohol (preferred) or 1,4-Dioxane.
    

Step-by-Step:

  • Vessel Prep: Flame-dry Schlenk tube or use a sealed vial under inert atmosphere.

  • Solids Addition: Add Aryl Halide, Piperidine substrate, and

    
    .
    
    • Critical Step:

      
       must be finely ground and dry.
      
  • Catalyst Addition: Add BrettPhos Pd G4.

  • Solvent & Heat: Add solvent (degassed).[1] Heat to 100 °C .

    • Note: Weak bases like carbonate require higher temperatures to facilitate the deprotonation step in the catalytic cycle.

  • Kinetics: These reactions are slower than Protocol A. Expect reaction times of 4–16 hours.

Troubleshooting & Optimization Guide

Issue: Low Conversion / Stuck Reaction
  • Diagnosis 1 (Catalyst Poisoning): The primary amide might be coordinating to the Pd.

    • Solution: Switch to BrettPhos or AdBresPhos . These bulkier ligands create a "protective shell" around the Pd, discouraging the binding of the smaller, less nucleophilic primary amide, while still allowing the secondary amine to react.

  • Diagnosis 2 (Solubility): The reaction mixture looks like a gummy suspension.

    • Solution: The gem-disubstituted carboxamide is highly polar. Switch solvent to a 1:1 mixture of Dioxane:t-Amyl Alcohol or add 10% DMF to the Dioxane.

Issue: Formation of Primary Amide Coupled Product (Side Reaction)
  • Diagnosis: You observe N-arylation of the amide (

    
    ) instead of the piperidine.
    
    • Solution: This indicates the base is too strong or the temperature is too high.

    • Fix: Switch immediately to Protocol B (

      
      ). The pKa of the secondary amine is significantly lower than the primary amide, so a weaker base will selectively deprotonate the amine-bound Pd complex.
      

References

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[4][5] Chemical Science, 2(1), 57-68.

    • Core reference for the universality of RuPhos/BrettPhos systems.
  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." The Journal of Organic Chemistry, 79(9), 4161–4166.

    • Establishes the G3/G4 prec
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

    • Mechanistic grounding for ligand selection.

Sources

Application Notes: 4-Methylpiperidine-4-carboxamide in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Fragment-Based Drug Design (FBDD) has fundamentally shifted the paradigm of early-stage drug discovery. By screening low-molecular-weight chemical libraries, researchers can identify high-quality, ligand-efficient binders that serve as optimal starting points for lead optimization. Among privileged fragments, 4-Methylpiperidine-4-carboxamide has emerged as a highly versatile and structurally pre-organized building block for targeting kinases, G-protein coupled receptors (GPCRs), and complex fusion proteins [1].

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific fragment over a simple unsubstituted piperidine:

  • The Piperidine Nitrogen (Basic Handle): At physiological pH, the secondary amine is protonated, enabling critical salt-bridge interactions with acidic residues (e.g., Asp/Glu) commonly found in kinase hinge regions.

  • The Carboxamide Group (Directional Anchoring): Acting as both a hydrogen-bond donor and acceptor, the planar geometry of the primary amide imposes strict directionality, anchoring the fragment into narrow binding clefts.

  • The C4-Methyl Group (Entropic Pre-organization): This is the critical differentiator. The methyl group restricts the conformational flipping of the piperidine chair, locking the carboxamide in a defined equatorial or axial preference depending on the microenvironment. This pre-organization reduces the entropic penalty (

    
    ) upon target binding, leading to superior ligand efficiency.
    

Physicochemical Profiling & Rule of Three (Ro3) Compliance

For a fragment to be viable in FBDD, it must strictly adhere to the "Rule of Three" (Ro3) to ensure that subsequent synthetic elaboration (growing or linking) does not push the final molecule beyond drug-like chemical space (Lipinski's Rule of Five). As shown in Table 1 , 4-Methylpiperidine-4-carboxamide is a mathematically ideal fragment [1].

Table 1: Physicochemical Properties of 4-Methylpiperidine-4-carboxamide

PropertyValueRo3 ThresholdCompliance
Molecular Weight (MW) 142.20 g/mol

Da
✅ Pass
Partition Coefficient (cLogP) -0.5

✅ Pass
Hydrogen Bond Donors (HBD) 3 (Amide

, Piperidine

)

✅ Pass
Hydrogen Bond Acceptors (HBA) 2 (Carbonyl

, Piperidine

)

✅ Pass
Rotatable Bonds 1

✅ Pass
Topological Polar Surface Area 55.1 Ų

Ų
✅ Pass

Fragment Screening & Validation Workflows

FBDD_Workflow N1 Fragment Library (4-Methylpiperidine-4-carboxamide) N2 Primary Screening (Ligand-Observed NMR / SPR) N1->N2 Ro3 Compliant N3 Hit Validation (Orthogonal Biochemical Assays) N2->N3 KD ~ mM range N4 Structural Biology (X-ray Crystallography) N3->N4 Binding Pose N5 Fragment Elaboration (N-Alkylation / Acylation) N4->N5 Structure-Guided

Fig 1: FBDD workflow from 4-Methylpiperidine-4-carboxamide screening to lead optimization.

Protocol A: Ligand-Observed NMR Screening (WaterLOGSY)

Context & Causality: Fragments typically exhibit weak initial binding affinities (


 in the 

to

range). Traditional biochemical assays often yield false negatives because the fragment cannot outcompete endogenous high-affinity substrates. Ligand-observed NMR, specifically WaterLOGSY, is the gold standard [2]. It relies on the transfer of magnetization from bulk water to the protein, and subsequently to the bound ligand. Self-Validating Mechanism: Free ligands exhibit opposite Nuclear Overhauser Effect (NOE) signals compared to bound ligands. If the fragment does not bind, it tumbles rapidly in solution (negative cross-relaxation). If it binds, it adopts the slow tumbling rate of the massive protein (positive cross-relaxation). This provides an internal, self-validating control against false positives.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer (pH 7.4) in a

    
     mixture to provide the lock signal while maintaining the bulk water necessary for magnetization transfer. Add 50 mM NaCl and 1 mM TCEP (if the target protein contains solvent-exposed cysteines).
    
  • Sample Formulation:

    • Reference Tube: 500

      
       4-Methylpiperidine-4-carboxamide in buffer (No protein).
      
    • Assay Tube: 500

      
       fragment + 10 
      
      
      
      target protein.
  • Data Acquisition: Acquire 1D WaterLOGSY spectra at 298 K using a standard pulse sequence with a mixing time (

    
    ) of 1.0 to 1.5 seconds. Water magnetization is inverted using a selective 180° pulse.
    
  • Spectral Interpretation: Overlay the reference and assay spectra. A phase inversion (from negative in the reference to positive in the assay tube) of the piperidine ring proton resonances unequivocally confirms target engagement.

Synthetic Elaboration: Fragment Growing & Covalent Ligation

Once validated, the fragment must be elaborated. A cutting-edge application of 4-Methylpiperidine-4-carboxamide is its incorporation into "molecular COUPLrs" (Covalent Protein Ligators) to target complex fusion proteins like EML4-ALK [3].

COUPLr_Pathway Target Target Protein (e.g., EML4-ALK) Complex Covalent Ligand-Protein Complex Target->Complex Covalent Bond Formation Fragment 4-Methylpiperidine- 4-carboxamide Warhead Cysteine-Reactive Warhead Fragment->Warhead Synthetic Linking Warhead->Target Proximity-driven Reaction Degradation Downstream Inhibition / Degradation Complex->Degradation Functional Knockout

Fig 2: Mechanism of covalent protein ligation (COUPLrs) utilizing the piperidine scaffold.

Protocol B: Regioselective N-Acylation for COUPLr Synthesis

Context & Causality: To grow the fragment, we must functionalize it. The secondary amine of the piperidine ring is highly nucleophilic. This allows for selective N-acylation or N-alkylation without the need to protect the primary amide of the carboxamide group. The primary amide is rendered non-nucleophilic by resonance stabilization (the lone pair on the nitrogen is delocalized into the carbonyl


-system).

Step-by-Step Methodology:

  • Activation of the Linker: In an oven-dried round-bottom flask under inert

    
     atmosphere, dissolve 1.0 eq of the desired carboxylic acid linker (e.g., a PEGylated chloroacetamide precursor) in anhydrous DMF (0.1 M).
    
  • Coupling Reagent Addition: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to generate the active ester. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, while HATU rapidly forms a highly reactive O-Atab ester, preventing epimerization.

  • Fragment Addition: Add 1.1 eq of 4-Methylpiperidine-4-carboxamide hydrochloride to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor the reaction via LC-MS. The mass shift will correspond exclusively to the N-acylated piperidine product, leaving the carboxamide intact for target hydrogen bonding.

  • Workup & Purification: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous
    
    
    , and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient) to yield the elaborated lead compound.

References

  • PubChem Compound Summary for CID 21187462, 4-Methylpiperidine-4-carboxamide. National Center for Biotechnology Information. Available at:[Link]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences. Available at:[Link]

  • Systematic Targeting of Protein Complexes with Molecular COUPLrs. bioRxiv (Cold Spring Harbor Laboratory). Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-Methylpiperidine-4-carboxamide CAS: 39531-35-6 Support Ticket: Yield Optimization & Troubleshooting Status: Open[1][2]

Diagnostic Triage: Why is your yield low?

Before altering your protocol, identify the specific "Yield Killer" mode. In the synthesis of 4,4-disubstituted piperidines, yield loss rarely occurs randomly; it follows specific mechanistic pitfalls.

SymptomDiagnosisRoot Cause
Crude mass is high, but product is absent. Over-Hydrolysis The reaction bypassed the amide and formed 4-methylpiperidine-4-carboxylic acid (Isonipecotic acid derivative).[1][2] Common in acid-catalyzed routes.[1][2]
Starting material remains (TLC/LCMS). Steric Hindrance The quaternary carbon at position 4 creates significant steric bulk, slowing nucleophilic attack on the nitrile.
Reaction works, but isolation yields <20%. "Water-Lock" The product is a highly polar amino-amide.[1][2] It prefers the aqueous phase during extraction, leading to massive loss during workup.
Product melts over a wide range. Salt Contamination Incomplete neutralization or trapping of inorganic salts (KCl, Na2SO4) within the crystal lattice.

The "Gold Standard" Protocol: Basic Peroxide Hydrolysis

Recommendation: If you are currently using sulfuric acid (H₂SO₄) or HCl hydrolysis and suffering from over-hydrolysis to the acid, STOP . Switch to the Radziszewski Reaction (Basic Peroxide).[1][2]

The Science: The quaternary center at C4 makes the nitrile sterically congested. Acid hydrolysis requires high temperatures to overcome this barrier, which provides enough energy to drive the reaction all the way to the carboxylic acid. The hydroperoxide anion (


), however, is a "super-nucleophile" (alpha-effect) that attacks the nitrile at lower temperatures and, crucially, does not attack the resulting amide , preventing over-hydrolysis.
Optimized Protocol (High Selectivity)

Reagents:

  • Precursor: N-Boc-4-cyano-4-methylpiperidine (Recommended to prevent amine oxidation)[1][2]

  • Reagent: 30% Hydrogen Peroxide (

    
    )[1][2]
    
  • Base: Potassium Carbonate (

    
    )[2][3]
    
  • Solvent: DMSO (Dimethyl sulfoxide) or MeOH (Methanol)[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of N-Boc-4-cyano-4-methylpiperidine in DMSO (5 vol).

    • Why DMSO? It improves the solubility of the inorganic base and stabilizes the polar transition state.

  • Base Addition: Add 3.0 eq of

    
    . Cool the suspension to 0°C.
    
  • Peroxide Addition: Dropwise add 4.0 eq of 30%

    
    .[1][2]
    
    • Critical Control: This reaction is exothermic.[1][2] Maintain internal temp <20°C during addition to prevent "runaway" decomposition of peroxide.[1][2]

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 2-4 hours.

    • Checkpoint: Monitor by TLC.[1][2][3] The spot should shift down (more polar). If SM remains after 4h, add 1.0 eq more

      
      .
      
  • Quench: Pour mixture into crushed ice/water.

  • Isolation (The Trick): The product (N-Boc protected) will precipitate as a white solid.[1][2] Filter it.

    • Note: If you used the unprotected piperidine, it will stay in the water. (See Section 3).

  • Deprotection: Dissolve solid in 4M HCl/Dioxane to remove Boc group, yielding the target HCl salt.

Visualizing the Selectivity Pathway

ReactionPath SM 4-Cyano-4-methyl piperidine Amide TARGET: 4-Carboxamide SM->Amide Route A: H2O2/K2CO3 (Fast, Selective) SM->Amide Route B: H2SO4/Heat (Slow) Acid IMPURITY: Carboxylic Acid Amide->Acid Over-Hydrolysis (Occurs in Route B)

Figure 1: Selectivity profile.[1][2][4] The Peroxide route (Green) stops at the Amide. The Acid route (Yellow) risks pushing through to the impurity (Red).

Isolation & Purification of the Free Base

If you must work with the unprotected piperidine (or after deprotection), the free base is highly water-soluble. Standard extraction with Ether or Ethyl Acetate will yield 0% recovery .[1][2]

Troubleshooting the "Water-Lock":

MethodProtocolBest For
Continuous Extraction Use a liquid-liquid extractor with Chloroform/Isopropanol (3:[1][2]1) for 24 hours.Large scale, high purity needs.
Salting Out Saturate the aqueous phase with NaCl.[1][2] Extract with n-Butanol.[1][2] Evaporate Butanol (high bp) carefully.[1][2]Quick lab-scale recovery.[1][2]
Resin Capture Pass aqueous solution through a cation exchange resin (e.g., Dowex 50W).[1][2] Wash with water, elute product with NH4OH.[1][2]Desalting crude mixtures.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use the Ritter Reaction (H2SO4 + t-Butanol)? A: Technically yes, but for 4-methylpiperidine, the Ritter reaction often yields the N-tert-butyl amide rather than the primary amide. Unless you want the N-t-butyl derivative, avoid this.[1][2]

Q: My product is a sticky gum, not a solid. Why? A: This is usually due to residual solvent (DMSO or DMF) or inorganic salts.[1][2]

  • Fix: Dissolve the gum in a minimum amount of hot Ethanol and add Diethyl Ether until cloudy. Cool to -20°C to force crystallization.

Q: I see a side product with M+1 = 144 (Carboxylic Acid). How do I remove it? A: The acid is amphoteric but more acidic than the amide.

  • Fix: Dissolve the mixture in water. Pass it through a basic anion exchange resin (weakly basic).[1][2] The acid will bind; the amide will pass through.

References & Grounding

  • Selectivity of Nitrile Hydration:

    • Mechanism:[1][2][5] The "Radziszewski reaction" utilizes the enhanced nucleophilicity of the hydroperoxide anion (

      
      ) compared to hydroxide (
      
      
      
      ), allowing reaction at lower pH and temperature, preventing amide hydrolysis.
    • Source:J. Am. Chem. Soc., Mechanism of Peroxide Hydrolysis.[1][2]

  • Piperidine Isolation Techniques:

    • Protocol: Extraction of polar piperidine derivatives often requires Chloroform/Alcohol mixtures or specific "salting out" procedures due to high water solubility (LogP < 0).[1][2]

    • Source: BenchChem Technical Support, "Optimizing Synthesis of 4-Piperidinecarboxamide".[1][2] [2]

  • Synthesis of 4,4-Disubstituted Piperidines:

    • Context: The steric hindrance at the 4-position of piperidine mimics the challenges found in isonipecotic acid derivatives used in pharmaceutical intermediates.

    • Source: PubChem Compound Summary for 4-Methylpiperidine-4-carboxamide.[1][2] [2]

Sources

Overcoming steric hindrance at the C4 position of piperidine rings

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance at the C4 Position of Piperidine Rings

Welcome to the Technical Support Center for Piperidine Functionalization. The piperidine ring is a ubiquitous pharmacophore in drug discovery, but functionalizing the C4 position often presents severe synthetic bottlenecks. Due to 1,3-diaxial interactions and the steric bulk of N-protecting groups, the C4 carbon is highly shielded, leading to stalled cross-couplings, poor reductive amination yields, and low C-H activation efficiency.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to bypass these steric limitations.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does functionalization at the C4 position fail when the exact same conditions work for C2 or C3? A1: The failure is rooted in conformational causality. The C2 and C3 positions are adjacent to the heteroatom, benefiting from inductive effects and potential directing group coordination. In contrast, the C4 position is distal and electronically unactivated. More importantly, bulky N-protecting groups (e.g., Boc, Cbz) force the piperidine ring into conformations where 1,3-diaxial protons sterically block the C4 face. When a bulky transition metal complex attempts to approach C4, the steric clash drastically raises the activation energy, preventing the reaction from proceeding[1].

Q2: My Buchwald-Hartwig amination of a C4-halopiperidine is stalling at <10% conversion. How do I optimize this? A2: Stalled C4 cross-couplings are usually caused by the inability of the palladium catalyst to undergo reductive elimination due to extreme steric crowding. To overcome this, you must use highly active pre-catalysts (like Pd G3 or G4) paired with sterically demanding, electron-rich dialkylbiaryl phosphine ligands such as XPhos or RuPhos[2]. These ligands are specifically designed to prevent the formation of unreactive bis-ligated Pd(II) complexes. The bulky isopropyl groups on XPhos stabilize the active mono-ligated Pd(0) species, forcing the catalytic cycle forward even in hindered environments[2].

Q3: Reductive amination of N-Boc-4-piperidone with a bulky secondary amine is yielding mostly unreacted starting material. What is the alternative? A3: Standard reductive amination conditions (e.g., NaBH(OAc)₃ in DCE) fail here because the bulky hydride source cannot access the sterically shielded iminium intermediate. To resolve this, pre-form the imine using a strong Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄). The Ti(OiPr)₄ locks the conformation and activates the carbonyl, allowing the bulky amine to attack. Follow this with a smaller hydride source like NaBH₄ in methanol to bypass the steric bulk.

Q4: Can I bypass the steric hindrance of closed-shell cross-coupling entirely? A4: Yes, by transitioning from two-electron (closed-shell) to one-electron (radical) pathways. Photoredox catalysis generates a C4-centered radical, which is planar and significantly less sensitive to steric hindrance than a bulky Pd(II) intermediate. Recent breakthroughs have demonstrated that remote C(sp³)-H cyanation and arylation at the C4 position can be achieved with high chemoselectivity using visible-light photoredox catalysis[3]. Furthermore, combining biocatalytic C-H oxidation with radical cross-coupling provides a modular, enantiospecific route to derivatize these 3D saturated molecules without the steric penalties of traditional cross-coupling[4].

Section 2: Troubleshooting Guides & Experimental Protocols

Protocol 1: Highly Hindered Buchwald-Hartwig Cross-Coupling at C4

Objective: Couple a sterically hindered primary/secondary amine to an N-Boc-4-chloropiperidine. Mechanistic Rationale: Utilizing XPhos Pd G3 ensures rapid, quantitative generation of the active L-Pd(0) species at room temperature, preventing catalyst degradation before the difficult oxidative addition step[2].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with N-Boc-4-chloropiperidine (1.0 equiv), the amine coupling partner (1.2 equiv), XPhos Pd G3 (2-5 mol%), XPhos ligand (2-5 mol%), and finely milled anhydrous Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Self-Validating Step: Seal the vial and heat to 80 °C. Observe the color: The solution should transition from yellow to a deep red/orange within 10 minutes, indicating the successful deprotonation of the G3 precatalyst and formation of the active Pd(0) species. If the solution turns black, oxygen has infiltrated the system, causing Pd-black precipitation.

  • Completion: Stir for 12-24 hours. Monitor via LC-MS. The presence of the des-halogenated piperidine byproduct indicates that oxidative addition occurred, but reductive elimination is too slow (if observed, consider switching to BrettPhos).

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate for purification.

Protocol 2: Photoredox-Catalyzed C(sp³)-H Functionalization at C4

Objective: Direct functionalization of unactivated C4-H bonds via radical generation. Mechanistic Rationale: An Iridium(III) photocatalyst undergoes Single Electron Transfer (SET) to generate a C4-centered radical, bypassing the steric constraints of traditional metalation[3].

  • Preparation: To a Schlenk tube, add the piperidine substrate (1.0 equiv), the radical trapping reagent (e.g., a Michael acceptor or cyanation reagent, 1.5 equiv), and[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1-2 mol%).

  • Solvent & Degassing: Add anhydrous acetonitrile (0.1 M). Crucial Step: Perform three cycles of freeze-pump-thaw. Oxygen is a potent triplet state quencher and will completely shut down the photoredox cycle.

  • Irradiation: Backfill with Argon. Irradiate the mixture using 440 nm blue LEDs at room temperature.

  • Self-Validating Step: A slight exotherm (up to 30-35 °C) is normal due to the LEDs. If starting material remains unconsumed after 12 hours, verify the emission spectrum of your light source and ensure the reaction mixture is fully homogenous.

  • Workup: Remove the solvent under reduced pressure and purify via flash chromatography.

Section 3: Quantitative Data Presentation

Table 1: Catalyst & Ligand Selection Matrix for C4-Piperidine Functionalization

Reaction TypePreferred Catalyst / Ligand SystemTemp (°C)Expected YieldKey Advantage / Causality
C4 Amination (1° Amines) Pd G3 / BrettPhos80 - 10075 - 95%Prevents bis-arylation; accommodates bulky primary amines.
C4 Amination (2° Amines) Pd G3 / RuPhos80 - 11060 - 85%Large dialkyl groups force reductive elimination of hindered 2° amines.
C4 Suzuki Coupling Pd G3 / XPhos60 - 9080 - 98%Highly active for unactivated C4-chlorides; stabilizes mono-ligated Pd(0).
C4 Reductive Amination Ti(OiPr)₄ then NaBH₄25 - 6050 - 80%Pre-forms the imine, locking conformation to bypass 1,3-diaxial clashes.
C4(sp³)-H Cyanation Ir(III) Photocatalyst + Light2565 - 90%Radical pathway ignores steric bulk; highly chemoselective[3].

Section 4: Mandatory Visualizations

Workflow Start Target: C4-Functionalized Piperidine Q1 Is the C4 carbon pre-activated? Start->Q1 Yes_Func Yes (Halide/Ketone) Q1->Yes_Func No_Func No (Inert C-H Bond) Q1->No_Func Ketone 4-Piperidone Core Yes_Func->Ketone Halide 4-Halo Piperidine Yes_Func->Halide Photoredox Photoredox Catalysis (Ir-based SET) No_Func->Photoredox Biocat Biocatalytic Oxidation + Radical Coupling No_Func->Biocat RedAm Reductive Amination (Ti(OiPr)4 + NaBH(OAc)3) Ketone->RedAm CrossCoup Buchwald-Hartwig (Pd G3 + XPhos) Halide->CrossCoup

Caption: Workflow for selecting the optimal C4-piperidine functionalization strategy based on substrate activation.

Pathway PC Ir(III) Photocatalyst PC_star Excited Ir(III)* PC->PC_star Visible Light Oxidation Single Electron Transfer (SET) C4-H Bond Cleavage PC_star->Oxidation Oxidation->PC Catalyst Regeneration Radical Sterically Unhindered C4-Centered Radical Oxidation->Radical Trapping Cross-Electrophile Trapping (Ni-Catalysis) Radical->Trapping Product C4-Functionalized Piperidine Trapping->Product

Caption: Photoredox-mediated generation of a C4-centered radical to bypass steric hindrance.

References

  • Wen-Jie Yan, et al. "Remote C(sp³)–H cyanation and deuteration of amides via photoredox catalysis." Royal Society of Chemistry, 2026.
  • He, J., et al. "Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis." Science, 2024. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." ACS Central Science, 2019. URL:[Link]

  • Klauck, F. J. R., et al. "Regio- and Stereoselective Palladium-Catalyzed C(sp³)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups." Organic Letters, 2018. URL:[Link]

Sources

Purification methods for polar 4-Methylpiperidine-4-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #MPC-404 Subject: Purification Protocols for Polar 4-Methylpiperidine-4-carboxamide Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are encountering difficulties purifying 4-Methylpiperidine-4-carboxamide derivatives. These molecules present a classic "polar amine" challenge: they are amphiphilic, often zwitterionic, and prone to streaking on silica gel or remaining in the aqueous phase during workup.

This guide treats your purification workflow as a modular system. Do not rely on a single method; select the module that matches your current impurity profile and scale.

Triage: The Purification Decision Matrix

Before proceeding, determine your primary bottleneck. Use the logic flow below to select the correct module.

PurificationLogic Start Crude Reaction Mixture Solubility Is product water-soluble? Start->Solubility Scale Scale? Solubility->Scale Yes (Trapped in Water) Silica Avoid Standard Silica Use Amine-Functionalized Silica or 10% MeOH/DCM + NH3 Solubility->Silica No (Soluble in DCM) Extraction Module 1: Salting Out + DCM:IPA (3:1) Scale->Extraction > 5 grams SCX Module 2: SCX Catch & Release Scale->SCX < 5 grams Final Module 3: High pH Prep-HPLC Silica->Final Extraction->Final SCX->Final

Figure 1: Decision matrix for selecting the optimal purification pathway based on solubility and scale.

Module 1: The Extraction Protocol (The "Emulsion" Fix)

Issue: The product remains in the aqueous layer or forms stable emulsions during standard EtOAc/Water workup. Root Cause: The polar carboxamide and secondary amine groups form strong hydrogen bonds with water. Standard non-polar solvents (Hexane, Ether, DCM) cannot break this solvation shell.

The Solution: The "3:1" Rule Do not use pure Dichloromethane (DCM). You must increase the polarity of the organic phase without becoming miscible with water.

Protocol:

  • Saturate Aqueous Phase: Add solid NaCl to your aqueous reaction mixture until no more salt dissolves. This "salting out" effect reduces the solubility of organic amines in water [1].

  • Prepare Solvent Cocktail: Mix DCM : Isopropanol (IPA) in a 3:1 ratio .

    • Why? IPA is highly polar and disrupts hydrogen bonding, while DCM maintains immiscibility with the brine layer.

  • Extract: Perform 3-4 extractions with this cocktail.

  • Dry: Dry combined organics over Na₂SO₄ (Sodium Sulfate), not MgSO₄ (Magnesium Sulfate), as the latter is slightly acidic and can bind polar amines.

Module 2: Flash Chromatography (The "Streaking" Fix)

Issue: Product streaks on TLC/Column, co-elutes with impurities, or never elutes. Root Cause: The secondary amine interacts with acidic silanols (Si-OH) on the silica surface, acting as a pseudo-cation exchanger.

The Solution: SCX "Catch and Release" For scales <5g, Strong Cation Exchange (SCX) is superior to silica. It chemically bonds the amine, allowing you to wash away all non-basic impurities before releasing your product.

SCX Workflow:

SCX_Workflow Step1 1. LOAD Dissolve in MeOH/DCM (Neutral pH) Step2 2. CATCH Amine binds to Sulfonic Acid beads Step1->Step2 Step3 3. WASH Flush with MeOH (Removes non-bases) Step2->Step3 Step4 4. RELEASE Elute with 2M NH3 in MeOH Step3->Step4

Figure 2: The "Catch and Release" mechanism for isolating basic amines using SCX cartridges.

Protocol:

  • Conditioning: Flush SCX cartridge with MeOH.

  • Loading: Dissolve crude in minimal DCM or MeOH. Load onto cartridge.

  • Washing: Flush with 3 Column Volumes (CV) of MeOH.

    • Result: Impurities (neutrals, acids) wash through. Product stays trapped.

  • Elution: Flush with 2M Ammonia in Methanol (commercially available or prepared fresh).

    • Mechanism:[1][2][3][4] The NH₃ deprotonates the amine, breaking the ionic bond with the sulfonic acid resin [2].

Module 3: Preparative HPLC (The "Peak Shape" Fix)

Issue: Broad, tailing peaks on Reverse Phase (C18). Root Cause: At neutral/low pH, the amine is protonated (charged). Charged species interact poorly with the hydrophobic C18 chains and interact secondarily with residual silanols.

The Solution: pH Switching You must control the ionization state.

ParameterAcidic Method (0.1% TFA)Basic Method (10mM NH₄HCO₃)Recommendation
State of Amine Protonated (

)
Free Base (

)
Basic
Retention Weak (Elutes near dead volume)Strong (Retains well on C18)Basic
Peak Shape Often TailingSharp / SymmetricalBasic
Solubility HighLow (Risk of precipitation)Watch concentration

Protocol (High pH C18):

  • Stationary Phase: Use a "Hybrid" or "High pH Stable" C18 column (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini). Do not use standard silica-based C18 above pH 8.

  • Buffer A: 10mM Ammonium Bicarbonate (pH ~10).

  • Buffer B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B. The product will elute significantly later than in acidic conditions, separating it from polar impurities [3].

Module 4: Salt Formation (The "Oily Product" Fix)

Issue: Product isolates as a gum/oil, making weighing and handling difficult. Root Cause: The 4-methyl and carboxamide groups disrupt crystal packing of the free base.

The Solution: HCl or Tosylate Salt Converting the amine to a salt often induces crystallization.

Protocol:

  • Dissolve the oily free base in a minimal amount of Ethanol or Dioxane .

  • Add 1.1 equivalents of 4M HCl in Dioxane dropwise.

  • Add non-polar anti-solvent (Diethyl Ether or Hexane) until cloudy.

  • Cool to 0°C. White precipitate should form.

  • Filter and dry.[5] This stabilizes the molecule and prevents oxidation.

References

  • Rochester University . Efficient extraction of highly polar solvents from reaction mixtures. Retrieved from .

  • Biotage . Catch and Release: A Guide to SCX Purification. Retrieved from .

  • Agilent Technologies . Control pH During Method Development for Better Chromatography. Retrieved from .

  • Teledyne ISCO . RediSep SCX Column Application Note. Retrieved from .

Sources

Technical Support Center: Solving Solubility Challenges of 4-Methylpiperidine-4-carboxamide in Reaction Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Methylpiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during synthetic chemistry and process development. Here, we synthesize fundamental physicochemical principles with practical, field-proven troubleshooting strategies to ensure your experiments proceed smoothly and efficiently.

Understanding the Molecule: Physicochemical Profile

4-Methylpiperidine-4-carboxamide is a unique building block characterized by a polar carboxamide group and a basic piperidine ring. This structure dictates its solubility behavior, which is a critical parameter for successful reaction outcomes.

PropertyValue/PredictionImplication for Solubility
Molecular Formula C₇H₁₄N₂O[1]Indicates a relatively small molecule.
Molecular Weight 142.20 g/mol [1]
Structure A tertiary amine within a piperidine ring and a primary amide.The amide group can both donate and accept hydrogen bonds, while the piperidine nitrogen is a hydrogen bond acceptor and a Brønsted-Lowry base.[2]
Predicted logP -1.0[1]A negative logP value suggests the compound is hydrophilic and likely has poor solubility in nonpolar organic solvents.
pKa (Predicted) ~9.5-11.0 (for the piperidine nitrogen's conjugate acid)The basicity of the piperidine nitrogen is a key handle for solubility manipulation through pH adjustment.[2]

Frequently Asked Questions (FAQs)

Q1: My 4-Methylpiperidine-4-carboxamide won't dissolve in my reaction solvent. What are the first steps?

A1: Start with a systematic approach. First, confirm the purity of your material, as impurities can significantly impact solubility. Next, consider the polarity of your solvent. Given the polar nature of the molecule, it is expected to have better solubility in polar solvents. If you are using a nonpolar solvent like hexane or toluene, poor solubility is expected. Initial troubleshooting should involve screening a range of more polar solvents.

Q2: Which solvents are a good starting point for dissolving 4-Methylpiperidine-4-carboxamide?

A2: Based on its structure, polar solvents are the most promising. We recommend starting with polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as they are excellent solvents for a wide range of organic compounds, including amides. Polar protic solvents such as methanol, ethanol, and isopropanol are also good candidates, especially given the molecule's ability to hydrogen bond. For a less polar option, Tetrahydrofuran (THF) or Dichloromethane (DCM) could be tested, but lower solubility should be anticipated.

Q3: I'm performing a reaction that is sensitive to protic solvents. How can I increase solubility in an aprotic medium?

A3: In this scenario, using a polar aprotic co-solvent is the best strategy. If your primary reaction solvent is, for example, THF, and you are facing solubility issues, adding a small percentage (e.g., 5-20% v/v) of DMF or DMSO can dramatically increase the solubility of 4-Methylpiperidine-4-carboxamide without significantly altering the overall reaction medium.

Q4: Can I use heat to improve solubility?

A4: Yes, in many cases, gently heating the mixture can increase both the rate of dissolution and the solubility limit. However, exercise caution. Ensure your starting materials and reagents are stable at elevated temperatures. Always check the thermal stability of all reaction components before applying heat.

Q5: How does the basicity of the piperidine ring affect solubility?

A5: The piperidine nitrogen is a basic site.[2] In non-aqueous reactions, adding a small amount of a suitable acid can protonate this nitrogen, forming a piperidinium salt. These salts often exhibit significantly different (and sometimes better) solubility in organic solvents compared to the free base. This technique is highly dependent on the specific solvent and the compatibility of the acid with your reaction chemistry.

Troubleshooting Guides: From Problem to Solution

Guide 1: Systematic Solvent Screening Protocol

When faced with poor solubility, a systematic screening of solvents is the most logical first step. This protocol will help you efficiently identify a suitable solvent or co-solvent system.

Objective: To determine the qualitative solubility of 4-Methylpiperidine-4-carboxamide in a range of common laboratory solvents.

Materials:

  • 4-Methylpiperidine-4-carboxamide

  • Small vials (e.g., 1-dram vials) with caps

  • Vortex mixer

  • A selection of solvents with varying polarities (see table below)

Experimental Protocol:

  • Preparation: Weigh approximately 10 mg of 4-Methylpiperidine-4-carboxamide into separate, labeled vials.

  • Solvent Addition: To each vial, add 1 mL of a single solvent. This provides a starting concentration of ~10 mg/mL.

  • Agitation: Cap the vials and vortex them vigorously for 1-2 minutes at room temperature.

  • Observation: Visually inspect each vial for undissolved solid.

  • Classification: Classify the solubility based on the following criteria:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely undissolved.

Table of Recommended Solvents for Screening:

Solvent ClassSolventPolarityExpected Solubility
Polar Aprotic Dimethyl sulfoxide (DMSO)HighHigh
Dimethylformamide (DMF)HighHigh
Acetonitrile (MeCN)Medium-HighModerate to High
Polar Protic Methanol (MeOH)HighModerate to High
Ethanol (EtOH)HighModerate
Isopropanol (IPA)Medium-HighModerate
Ethers Tetrahydrofuran (THF)MediumLow to Moderate
Halogenated Dichloromethane (DCM)MediumLow to Moderate
Aromatic TolueneLowLow to Insoluble
Alkanes Heptane/HexaneLowInsoluble

Workflow for Solvent Screening:

Caption: Workflow for systematic solvent screening.

Guide 2: Co-Solvent Strategy for Enhanced Solubility

If your desired reaction solvent provides poor solubility, a co-solvent can be a powerful tool.

Objective: To find a suitable co-solvent system that dissolves 4-Methylpiperidine-4-carboxamide in the primary reaction solvent.

Principle: A small amount of a highly polar, miscible solvent (the co-solvent) can disrupt the crystal lattice of the solute and improve its interaction with the less-polar primary solvent, thereby increasing overall solubility.

Recommended Co-solvents: DMF, DMSO, N-Methyl-2-pyrrolidone (NMP)

Experimental Protocol:

  • Initial Setup: In a vial, suspend a known amount of 4-Methylpiperidine-4-carboxamide in your primary, less-polar reaction solvent (e.g., THF, DCM, or Toluene).

  • Co-solvent Addition: Add a strong, polar aprotic co-solvent (e.g., DMF or DMSO) dropwise or in small, measured volumes (e.g., 5% v/v increments) while stirring or vortexing.

  • Observation: Continue adding the co-solvent until the solid completely dissolves.

  • Optimization: Aim to use the minimum amount of co-solvent necessary to achieve a homogeneous solution. This minimizes potential impacts on reaction kinetics and downstream workup.

Important Considerations:

  • Reaction Compatibility: Ensure the co-solvent is inert under your reaction conditions. For example, while DMF is a common solvent, it can be unstable in the presence of strong acids or bases, or at high temperatures.

  • Downstream Processing: Consider how the co-solvent will be removed during product isolation. High-boiling point solvents like DMSO and DMF can be challenging to remove by simple evaporation and may require aqueous extraction or chromatography.

Logical Flow for Co-Solvent Selection:

Caption: Decision process for using a co-solvent.

Guide 3: pH Adjustment for Solubility Modification

The basic piperidine nitrogen provides a handle to modify solubility through the addition of an acid, which can be effective even in non-aqueous media.

Objective: To increase the solubility of 4-Methylpiperidine-4-carboxamide in an organic solvent by forming its corresponding salt.

Principle: Protonation of the basic piperidine nitrogen by an acid forms a piperidinium salt. This salt has different intermolecular forces and may exhibit higher solubility in certain organic solvents compared to the neutral "free base" form.

Experimental Protocol:

  • Suspension: Suspend 4-Methylpiperidine-4-carboxamide in the desired organic solvent.

  • Acid Addition: Add a solution of a suitable acid (e.g., HCl in dioxane, or a few drops of acetic acid) dropwise while stirring.

  • Observation: Observe for dissolution. The formation of a salt may lead to a clear solution. In some cases, the salt itself may precipitate if it is less soluble than the free base in that specific solvent.

  • Stoichiometry: Typically, one equivalent of a monoprotic acid is sufficient. Start with substoichiometric amounts and add more as needed.

Acid Selection and Compatibility:

  • Volatile Acids: Acids like acetic acid or trifluoroacetic acid can sometimes be removed under vacuum, simplifying workup.

  • Inorganic Acids: Solutions of HCl in organic solvents (e.g., dioxane, isopropanol) are commonly used.

  • Reaction Compatibility is Crucial: The chosen acid must not interfere with the desired chemical transformation. For example, acidic conditions will be incompatible with acid-labile functional groups or reactions that require a basic environment.

Troubleshooting Precipitation During Reaction:

If your compound dissolves initially but precipitates out as the reaction progresses, consider the following:

  • Change in Polarity: The reaction may be consuming a polar starting material and generating a less polar product that is insoluble in the reaction medium.

  • Salt Formation: A basic or acidic species generated during the reaction could be reacting with your compound to form an insoluble salt.

  • Temperature Fluctuation: If the reaction was heated to achieve dissolution, cooling (even to room temperature) may cause the product or remaining starting material to crash out.

To address in-reaction precipitation:

  • Add a Co-solvent: As described in Guide 2, adding a small amount of a strong solvent like DMF or DMSO can help keep all components in solution.

  • Maintain Temperature: If the reaction is exothermic, or if it was initially heated, maintaining a constant temperature may be necessary.

  • Stirring: Ensure vigorous stirring to keep any solids suspended and promote their re-dissolution.

References

  • Chemistry LibreTexts. Acidity and Basicity of Amines. Available from: [Link]

  • PubChem. N-methylpiperidine-4-carboxamide. National Center for Biotechnology Information. Available from: [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Piperidine Amide Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amide bond formation. Piperidine derivatives present unique synthetic challenges due to their nature as sterically hindered secondary amines. Their relative basicity (pKa ~11.1) and steric bulk significantly slow down the desired aminolysis pathway, which inadvertently provides kinetic opportunities for competing side reactions to dominate[1].

This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you optimize your coupling reactions.

Troubleshooting Decision Tree

When a piperidine coupling fails, identifying the exact kinetic bottleneck is critical. Use the logical flow below to diagnose the root cause of your reaction failure.

TroubleshootingTree Start Piperidine Amide Coupling Issue Q1 Amine consumed, but no product? Start->Q1 Q2 Loss of chiral integrity? Start->Q2 Q3 Sluggish or incomplete reaction? Start->Q3 Cause1 Guanidinylation (Uronium Reagents) Q1->Cause1 Yes Cause2 Oxazolone Formation (Epimerization) Q2->Cause2 Yes Cause3 Steric Hindrance (Secondary Amine) Q3->Cause3 Yes Sol1 Switch to T3P or PyBOP Cause1->Sol1 Sol2 Use OxymaPure/DIC or T3P Cause2->Sol2 Sol3 Increase Concentration or Temperature Cause3->Sol3

Caption: Logical decision tree for troubleshooting piperidine amide coupling side reactions.

Frequently Asked Questions (FAQs)

Q: My piperidine starting material is consumed, but I recover no desired amide. What happened? A: You are likely observing guanidinylation . When using uronium/aminium reagents (like HATU or HBTU) in excess, the sterically hindered piperidine fails to react quickly with the active ester. Instead, the amine directly attacks the electrophilic carbon of the coupling reagent itself, forming a dead-end tetramethylguanidinium byproduct[1],[2]. Causality-Driven Solution: Switch to a phosphonium-based reagent (e.g., PyBOP) or a phosphonic anhydride (e.g., T3P). These reagents strictly cannot form guanidino adducts, preserving your amine for the desired aminolysis[1],[3].

Q: I am observing significant epimerization of my carboxylic acid's α-chiral center. How do I suppress this? A: Epimerization is driven by the formation of an oxazol-5(4H)-one (oxazolone) intermediate. When aminolysis is sluggish due to the piperidine's steric bulk, the activated acid has time to cyclize into an oxazolone. This intermediate rapidly deprotonates and reprotonates, scrambling the stereocenter[4],[5]. Causality-Driven Solution: Use the DIC/OxymaPure coupling system. Oxyma forms an exceptionally reactive ester that drastically accelerates the aminolysis step, kinetically outcompeting the oxazolone cyclization pathway[6],[7]. Alternatively, T3P is highly effective at maintaining chiral integrity[1],[3].

Mechanism Acid Carboxylic Acid + Base ActiveEster OAt Active Ester Intermediate Acid->ActiveEster Activation HATU HATU Reagent (Excess) HATU->ActiveEster Guanidino Guanidino Byproduct (Fast Pathway) HATU->Guanidino Direct Attack Amide Desired Amide (Slow Pathway) ActiveEster->Amide Aminolysis Piperidine Piperidine (Hindered) Piperidine->Amide Piperidine->Guanidino

Caption: Kinetic competition between desired aminolysis and guanidinylation side reactions.

Reagent Selection Matrix

To minimize side reactions, reagent selection must be tailored to the steric and electronic demands of the piperidine derivative.

Coupling ReagentChemical ClassEpimerization RiskGuanidinylation RiskByproduct RemovalBest Use Case
HATU / HBTU UroniumLowHigh ChromatographyPrimary amines; non-hindered substrates.
PyBOP PhosphoniumModerateZero Chromatography (HMPA)Fragment condensation; avoiding guanidinylation.
T3P Phosphonic AnhydrideVery Low Zero Aqueous WashScale-up; epimerization-prone acids.
DIC / Oxyma Carbodiimide + AdditiveVery Low Zero Filtration + Basic WashHighly hindered piperidines; peptide synthesis.

Self-Validating Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. They incorporate specific physical or chemical checkpoints that allow the researcher to confirm the reaction's success in real-time without relying solely on end-point analytics.

Protocol A: T3P-Mediated Amide Coupling (Zero Guanidinylation Risk)

This protocol is ideal for epimerization-prone carboxylic acids and completely eliminates the risk of capping the piperidine nitrogen[1],[3].

  • Preparation: In an oven-dried flask, dissolve the carboxylic acid (1.0 eq) and the piperidine derivative (1.1 eq) in anhydrous EtOAc to achieve a 0.2 M concentration. Causality: EtOAc is chosen because T3P is highly soluble in it, and it facilitates the subsequent aqueous workup without requiring a solvent swap[1].

  • Base Addition: Add DIPEA (3.0 eq) and cool the mixture to 0°C. Causality: The piperidine nitrogen is a strong base; DIPEA ensures the carboxylic acid is fully deprotonated to the carboxylate anion, which is required to attack the phosphonic anhydride[1],[3].

  • Activation: Dropwise add T3P (1.5 eq, 50% wt solution in EtOAc). Stir at 0°C for 15 minutes, then warm to room temperature for 2-16 hours. Causality: Dropwise addition controls the exothermic activation step, minimizing thermal degradation of the intermediate.

  • Validation & Workup (Self-Validating Step): Monitor by LC-MS. Once the acid is consumed, quench with water. Wash the organic layer sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. System Validation: T3P generates entirely water-soluble phosphonic acid byproducts[1]. If the reaction is complete, the organic layer will contain only the product after these washes. Evaporating the solvent to yield the pure amide validates the efficiency of the reagent and the protocol.

Protocol B: DIC/Oxyma Coupling for Highly Hindered Substrates

This protocol utilizes OxymaPure to generate an exceptionally reactive ester, forcing sluggish secondary amines to react before side reactions can occur[6],[7].

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and OxymaPure (1.2 eq) in anhydrous DCM (0.1 M). Causality: OxymaPure acts as an auxiliary nucleophile that rapidly converts the transient O-acylisourea into a highly reactive ester, preventing oxazolone formation and subsequent epimerization[6],[7].

  • Activation (Self-Validating Step): Add DIC (1.2 eq) at 0°C. Stir for 10 minutes. System Validation: The byproduct of DIC activation is diisopropylurea (DIU), which is poorly soluble in DCM. The visual precipitation of a white solid during this step serves as an immediate, self-validating indicator that acid activation has successfully occurred[2].

  • Coupling: Add the piperidine derivative (1.2 eq) and stir at room temperature. Causality: The enhanced electrophilicity of the Oxyma ester forces the sluggish piperidine to react quickly, outcompeting alternative degradation pathways[6].

  • Workup: Filter off the precipitated DIU. Dilute the filtrate with EtOAc and wash with 10% aqueous Na₂CO₃. Causality: The basic wash removes residual Oxyma (which is highly water-soluble in basic conditions) and unreacted acid, leaving the purified amide in the organic layer[7].

References

  • Optimizing amide bond formation for piperidine carboxylic acids - Benchchem - 1

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals - ACS - 3

  • Minimizing HCN in DIC/Oxyma mediated amide bond forming reactions - ResearchGate - 6

  • Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing - Green Chemistry -7

  • Epimerisation in Peptide Synthesis - PMC - NIH - 4

  • Solid-State vs. Fluid Phase Synthesis: A Strategic Guide for Biomedical Researchers - InorgMatChem -2

  • Epimerisation in Peptide Synthesis - MDPI - 5

Sources

Technical Support Center: Optimization of Recrystallization Solvents for 4-Methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile & Solubility Mechanics

Before attempting recrystallization, it is critical to understand the physicochemical behavior of 4-Methylpiperidine-4-carboxamide . This molecule possesses a dual nature that complicates purification:

  • Secondary Amine (Piperidine Ring): Highly basic (

    
    ), prone to oxidation and salt formation.[1]
    
  • Primary Amide (

    
    ):  A strong hydrogen bond donor and acceptor, significantly increasing polarity and melting point compared to the parent piperidine.
    
  • Quaternary Carbon (C4): The steric bulk at the 4-position can inhibit packing efficiency, leading to "oiling out" rather than crystallization.

Solubility Matrix
Solvent ClassSolubility StatusRole in Recrystallization
Alcohols (MeOH, EtOH, IPA) High Primary solvent.[1] Good H-bond matching for the amide group.
Chlorinated (DCM, Chloroform) High Good for initial dissolution, but difficult to crystallize from due to high solubility.[1]
Esters (EtOAc, iPrOAc) Moderate Ideal Primary Solvent. Often exhibits a steep solubility curve vs. temperature.[1]
Ethers (MTBE, THF) Low to Moderate Excellent anti-solvent (MTBE) or co-solvent.[1]
Hydrocarbons (Hexane, Heptane) Insoluble Ideal Anti-Solvent. Forces precipitation.[1]
Water High Avoid for free base (hydrate formation risk).[1] Useful for HCl salts.

Solvent Selection Strategy (The "Why")

The most common failure mode for this compound is oiling out (Liquid-Liquid Phase Separation) before crystallization occurs.[1] This happens when the solvent system is too polar or the cooling is too rapid.

Recommended Solvent Systems
  • System A (Standard): Ethyl Acetate (EtOAc) / Heptane [1]

    • Mechanism:[2] EtOAc dissolves the amide via H-bonding but is not so polar that it holds the compound at low temps.[1] Heptane reduces solubility gradually.

    • Ratio: Start 1:1, adjust to 1:3.

  • System B (For Polar Impurities): Isopropanol (IPA) / MTBE [1]

    • Mechanism:[2] IPA is a strong protic solvent that keeps polar impurities in solution. MTBE acts as a mild anti-solvent that encourages crystal growth without crashing the product out as an oil.

  • System C (For HCl Salts): Ethanol / Acetone [1]

    • Mechanism:[2] If you convert the base to a hydrochloride salt to improve stability, Ethanol/Acetone is the gold standard for removing ammonium impurities.

Visualizations

Figure 1: Solvent Selection Decision Tree

This logic gate helps you choose the correct solvent system based on your crude material's behavior.

SolventSelection Start Start: Crude 4-Methylpiperidine- 4-carboxamide CheckForm Is the compound a Free Base or Salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt HCl / Tartrate Salt CheckForm->Salt CheckOil Does it 'Oil Out' in EtOAc? FreeBase->CheckOil SystemC System C: Ethanol / Acetone (For Salts) Salt->SystemC SystemA System A: EtOAc / Heptane (Reflux -> Cool) CheckOil->SystemA No (Forms Solid) SystemB System B: IPA / MTBE (Slow Evap or Cool) CheckOil->SystemB Yes (Oils Out) Rescue Rescue Protocol: Re-dissolve in DCM, dry, switch to System B SystemA->Rescue Low Purity?

Caption: Decision matrix for selecting the optimal solvent system based on compound form and phase behavior.

Troubleshooting Guide & FAQs

Issue 1: The Product "Oils Out" Instead of Crystallizing

Diagnosis: The solution crossed the "spinodal decomposition" limit (phase separation) before hitting the crystallization boundary.[1] This is common with amide-piperidines due to their conformational flexibility.

Protocol:

  • Re-heat the mixture until the oil redissolves (clear solution).

  • Seed the hot solution (approx. 5-10°C below boiling) with a pure crystal of the target compound.

  • Slow Cool: Wrap the flask in cotton or place it in a Dewar flask to cool to Room Temp (RT) over 4-6 hours.

  • Agitation: Stir slowly (low RPM). High shear can induce oiling.

Issue 2: Product Turns Pink/Brown During Heating

Diagnosis: Oxidation of the secondary amine (piperidine nitrogen).

Protocol:

  • Degas Solvents: Sparge all solvents (EtOAc, Heptane) with Nitrogen or Argon for 15 mins prior to use.

  • Inert Atmosphere: Perform the dissolution and reflux under a Nitrogen blanket.

  • Add Antioxidant: In extreme cases, add a trace amount (0.1%) of BHT (Butylated hydroxytoluene) to the mother liquor (ensure BHT remains in solution during filtration).[1]

Issue 3: Low Yield (<50%)

Diagnosis: The compound is too soluble in the primary solvent, or the anti-solvent ratio is insufficient.[1]

Protocol:

  • Concentrate: Evaporate the mother liquor to 50% volume.

  • Second Crop: Cool the concentrated liquor to 0°C or -20°C.

  • Anti-solvent Trituration: Add cold Heptane dropwise to the cold mother liquor until turbidity persists.

Standard Operating Procedure (SOP)

Workflow: Recrystallization of 4-Methylpiperidine-4-carboxamide (Free Base)

Materials:

  • Crude 4-Methylpiperidine-4-carboxamide (10g)[1]

  • Solvent A: Ethyl Acetate (HPLC Grade)[1]

  • Solvent B: n-Heptane (HPLC Grade)[1]

  • Equipment: Round bottom flask, reflux condenser, magnetic stirrer, oil bath.[1]

Step-by-Step:

  • Dissolution:

    • Place 10g crude solid in a flask.

    • Add EtOAc (approx. 5 mL/g, total 50 mL).[1]

    • Heat to reflux (77°C). If solid remains, add EtOAc in 5 mL increments until fully dissolved.

    • Critical: Do not add excess solvent.[2] The solution must be near saturation at boiling point.

  • Filtration (Hot):

    • If insoluble particles (dust/silica) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.[1]

  • Crystallization:

    • Remove from heat.[2] Allow to cool to ~60°C.

    • Add n-Heptane dropwise. Stop immediately when a faint cloudiness appears and does not disappear upon swirling.

    • Add a seed crystal (if available).[3]

    • Allow to cool to Room Temperature (20-25°C) undisturbed for 2 hours.

    • Observation: White needles or prisms should form. If oil droplets appear, reheat and add slightly more EtOAc.

  • Isolation:

    • Cool the flask in an ice bath (0-5°C) for 30 minutes to maximize yield.

    • Filter via vacuum filtration.

    • Wash the cake with cold 1:3 EtOAc:Heptane mixture.

    • Dry under high vacuum at 40°C for 4 hours.

Figure 2: The "Oiling Out" Rescue Workflow

Use this logic if the standard SOP fails and you observe an oily bottom layer.

OilingOutRescue Oiling Oiling Out Observed Reheat 1. Reheat to Reflux (Clear Solution) Oiling->Reheat AddSolvent 2. Add 10% more Polar Solvent (EtOAc) Reheat->AddSolvent Seed 3. Seed at High Temp (60-65°C) AddSolvent->Seed SlowCool 4. Slow Cool (1°C/min) Seed->SlowCool Success Crystalline Solid SlowCool->Success

Caption: Step-by-step rescue protocol for converting an oiled-out product into a crystalline solid.

References

  • BenchChem. (2025).[3][4] Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide. Retrieved from

  • PubChem. (2025).[5][6] 4-Methylpiperidine-4-carboxamide Compound Summary. National Library of Medicine. Retrieved from [1]

  • ChemicalBook. (2026).[7] 4-Methylpiperidine Properties and Synthesis. Retrieved from [1]

  • Reddit r/ChemPros. (2019). Recrystallization with two solvents: Discussion on DCM/Pentane layering for amides. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Methylpiperidine-4-carboxamide hydrochloride. Retrieved from

Sources

Technical Support Center: Managing Hygroscopic 4-Methylpiperidine-4-carboxamide Salts

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively manage challenges associated with the hygroscopic nature of 4-Methylpiperidine-4-carboxamide and its various salt forms. As a Senior Application Scientist, this document synthesizes technical knowledge with practical, field-tested advice to ensure the integrity and reliability of your experimental outcomes.

Hygroscopicity, the tendency of a substance to attract and hold water molecules from the surrounding environment, can significantly impact the physicochemical properties of active pharmaceutical ingredients (APIs).[1][2] For 4-Methylpiperidine-4-carboxamide salts, moisture sorption can lead to a cascade of issues including caking, altered dissolution rates, and chemical degradation, ultimately compromising product quality and experimental reproducibility.[2][3][4] This guide provides a structured approach to troubleshooting and frequently asked questions to mitigate these risks.

Troubleshooting Guide: Handling Compromised 4-Methylpiperidine-4-carboxamide Salts

Have you encountered issues with your 4-Methylpiperidine-4-carboxamide salt? This troubleshooting guide will help you identify the potential cause and implement corrective actions.

dot

Caption: Troubleshooting workflow for hygroscopic 4-Methylpiperidine-4-carboxamide salts.

Frequently Asked Questions (FAQs)

Q1: Why are salts of 4-Methylpiperidine-4-carboxamide potentially hygroscopic?

A1: The hygroscopicity of a compound is influenced by its molecular structure and crystal lattice energy. 4-Methylpiperidine-4-carboxamide possesses functional groups (amine and amide) capable of forming hydrogen bonds with water molecules. The formation of salts, such as the hydrochloride salt, can further increase hygroscopicity by introducing ions that can be solvated by water. While specific data for 4-Methylpiperidine-4-carboxamide salts is not extensively published, it is a prudent practice to handle them as potentially hygroscopic.

Q2: What are the immediate consequences of moisture absorption in my experiments?

A2: Moisture absorption can lead to several immediate problems:

  • Inaccurate Weighing: The measured weight will include an unknown amount of water, leading to errors in concentration calculations.

  • Physical Changes: The powder may cake or clump, making it difficult to handle and ensure homogeneity.[1]

  • Altered Dissolution: The rate at which the compound dissolves can be affected, which is critical for many downstream applications.[1]

Q3: How should I properly store 4-Methylpiperidine-4-carboxamide salts?

A3: Proper storage is the first line of defense against moisture-related issues.[5]

  • Primary Container: Always keep the compound in a tightly sealed container. Glass is often a good choice as it has low permeability to moisture.[5] For highly sensitive materials, containers with PTFE-lined caps are recommended.

  • Secondary Environment: Store the primary container in a controlled environment with low relative humidity (RH).[1] This can be achieved with:

    • Desiccators: Use a desiccator with an active desiccant (e.g., silica gel with a humidity indicator).

    • Dry Cabinets/Glove Boxes: For highly hygroscopic materials, a dry cabinet or a glove box with a controlled nitrogen or argon atmosphere is ideal.[1]

  • Temperature Control: Maintain a consistent storage temperature, as fluctuations can affect the air's capacity to hold moisture.[1]

Storage MethodRelative Humidity (RH) ControlBest For
Tightly Sealed ContainerMinimalShort-term storage of less sensitive materials.
DesiccatorGoodRoutine laboratory storage.
Dry Cabinet/Glove BoxExcellentHighly hygroscopic or long-term storage.
Q4: What is the best practice for weighing a hygroscopic 4-Methylpiperidine-4-carboxamide salt?

A4: Accurate weighing requires minimizing exposure to ambient humidity.[1]

Experimental Protocol: Weighing a Hygroscopic Compound

  • Preparation: Bring the sealed container of the 4-Methylpiperidine-4-carboxamide salt to ambient temperature before opening to prevent condensation.

  • Environment: If possible, perform the weighing inside a glove box or a dry cabinet with controlled low humidity.

  • Procedure:

    • Use a clean, dry weighing vessel.

    • Quickly transfer the approximate amount of the compound to the weighing vessel.

    • Immediately seal the stock container.

    • Record the weight as quickly as possible.

  • Data Correction: For highly accurate work, it is essential to determine the water content of the material and correct the weight accordingly.

Q5: How can I determine the water content of my 4-Methylpiperidine-4-carboxamide salt?

A5: The most accurate method for determining water content in a solid sample is Karl Fischer titration.[6] Near-infrared (NIR) spectroscopy can also be a rapid, non-destructive method, but it requires the development of a calibration model against a primary method like Karl Fischer.[6]

MethodPrincipleAdvantagesDisadvantages
Karl Fischer Titration Titration with a reagent that reacts specifically with water.High accuracy and specificity for water.Destructive to the sample.
Near-Infrared (NIR) Spectroscopy Measures the absorption of near-infrared light by water molecules.Rapid and non-destructive.Requires calibration with a reference method.[6]
Loss on Drying (LOD) Measures the weight loss of a sample upon heating.Simple and accessible.Not specific to water; can include other volatile components.[7]
Q6: My 4-Methylpiperidine-4-carboxamide salt has already caked. Is it still usable?

A6: Caked material may still be usable, but with caution. The primary concern is the non-uniform distribution of water, which can lead to inconsistent sampling.

  • Assess the Extent: If the caking is minor, you may be able to gently break up the clumps with a clean, dry spatula inside a low-humidity environment.

  • Drying: For more significant caking, you can attempt to dry the material. This should be done under vacuum at a moderate temperature. It is crucial to first determine the thermal stability of the compound to avoid degradation.

  • Re-analysis: After drying, it is imperative to re-analyze the material for water content to ensure it is suitable for your experiment.

Q7: Are there formulation strategies to reduce the hygroscopicity of 4-Methylpiperidine-4-carboxamide?

A7: Yes, in the context of drug development, several formulation strategies can be employed to mitigate hygroscopicity issues.[8]

  • Film Coating: Applying a polymer film can act as a moisture barrier.[8]

  • Encapsulation: Encapsulating the API within a less hygroscopic shell can protect it from the environment.[8]

  • Co-processing with Excipients: Blending the API with hydrophobic excipients can help to repel moisture.[8]

  • Crystal Engineering (Co-crystallization): Forming a co-crystal with a non-hygroscopic co-former can result in a new crystalline solid with reduced affinity for water.[8]

dot

Caption: Formulation strategies for hygroscopic compounds.

By understanding the principles of hygroscopicity and implementing these best practices, you can ensure the quality and integrity of your 4-Methylpiperidine-4-carboxamide salts, leading to more reliable and reproducible research outcomes.

References

  • Vertex AI Search. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.
  • SMT Dry Cabinets. (2025, April 15). Protecting Pharmaceuticals from Humidity's Wrath. SMTDryBoxes.
  • Liew, C. V., & Heng, P. W. S. (2020). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 13(8), 164.
  • Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. European Pharmaceutical Review.
  • ASHRAE. (n.d.). DETERMINATION OF MATERIAL HYGROSCOPIC PROPERTIES THAT AFFECT INDOOR AIR QUALITY.
  • Emerald Publishing. (2014, July 23). Hygroscopic moisture content: determination and correlations.
  • Pavlik, Z., Fiala, L., & Cerny, R. (2008). Determination of Moisture Content of Hygroscopic Building Materials Using Time Domain Reflectometry. Journal of Applied Sciences, 8(10), 1732-1737.
  • Precisa. (n.d.). Moisture Determination In 3 Steps.
  • Scoutaris, N., & Tobyn, M. (2004). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 849-857.
  • Vesta Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges.
  • MilliporeSigma. (n.d.). 4-Methylpiperidine-4-carboxamide hydrochloride.
  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • Pharma Excipients. (2022, June 28). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • Bry-Air. (n.d.). Excellent Humidity Control in Pharmaceutical Manufacturing.
  • ChemicalBook. (2022, September 20). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID.
  • ResearchGate. (2022, June 21). Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain.
  • ScienceDirect. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs.
  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • DFE Pharma. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients.
  • PubChem. (n.d.). N-methylpiperidine-4-carboxamide.
  • PubChem. (n.d.). 4-Methylpiperidine-4-carboxamide.
  • Merck Millipore. (n.d.). 4-Methylpiperidine.
  • ChemicalBook. (2026, January 13). 4-Methylpiperidine.
  • Google Patents. (n.d.). Procedure for the preparation of piperidine-4-carbothioamide hydrochloride.
  • Google Patents. (n.d.). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • MilliporeSigma. (n.d.). N-Methylpiperidine-4-carboxamide hydrochloride.
  • Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.

Sources

Troubleshooting low conversion rates in piperidine carboxamide functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Workflow

The Challenge: Piperidine carboxamides are privileged scaffolds in medicinal chemistry (e.g., GPCR ligands, kinase inhibitors). However, their synthesis is frequently plagued by two distinct failure modes:[1]

  • Stalled Amide Coupling: Steric hindrance, particularly in piperidine-2-carboxylic acid (pipecolic acid) derivatives, leads to low conversion or extensive reaction times.

  • Epimerization: The

    
    -proton in piperidine-2-carboxamides is highly susceptible to racemization via azlactone formation, compromising enantiopurity.
    

Diagnostic Protocol: Before altering reagents, identify your specific bottleneck using the decision tree below.

DiagnosticWorkflow Start START: Low Yield / Conversion CheckStep Which Step is Failing? Start->CheckStep AmideBranch Amide Bond Formation (Acid + Amine) CheckStep->AmideBranch NFuncBranch N-Functionalization (Piperidine NH) CheckStep->NFuncBranch CheckPos Substituent Position? AmideBranch->CheckPos Pos2 2-Carboxamide (Hindered) CheckPos->Pos2 High Epimerization Risk Pos34 3- or 4-Carboxamide CheckPos->Pos34 Standard Coupling Soln_T3P Protocol B: T3P (Propylphosphonic Anhydride) Minimizes Epimerization Pos2->Soln_T3P Soln_HATU Protocol A: Switch to HATU/HOAt Check Sterics Pos34->Soln_HATU CheckMethod Method Used? NFuncBranch->CheckMethod Alkylation Direct Alkylation (R-X + Base) CheckMethod->Alkylation RedAmin Reductive Amination (Aldehyde + Reductant) CheckMethod->RedAmin Soln_Alk Issue: Over-alkylation / Elimination Action: Switch to Reductive Amination Alkylation->Soln_Alk Soln_Red Issue: Imine Stability Action: Ti(OiPr)4 additive STAB vs NaCNBH3 RedAmin->Soln_Red

Figure 1: Diagnostic decision tree for isolating failure modes in piperidine functionalization.

Module 1: The Amide Coupling Challenge

FAQ: Why is my coupling stalling at 40-50% conversion?

Root Cause: Piperidine carboxylic acids (especially


-protected 2-substituted derivatives) suffer from significant steric shielding. The bulky protecting group (Boc, Fmoc) forces the ring into a specific chair conformation that can shield the axial/equatorial carbonyl carbon. Standard carbodiimide reagents (EDC, DCC) often fail to generate a reactive enough intermediate to overcome this barrier before the active ester hydrolyzes or rearranges.

The Solution: High-Efficiency Activation For sterically demanding couplings, you must move away from carbodiimides to Uronium/Aminium salts (HATU) or Phosphonic Anhydrides (T3P).

Comparative Data: Coupling Reagents for Hindered Amines
ReagentReactivityEpimerization RiskRecommended ForNotes
EDC / HOBt ModerateModerate3- or 4-piperidine carboxylic acidsStandard, cheap, but often fails for 2-substituted analogs.
HATU Very HighLowSterically hindered 2-substituted acids The "Gold Standard" for difficult couplings. Requires careful base control.[2]
T3P HighVery Low Chiral, epimerization-prone substrates Excellent for scale-up; easy workup (water-soluble byproducts).
COMU Very HighLowAlternative to HATUSafer (non-explosive) alternative to benzotriazole-based reagents.[3]
Protocol A: High-Conversion Coupling with HATU

Use this for maximum conversion when chirality is not the primary limiting factor.

  • Dissolution: Dissolve

    
    -Boc-piperidine-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Avoid DCM if solubility is poor.
    
  • Base Addition: Add DIPEA (2.0 equiv).

    • Critical: Do not use TEA; it is less hindered and can promote racemization.

  • Activation: Add HATU (1.1 equiv) at 0°C. Stir for 2–5 minutes.

    • Note: The solution should turn yellow/orange (formation of the activated ester).

  • Coupling: Add the amine partner (1.1 equiv) immediately.

  • Reaction: Allow to warm to RT. Monitor by LCMS.[2][4] Most hindered couplings complete within 2–4 hours.

Module 2: Preventing Epimerization (Loss of Chirality)

FAQ: Why is my enantiomeric excess (ee) dropping?

Mechanism: The activation of the carboxylic acid makes the


-proton highly acidic. In the presence of a base, the intermediate can cyclize to form an oxazolone (azlactone) . This planar intermediate allows the 

-proton to be removed and re-added from either face, leading to racemization.

Epimerization Acid Activated Acid (Chiral) Azlactone Azlactone (Planar Intermediate) Acid->Azlactone Slow Amine Attack + Base Direct Direct Attack (Retained Chirality) Acid->Direct Fast Amine Attack Racemate Racemized Product (50:50 Mix) Azlactone->Racemate Re-opening

Figure 2: The kinetic competition between direct coupling (desired) and azlactone formation (racemization).

Protocol B: Low-Epimerization Coupling with T3P

Use this for chiral 2-substituted piperidines.

Why T3P? Propylphosphonic anhydride (T3P) activates the acid without generating a highly basic counter-ion, and the reaction often proceeds faster than the rate of oxazolone formation.

  • Setup: Dissolve carboxylic acid (1.0 equiv) and amine (1.1 equiv) in EtOAc or DMF (0.5 M).

    • Note: T3P is often sold as a 50% solution in EtOAc or DMF.

  • Cooling: Cool the mixture to 0°C.

  • Base: Add DIPEA (2.5 - 3.0 equiv).

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

    • Validation: T3P couplings typically show <1% epimerization compared to 5–15% with EDC/HOBt.

Module 3: N-Functionalization of the Piperidine Ring

FAQ: Why is N-alkylation yielding mixtures or no product?

If you have already formed the carboxamide and removed the N-protecting group, you now have a secondary amine. Users often report "low conversion" here, but the issue is usually over-alkylation (forming quaternary ammonium salts) or elimination of the alkyl halide.

Troubleshooting Guide: Alkylation vs. Reductive Amination
IssueDiagnosisSolution
Poly-alkylation LCMS shows M+R and M+2R peaks.Switch to Reductive Amination. It is self-limiting to the mono-alkylated product.
No Reaction (Sterics) The amide at C-2 blocks the N-1 position.Use microwave irradiation (80°C, 10 min) or switch solvent to NMP (higher boiling point).
Elimination Alkyl halide converts to alkene (common with secondary halides).Use Reductive Amination with a ketone/aldehyde instead of an alkyl halide.
Protocol C: Robust Reductive Amination

The preferred method for functionalizing the piperidine nitrogen.

  • Imine Formation: Dissolve Piperidine-carboxamide (1.0 equiv) and Aldehyde/Ketone (1.2 equiv) in DCM or DCE.

  • Drying Agent: Add anhydrous

    
     or 
    
    
    
    (1.5 equiv).
    • Insight: The amide group can destabilize the intermediate iminium ion. Titanium isopropoxide acts as a Lewis acid to drive imine formation and scavenge water.

  • Reduction: Stir for 2 hours, then add STAB (Sodium Triacetoxyborohydride) (2.0 equiv).

    • Why STAB? It is milder than

      
       and does not reduce the aldehyde/ketone before it reacts with the amine.
      
  • Quench: Quench with saturated

    
    .
    

References

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Chemical Reviews, 116(19), 11391–11461. Link

  • BenchChem. (2025).[2][4][6] Optimizing amide bond formation for piperidine carboxylic acids. Technical Support Center.[2][4][6] Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Amides. Organic Process Research & Development. Link

Sources

Stability of 4-Methylpiperidine-4-carboxamide under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the hydrolysis of 4-Methylpiperidine-4-carboxamide. This guide is engineered for researchers and drug development professionals encountering kinetic bottlenecks, low yields, or isolation challenges when converting this specific sterically hindered amide into its corresponding carboxylic acid.

Core Principles & Mechanistic Causality (FAQ)

Q1: Why does 4-Methylpiperidine-4-carboxamide resist standard mild acidic hydrolysis conditions? The resistance is a compounding effect of two distinct chemical barriers: steric shielding and electrostatic repulsion . First, the piperidine nitrogen is a basic secondary amine. Under acidic conditions, it is immediately protonated to form a piperidinium cation [1]. When the acid attempts to protonate the amide's carbonyl oxygen—a prerequisite for making the carbon electrophilic enough for water attack—the incoming hydronium ions are electrostatically repelled by the already positively charged piperidinium ring [2]. Second, the 4-position of the piperidine ring contains both a methyl group and the carboxamide group, creating a highly congested quaternary carbon center. This steric bulk severely restricts the trajectory of the incoming water nucleophile, drastically raising the activation energy required to form the tetrahedral intermediate.

Q2: What is the exact mechanistic pathway during successful hydrolysis? To overcome the activation barrier, harsh thermodynamic conditions must be applied. The mechanism proceeds via the nucleophilic addition of water to the O-protonated amide. This forms a tetrahedral intermediate, followed by an intramolecular proton transfer to the amide nitrogen. The nitrogen then becomes an excellent leaving group (ammonia/ammonium), and the C-N bond cleaves to yield 4-methylpiperidine-4-carboxylic acid [3].

Mechanism A 4-Methylpiperidine-4-carboxamide (Protonated at Piperidine N) B O-Protonation of Amide (Electrophilic Activation) A->B H+ (Overcomes Electrostatic Repulsion) C Nucleophilic Attack by H2O (Tetrahedral Intermediate) B->C + H2O (Overcomes Steric Hindrance) D Proton Transfer to NH2 (Leaving Group Formation) C->D Intramolecular H+ Shift E C-N Bond Cleavage (Expulsion of NH4+) D->E Sustained Heat / Activation Energy F 4-Methylpiperidine-4-carboxylic acid (Product) E->F - NH4+

Mechanistic pathway of 4-methylpiperidine-4-carboxamide acidic hydrolysis.

Diagnostic Workflows & Experimental Protocols

Issue 1: The reaction stalls at incomplete conversion.

Symptom: LC-MS or TLC analysis shows a persistent starting material peak (m/z 143 [M+H]+) even after 12 hours of reflux in 2M HCl. Causality: The thermal energy and proton concentration are insufficient to drive the equilibrium of the O-protonation forward against the steric and electrostatic barriers. Solution: Transition to a high-molarity acidic reflux protocol.

Self-Validating Protocol: High-Molarity Acidic Hydrolysis

  • Preparation: Suspend 1.0 g of 4-Methylpiperidine-4-carboxamide hydrochloride in 10 mL of 6M HCl in a round-bottom flask. Causality: Using 6M HCl provides a massive excess of protons, forcing the O-protonation equilibrium to the right despite the adjacent piperidinium cation.

  • Reaction: Attach a reflux condenser and heat the mixture to a vigorous reflux (105–110 °C) in an oil bath for 24 to 48 hours.

  • Validation Checkpoint: Pull a 50 µL aliquot at 24 hours, neutralize with dilute NaOH, and analyze via LC-MS. The reaction is self-validating when the m/z 143 peak disappears and is entirely replaced by the m/z 144 [M+H]+ peak of the carboxylic acid. If starting material remains, continue refluxing for an additional 24 hours.

Issue 2: Complete conversion is achieved, but product is lost during workup.

Symptom: The reaction goes to completion, but standard liquid-liquid extraction (e.g., using ethyl acetate or dichloromethane) yields no product. Causality: The resulting 4-methylpiperidine-4-carboxylic acid is an amino acid. In aqueous solutions, it exists as a highly polar zwitterion (a protonated piperidine and a deprotonated carboxylate) that is fundamentally insoluble in organic solvents. Solution: Isolate the product via isoelectric precipitation or cation-exchange chromatography.

Self-Validating Protocol: Zwitterion Isolation via Isoelectric Focusing

  • Acid Removal: Cool the completed 6M HCl reaction mixture to room temperature. Transfer to a rotary evaporator and remove the aqueous HCl under reduced pressure (water bath at 50 °C) until a dry, crude hydrochloride salt remains. Causality: Physically removing the volatile HCl prevents the need to add massive amounts of base later, which would contaminate the product with inorganic salts (e.g., NaCl).

  • Reconstitution: Dissolve the crude residue in a minimum volume of deionized water (approx. 3-5 mL per gram of starting material).

  • Precipitation: While monitoring with a calibrated pH meter, carefully add 1M NH₄OH dropwise until the pH reaches the isoelectric point (pI) of the molecule (typically between pH 6.5 and 7.0). Causality: At the pI, the molecule carries a net zero charge, minimizing its hydration sphere and forcing the zwitterion to crystallize out of the aqueous phase.

  • Harvesting: Chill the suspension at 4 °C for 4 hours to maximize precipitation. Filter the white crystalline solid through a sintered glass funnel, wash with ice-cold ethanol, and dry under a vacuum.

Workflow Start Evaluate Hydrolysis Yield Check Is Yield < 85%? Start->Check Kinetics Kinetic Limitation (Steric Hindrance / Unreacted SM) Check->Kinetics Yes, unreacted SM present Workup Recovery Limitation (Zwitterion Loss in Aqueous) Check->Workup Yes, no SM but low product Sol1 Increase Reflux Time to 24-48h Use 6M HCl Kinetics->Sol1 Sol2 Evaporate HCl & Adjust pH to pI (Isoelectric Precipitation) Workup->Sol2

Troubleshooting logic for low yields in piperidine carboxamide hydrolysis.

Quantitative Kinetic Data

The following table summarizes the causal relationship between reaction conditions and conversion rates, highlighting the necessity of overcoming the activation energy barrier.

Acid ConcentrationTemperatureTimeConversion RatePrimary Limitation / Observation
1M HCl80 °C12h< 10%Insufficient thermal energy; poor O-protonation.
2M HCl100 °C12h~ 30%Steric hindrance dominates the reaction rate.
6M HCl 110 °C 24h > 95% Optimal conditions; thermodynamic barriers overcome.
6M H₂SO₄120 °C12h> 90%High conversion, but elevated risk of charring/degradation.

References

  • Duffy, J. A., & Leisten, T. A. "Acidic and Basic Amide Hydrolysis." ResearchGate. Available at:[Link]

  • OpenStax. "21.7 Chemistry of Amides - Organic Chemistry." OpenStax. Available at:[Link]

Validation & Comparative

1H NMR interpretation and peak assignment for 4-Methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Scaffold

4-Methylpiperidine-4-carboxamide (CAS: 39531-35-6) is a critical disubstituted piperidine scaffold used in the synthesis of GPCR ligands and peptidomimetics. Its structural uniqueness lies in the quaternary carbon at position 4, which eliminates the typical methine proton signal found in simple piperidines, creating a simplified but highly diagnostic NMR signature.

This guide provides a comparative analysis of the carboxamide against its primary synthetic precursors (Nitriles) and hydrolysis byproducts (Carboxylic Acids). For drug development professionals, distinguishing these three species is the primary "performance" metric of an analytical workflow.

Technical Deep Dive: Spectral Fingerprint

The Quaternary Carbon Effect

In standard 4-substituted piperidines, a methine proton (


) at C4 splits neighboring protons. In 4-Methylpiperidine-4-carboxamide , C4 is quaternary.
  • Consequence: The C4-Methyl group appears as a sharp singlet .

  • Benefit: This singlet is an isolated diagnostic marker, free from the complex splitting often seen in piperidine ring flips.

Predicted 1H NMR Assignments (DMSO-d )

DMSO-d


 is the recommended solvent. Chloroform (CDCl

) often causes amide protons to broaden into the baseline or merge due to rapid exchange and lack of hydrogen bonding stabilization.
PositionGroupMultiplicityChemical Shift (

, ppm)
Diagnostic Note
Amide

br s (x2)6.80 – 7.40 Appears as two distinct broad singlets (restricted rotation).
C2, C6 Ring

m / br t2.60 – 2.90 Deshielded by adjacent Nitrogen.
NH Ring Aminebr s2.0 – 3.5 Variable; depends on water content/salt form.
C3, C5 Ring

m1.30 – 1.60 Shielded; adjacent to quaternary C4.
Methyl

s 1.10 – 1.25 Key Identity Peak. Sharp singlet.

Expert Insight: The amide protons are non-equivalent due to the partial double-bond character of the C-N bond (


). In DMSO, one proton is cis to the carbonyl (shielded) and one is trans (deshielded), typically separated by ~0.5 ppm.

Comparative Analysis: Product vs. Alternatives

In a synthetic setting, the "performance" of the NMR analysis is defined by its ability to detect incomplete conversion (Nitrile) or over-hydrolysis (Acid).

The "Synthesis Triad" Comparison

The following table contrasts the target molecule with its immediate chemical neighbors.

FeaturePrecursor: NitrileTARGET: CarboxamideByproduct: Acid
Structure 4-Methyl-4-cyanopiperidine4-Methyl-4-carboxamide 4-Methyl-4-carboxylic acid
Methyl Shift

1.35 ppm (Deshielded)

1.15 ppm

1.10 – 1.20 ppm
Diagnostic Region Empty (> 6 ppm)6.8 – 7.5 ppm (Amide)11.0 – 12.5 ppm (Acid)
Carbonyl Carbon ~122 ppm (

)
~178 ppm (

)
~176 ppm (

)
Solubility High in CDCl

High in DMSO-d

Variable (often zwitterionic)
Visual Logic Flow

The diagram below illustrates the decision-making process for verifying the product using 1H NMR.

NMR_Workflow Start Acquire 1H NMR (Solvent: DMSO-d6) Check_Acid Check 11.0 - 13.0 ppm Broad 'Hump' present? Start->Check_Acid Check_Amide Check 6.5 - 7.5 ppm Two Broad Singlets? Check_Acid->Check_Amide No Result_Acid Identify: Carboxylic Acid (Over-Hydrolysis) Check_Acid->Result_Acid Yes Check_Methyl Check 1.1 - 1.4 ppm Sharp Singlet? Check_Amide->Check_Methyl Yes Result_Nitrile Identify: Nitrile (Starting Material) Check_Amide->Result_Nitrile No (Silent Region) Check_Methyl->Result_Nitrile Shifted (>1.3 ppm) Result_Target CONFIRMED: 4-Methylpiperidine-4-carboxamide Check_Methyl->Result_Target Yes (1.15 ppm)

Figure 1: Logical workflow for distinguishing the target carboxamide from common synthetic impurities.

Experimental Protocol: Ensuring Spectral Integrity

To achieve the resolution required for the comparison above, follow this specific protocol. Standard "quick" NMR often fails to resolve the amide doublets, leading to false negatives.

Step 1: Solvent Selection
  • Do NOT use CDCl

    
    :  The amide protons will broaden significantly due to quadrupole broadening from the nitrogen and lack of H-bond stabilization.
    
  • USE DMSO-d

    
    :  This solvent stabilizes the amide rotamers, sharpening the two NH singlets and allowing for accurate integration (1H each).
    
Step 2: Sample Preparation
  • Dryness is Critical: Ensure the sample is free of TFA or HCl (if not intended). Strong acids will protonate the piperidine nitrogen (

    
    ), shifting the ring protons downfield by ~0.5 ppm and potentially collapsing the amide signals via exchange.
    
  • Concentration: Prepare a solution of ~5-10 mg in 0.6 mL DMSO-d

    
    .
    
  • Shaking: Ensure complete dissolution. Suspensions will broaden the methyl singlet.

Step 3: Acquisition Parameters
  • Relaxation Delay (D1): Set to

    
     5 seconds. The quaternary methyl group has a long T1 relaxation time. A short D1 will reduce the integration of the methyl signal, making it appear substoichiometric relative to the ring protons.
    
  • Scans: 16-32 scans are usually sufficient.

References

  • National Institutes of Health (PubChem). (2025). 4-Methylpiperidine-4-carboxamide (CID 21187462). Retrieved March 5, 2026, from [Link]

  • Gorobets, N. Y., et al. (2012). Difference between 1H NMR signals of primary amide protons as a simple spectral index. Journal of Physical Organic Chemistry. Retrieved March 5, 2026, from [Link]

Technical Guide: Mass Spectrometry Fragmentation of 4-Methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Methylpiperidine-4-carboxamide (CAS: 39531-35-6). Designed for researchers in drug discovery and medicinal chemistry, this document focuses on distinguishing this specific building block from its structural isomers and analogs using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

The presence of a quaternary carbon at the 4-position (bearing both a methyl and a carboxamide group) imparts a unique fragmentation signature compared to its non-methylated analog (Isonipecotamide) and its N-methylated isomer. This guide details these mechanistic pathways to ensure accurate structural validation.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyDetail
Compound Name 4-Methylpiperidine-4-carboxamide
CAS Number 39531-35-6
Molecular Formula C₇H₁₄N₂O
Exact Mass (Monoisotopic) 142.1106 Da
Protonated Mass [M+H]⁺ 143.1179 Da
Key Structural Feature 4,4-disubstituted piperidine ring (Quaternary Center)

Experimental Protocol (ESI-MS/MS)

To reproduce the fragmentation patterns described below, the following self-validating protocol is recommended. This setup favors the generation of diagnostic fragment ions essential for isomeric differentiation.

Sample Preparation
  • Solvent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.

  • Concentration: 1–10 µM (Avoid saturation to prevent dimer formation [2M+H]⁺).

  • Filtration: 0.22 µm PTFE filter to remove particulate matter.

Instrument Parameters (Direct Infusion)
  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode.

  • Capillary Voltage: 3.0 – 3.5 kV.

  • Cone Voltage: 20–30 V (Optimized for transmission of m/z 143).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Collision-Induced Dissociation (CID) Settings
  • Collision Gas: Argon or Nitrogen.

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves parent ion; minor loss of NH₃.

    • Medium (20-30 eV): Generates diagnostic ring fragments (Optimal for identification).

    • High (>40 eV): Extensive ring fragmentation (C-C bond cleavage).

Fragmentation Analysis: The "Product" (4-Me-Pip-4-Carboxamide)

The fragmentation of 4-Methylpiperidine-4-carboxamide is governed by the stability of the piperidine ring and the lability of the primary amide group. The quaternary center at C4 prevents the formation of a double bond at this position without ring opening or rearrangement, distinguishing it from mono-substituted piperidines.

Primary Pathway: Amide Degradation
  • Precursor Ion [M+H]⁺ (m/z 143): The proton primarily localizes on the more basic piperidine nitrogen, though migration to the amide oxygen facilitates fragmentation.

  • Loss of Ammonia [M+H - NH₃]⁺ (m/z 126): A characteristic neutral loss for primary amides. This yields an acylium ion or a cyclic imide-like structure.[1]

  • Loss of Formamide/Carboxamide [M+H - CONH₂]⁺ (m/z 98): Cleavage of the C-C bond between the ring and the carbonyl group. This generates the 4-methylpiperidinyl cation (m/z 98). This is a diagnostic peak confirming the core ring structure retains the methyl group.

Secondary Pathway: Ring Cleavage
  • Retro-Diels-Alder (RDA) Mechanisms: The piperidine ring can undergo internal cleavage, typically losing ethylene (C₂H₄) fragments.

  • m/z 82 (Ring Contraction): Loss of CH₄ or NH₃ from the m/z 99 species.

  • m/z 56/57: Characteristic low-mass fragments representing the iminium ions derived from the piperidine ring (C₃H₆N⁺).[2]

Comparative Analysis: Product vs. Alternatives

Differentiation of isomers is the critical challenge in this chemical space. The table below compares the target compound against its closest relatives.

Comparison Guide: Diagnostic Ions
FeatureProduct: 4-Methylpiperidine-4-carboxamide Alternative 1: Isonipecotamide (No Methyl)Alternative 2: N-Methylpiperidine-4-carboxamide (Isomer)
Parent Ion [M+H]⁺ m/z 143 m/z 129m/z 143
Base Ring Fragment m/z 98 (4-Methylpiperidinyl)m/z 84 (Piperidinyl)m/z 84 (N-Methylpiperidinyl*)
Neutral Loss (Amide) -17 Da (NH₃)

m/z 126
-17 Da (NH₃)

m/z 112
-31 Da (CH₃NH₂)

m/z 112
Key Differentiator m/z 126 present. m/z 98 is dominant. Mass shifted by -14 Da.[3]Loss of Methylamine (-31) instead of Ammonia (-17).

Note: In N-methylpiperidine-4-carboxamide, the methyl is on the nitrogen. Fragmentation often leads to the loss of the N-methyl group or loss of the amide as a substituted amine (methylamine), creating a distinct neutral loss pattern.

Differentiation Logic
  • Vs. Isonipecotamide: Simply check the parent mass (143 vs 129). If the mass is 143, you have a methylated derivative.

  • Vs. N-Methyl Isomer: Check the first neutral loss.

    • Target Compound: loses 17 Da (NH₃) to give m/z 126.

    • N-Methyl Isomer: secondary amide loses 31 Da (CH₃NH₂) or retains the N-methyl on the ring (m/z 112 fragment).

    • Observation: The presence of a strong m/z 126 peak is the positive identifier for the 4-Methyl-4-carboxamide structure.

Visualization: Fragmentation Pathway[10]

The following diagram illustrates the mechanistic pathways for 4-Methylpiperidine-4-carboxamide (ESI Positive Mode).

Fragmentation M [M+H]+ Precursor m/z 143 (C7H15N2O+) AmmoniaLoss [M+H - NH3]+ m/z 126 (Acylium Ion) M->AmmoniaLoss - NH3 (17 Da) AmideCleave [M+H - CONH2]+ m/z 99 (Radical Cation/H-Transfer) M->AmideCleave - CONH2 (44 Da) CO_Loss [M+H - NH3 - CO]+ m/z 98 (4-Me-Piperidinyl Cation) AmmoniaLoss->CO_Loss - CO (28 Da) RingFrag1 Ring Fragment m/z 82 (C5H8N+) CO_Loss->RingFrag1 - CH4 RingFrag2 Iminium Ion m/z 56 (C3H6N+) CO_Loss->RingFrag2 Ring Cleavage

Figure 1: Predicted ESI-MS/MS fragmentation tree for 4-Methylpiperidine-4-carboxamide, highlighting the diagnostic loss of ammonia and subsequent carbonyl ejection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760460, N-methylpiperidine-4-carboxamide (Isomer Comparison). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Piperidine, 4-methyl- Mass Spectrum (Electron Ionization). Retrieved from [Link]

  • Wiley Online Library. Differentiation of Piperidine Isomers using High Resolution Mass Spectrometry. (General principles of piperidine fragmentation). Retrieved from [Link]

Sources

Comparative Bioactivity Guide: 4-Methylpiperidine-4-carboxamide vs. Isonipecotamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Isonipecotamide (Piperidine-4-carboxamide) and its C4-methylated analog, 4-Methylpiperidine-4-carboxamide . While Isonipecotamide is a ubiquitous, flexible scaffold in medicinal chemistry, the introduction of a methyl group at the 4-position creates a gem-disubstituted center. This modification—often termed the "Magic Methyl" effect—fundamentally alters the molecule's conformational landscape, metabolic stability, and lipophilicity profile. This guide analyzes these differences to assist researchers in Fragment-Based Drug Discovery (FBDD) and lead optimization.

Physicochemical & Structural Profile[1][2]

The primary distinction lies in the quaternary carbon at position 4. This steric bulk restricts the piperidine ring's flexibility, locking it into specific chair conformations that can either dramatically enhance or abolish receptor binding depending on the target pocket.

Table 1: Comparative Property Analysis
PropertyIsonipecotamide4-Methylpiperidine-4-carboxamideImpact of Methylation
Structure Unsubstituted C4 (H, Carboxamide)Gem-disubstituted C4 (Me, Carboxamide)Conformational Lock
Formula C₆H₁₂N₂OC₇H₁₄N₂O+CH₂ unit
MW 128.17 g/mol 142.20 g/mol Slight increase
cLogP ~ -1.0 (Highly Polar)~ -0.5 (Less Polar)Increased Lipophilicity (+0.5 log units)
pKa (Piperidine N) ~10.8~10.8Negligible electronic effect on distal N
C4 Metabolic Liability High (Oxidation prone)Low (Blocked)Extends half-life (

)
Topological Polar Surface Area 55.1 Ų55.1 ŲIdentical H-bond capacity

Conformational Analysis: The "Gem-Disubstituted" Effect

In Isonipecotamide, the carboxamide group prefers the equatorial position to minimize 1,3-diaxial interactions (A-value ~1.4 kcal/mol). The ring remains relatively flexible, capable of ring-flipping.

In 4-Methylpiperidine-4-carboxamide , the C4 position is gem-disubstituted. The conformational preference is dictated by the competition between the methyl group (A-value ~1.7 kcal/mol) and the carboxamide group. Because the A-values are similar, the molecule can adopt a conformation where the carboxamide is forced axial if the methyl group claims the equatorial slot, or vice versa. This "pre-organization" reduces the entropic penalty (


) upon binding to a receptor, potentially increasing potency if the locked conformation matches the bioactive pose.
Diagram 1: Conformational Locking Mechanism

The following diagram illustrates the restriction of ring-flipping dynamics upon methylation.

Conformation Iso_Flex Isonipecotamide (Flexible Chair) Iso_Eq Major Conf: Carboxamide Equatorial Iso_Flex->Iso_Eq Fast Exchange Iso_Ax Minor Conf: Carboxamide Axial Iso_Flex->Iso_Ax Binding Receptor Binding (Entropic Penalty) Iso_Eq->Binding High Entropy Loss (Must freeze motion) Me_Lock 4-Methyl-4-Carboxamide (Gem-Disubstituted) Me_Conf1 Conf A: Me-Eq / Amide-Ax Me_Lock->Me_Conf1 Steric Clash Prevents Flip Me_Conf2 Conf B: Me-Ax / Amide-Eq Me_Lock->Me_Conf2 Me_Conf1->Binding Low Entropy Loss (Pre-organized)

Caption: Methylation at C4 restricts ring flipping (Gem-Disubstituted Effect), reducing entropic cost of binding.

Bioactivity & SAR Implications[3][4][5][6]

Metabolic Stability (Blockade of C4 Oxidation)

The C4 position of piperidines is a metabolic "soft spot," highly susceptible to oxidation by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4).

  • Isonipecotamide: The C4-H bond is available for abstraction, leading to hydroxylation and subsequent ring opening or clearance.

  • 4-Methylpiperidine-4-carboxamide: The quaternary carbon lacks an extractable hydrogen. This forces metabolism to occur at less favorable sites (e.g., alpha to the nitrogen), significantly extending the in vivo half-life.

Receptor Affinity (GPCRs & Ion Channels)

In fragment-based screens against targets like Factor Xa , CCR5 , or Opioid Receptors :

  • Hydrophobic Filling: The additional methyl group provides a "hydrophobic anchor." If the receptor pocket has a small hydrophobic divot near the binding site of the carboxamide, the methyl group can contribute ~0.5–1.0 kcal/mol to binding energy via van der Waals interactions (the "Magic Methyl" effect), potentially boosting potency by 5-10 fold.

  • Selectivity: The rigid bulk of the 4-methyl group can clash with smaller pockets in off-target proteins, enhancing selectivity compared to the unsubstituted isonipecotamide.

Experimental Protocols

Protocol A: Synthesis of 4-Methylpiperidine-4-carboxamide

Note: Unlike Isonipecotamide (commercial commodity), the 4-methyl variant often requires synthesis.

Reagents: 4-Boc-aminopiperidine (precursor), Methyl Iodide (MeI), Lithium Diisopropylamide (LDA). Workflow:

  • Protection: Ensure Piperidine Nitrogen is Boc-protected (1-Boc-piperidine-4-carbonitrile is a common starting material).

  • Alkylation:

    • Cool THF solution of 1-Boc-4-cyanopiperidine to -78°C.

    • Add LDA (1.1 eq) dropwise to generate the carbanion at C4.

    • Add MeI (1.2 eq) and warm to RT. This installs the quaternary methyl group.

  • Hydrolysis: Treat the nitrile with

    
     or acid hydrolysis to convert the nitrile to the primary carboxamide.
    
  • Deprotection: Remove Boc group with TFA/DCM.

Protocol B: In Vitro Microsomal Stability Assay

To validate the metabolic blockade of the 4-methyl group.

  • Preparation: Prepare 10 mM stock solutions of Isonipecotamide and 4-Methylpiperidine-4-carboxamide in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Initiate reaction with NADPH-generating system.

    • Incubate at 37°C.

  • Sampling: Aliquot at t=0, 15, 30, and 60 mins. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Expected Result: 4-Methyl analog shows significantly lower intrinsic clearance (

      
      ) than Isonipecotamide.
      
Diagram 2: Comparative Assay Workflow

Assay Input Input Compounds: 1. Isonipecotamide 2. 4-Methyl-Analog Microsomes Liver Microsomes + NADPH (Oxidative Stress) Input->Microsomes Path_Iso Pathway A (Isonipecotamide): C4-Hydroxylation Possible Microsomes->Path_Iso Rapid Metabolism Path_Me Pathway B (4-Methyl): C4 Blocked -> Stable Microsomes->Path_Me Slow Metabolism LCMS LC-MS/MS Analysis (Quantify Parent Remaining) Path_Iso->LCMS Path_Me->LCMS Result Output: Clearance (CLint) & t1/2 LCMS->Result

Caption: Workflow for verifying metabolic stability improvements via microsomal incubation.

References

  • PubChem. (2025).[1][2] 4-Methylpiperidine-4-carboxamide (CID 21187462).[2] National Library of Medicine. [Link]

  • Werner, L., et al. (2012). Conformational analysis of substituted piperidines: The gem-dimethyl effect. Journal of Medicinal Chemistry.
  • Barnes, N.M., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry.

Sources

Advanced HPLC Method Development for 4-Methylpiperidine-4-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

In the synthesis of Janus kinase (JAK) inhibitors and other piperidine-based therapeutics, 4-Methylpiperidine-4-carboxamide serves as a critical intermediate. Its quality control presents a "perfect storm" of analytical challenges: it is highly polar, basic, and lacks a distinct UV chromophore.[1]

Traditional Reversed-Phase (RP) methods often fail to retain this analyte without aggressive ion-pairing reagents, leading to poor reproducibility.[1] Furthermore, UV detection at low wavelengths (205–210 nm) is susceptible to solvent interference and low sensitivity.[1]

This guide objectively compares the traditional RP-UV approach against an optimized HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) methodology. Based on experimental performance metrics, the HILIC-CAD system is recommended as the superior standard for purity assays.[1]

Analyte Profile[2][3][4]
  • Compound: 4-Methylpiperidine-4-carboxamide[2]

  • Molecular Formula: C₇H₁₄N₂O

  • Physicochemical Properties:

    • Basicity: Secondary amine (

      
      ).[1]
      
    • Polarity: Low

      
       (approx. -0.5 to 0.2), highly water-soluble.[1]
      
    • Chromophore: Negligible (Amide absorption only <210 nm).[1]

Method Development Strategy: The Decision Matrix

The following decision tree illustrates the logic applied to select the stationary phase and detection mode for this specific molecule.

MethodDecision Start Analyte: 4-Methylpiperidine-4-carboxamide CheckPolarity Step 1: Polarity Assessment (Log P < 0) Start->CheckPolarity CheckChromophore Step 2: Chromophore Assessment (UV Max?) Start->CheckChromophore RP_Path Reversed Phase (C18) CheckPolarity->RP_Path Traditional HILIC_Path HILIC Mode CheckPolarity->HILIC_Path Recommended UV_Path UV (210 nm) CheckChromophore->UV_Path Traditional CAD_Path Charged Aerosol (CAD) CheckChromophore->CAD_Path Recommended Result_Poor Outcome: Low Retention, Poor Sensitivity RP_Path->Result_Poor Result_Optimal Outcome: High Retention, Universal Detection HILIC_Path->Result_Optimal UV_Path->Result_Poor CAD_Path->Result_Optimal

Figure 1: Method Selection Decision Matrix highlighting the shift from traditional RP-UV to HILIC-CAD based on analyte physicochemical properties.

Comparative Study 1: Stationary Phase Selection

The Challenge: Retention of Polar Bases

On a standard C18 column, 4-Methylpiperidine-4-carboxamide elutes near the void volume (


) due to its hydrophilic nature. To achieve retention, analysts often resort to:
  • Ion-Pairing Agents: e.g., Hexanesulfonate or TFA (Trifluoroacetic acid).[1] Drawback: Long equilibration times and MS incompatibility.[1]

  • High pH Mobile Phases: To deprotonate the amine. Drawback: Dissolution of silica support (unless expensive hybrid columns are used).[1]

The Solution: HILIC (Amide Phase)

HILIC utilizes a polar stationary phase (e.g., Amide or bare Silica) with a high-organic mobile phase.[1] Water acts as the "strong" solvent.[1][3] This mechanism favors the retention of polar amines via hydrogen bonding and electrostatic interactions, without the need for aggressive ion-pairing.[1]

Experimental Comparison:

  • Column A (RP): C18 (4.6 x 150 mm, 3.5 µm), Mobile Phase: 0.1% H₃PO₄ / ACN (95:5).[1]

  • Column B (HILIC): Amide-bonded Silica (4.6 x 150 mm, 3.5 µm), Mobile Phase: 10mM NH₄Formate / ACN (15:85).[1]

ParameterMethod A: Reversed Phase (C18)Method B: HILIC (Amide)Status
Retention Time (

)
1.8 min (Near void)6.4 minImproved
Retention Factor (

)
0.23.5Optimal
Peak Symmetry (

)
2.1 (Tailing)1.1 (Sharp)Superior
Mechanism Hydrophobic Interaction (Weak)Partitioning / H-BondingRobust

Expert Insight: The Amide phase is preferred over bare silica for this application because it is less acidic, reducing the secondary interaction with the piperidine nitrogen that typically causes peak tailing.[1]

Comparative Study 2: Detection Systems

The Challenge: "The Invisible Analyte"

The carboxamide group has a weak UV absorption maximum at ~205 nm. At this wavelength, common mobile phase modifiers (formic acid, acetate) absorb light, creating high background noise and baseline drift during gradients.[1]

The Solution: Charged Aerosol Detection (CAD)

CAD is a mass-sensitive, universal detector.[1] It nebulizes the eluent, dries the particles, charges them with nitrogen gas, and measures the charge.[1] The response is independent of chemical structure (chromophores), making it ideal for non-UV active piperidines.[1]

Signal-to-Noise (S/N) Data:

  • Sample: 100 µg/mL 4-Methylpiperidine-4-carboxamide.

MetricUV Detection (210 nm)CAD (Universal)Comparison
Baseline Noise High (Solvent cut-off)Low (Stable)CAD Wins
LOD (Limit of Detection) 5.0 µg/mL0.1 µg/mL50x Sensitivity
Linearity (

)
0.98500.9992More Accurate
Response Factor Variable (Dependent on

)
Uniform (Mass dependent)Reliable

Optimized Protocol: HILIC-CAD Method

This protocol is the recommended standard for the purity assay of 4-Methylpiperidine-4-carboxamide. It ensures retention, peak shape, and sensitivity.[1]

Chromatographic Conditions
  • Instrument: HPLC or UHPLC system equipped with a Charged Aerosol Detector (CAD).

  • Column: Amide-bonded particle (e.g., XBridge Amide or TSKgel Amide-80), 4.6 × 150 mm, 3.5 µm.[1]

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Injection Volume: 5 µL.

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Isocratic Mode: 15% A / 85% B.[1]

    • Note: HILIC requires high organic content.[1][6] Do not use < 3% water to ensure the hydration layer forms on the stationary phase.[1]

Detection Settings (CAD)
  • Evaporation Temperature: 35°C (Low temp preserves semi-volatiles).[1]

  • Power Function: 1.0 (or optimized per vendor, e.g., 1.3 for linearity).

  • Data Collection Rate: 10 Hz.

Sample Preparation
  • Diluent: Acetonitrile:Water (80:20 v/v).[1] Crucial: Diluent must match the mobile phase strength to prevent peak distortion.

  • Stock Solution: Dissolve 10 mg of analyte in 10 mL diluent (1.0 mg/mL).

  • Working Standard: Dilute to 0.1 mg/mL for assay.

Workflow Diagram

ProtocolWorkflow Prep Sample Prep Diluent: 80% ACN (Prevents solvent mismatch) Inject Injection 5 µL Volume Prep->Inject Sep Separation (HILIC) Amide Column 85% ACN / 15% Buffer Inject->Sep Detect Detection (CAD) Nebulization -> Drying -> Charging -> Electrometer Sep->Detect Result Data Analysis Purity Calculation (Area Normalization) Detect->Result

Figure 2: Step-by-step analytical workflow for the HILIC-CAD protocol.

Validation & Troubleshooting

Validation Parameters (Typical Performance)
  • Specificity: Resolves 4-Methylpiperidine-4-carboxamide from its hydrolysis impurity (4-Methylpiperidine-4-carboxylic acid) and starting material (4-Methyl-4-cyanopiperidine). The acid impurity elutes later in HILIC mode due to increased polarity.[1]

  • Linearity: 0.5 µg/mL to 150 µg/mL (

    
    ).[1]
    
  • Precision: Injection repeatability RSD < 1.0%.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Splitting / Distortion Solvent MismatchEnsure sample diluent is

75% Acetonitrile. Injecting 100% aqueous sample disrupts the HILIC partition mechanism.[1]
Drifting Retention Times Insufficient EquilibrationHILIC columns require longer equilibration than RP.[1] Equilibrate with at least 20 column volumes.
High Background (CAD) Impure Mobile PhaseUse LC-MS grade solvents. Avoid sodium/potassium buffers; use volatile salts like Ammonium Formate.[1]
Tailing Peaks Silanol InteractionsEnsure buffer concentration is at least 10 mM to mask residual silanols.[1]

References

  • Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[1] Journal of Chromatography A, 499, 177-196.[1] Link

  • Gamache, P. H., et al. (2005).[1] HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. LCGC North America, 23(2), 150-161.[1] Link

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.[1] Link

  • Olsen, B. A. (2001).[1] Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.[1] Journal of Chromatography A, 913(1-2), 113-122.[1] Link

  • US Pharmacopeia (USP). General Chapter <621> Chromatography.[1] (Standard guidance for system suitability and adjustment of parameters). Link[1]

Sources

Structural differences between 4-Methylpiperidine-4-carboxamide and 4-Piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural and Functional Benchmarking: 4-Methylpiperidine-4-carboxamide vs. 4-Piperidinecarboxamide in Drug Design

Introduction

In small-molecule drug discovery, the piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles. When optimizing a lead compound, medicinal chemists frequently face the decision of whether to employ a simple, unhindered building block like 4-Piperidinecarboxamide (isonipecotamide) or its sterically congested analog, 4-Methylpiperidine-4-carboxamide .

As a Senior Application Scientist, I often guide research teams through this exact structural pivot. The addition of a single methyl group at the C4 position is not merely a slight change in molecular weight; it is a strategic deployment of the "magic methyl" effect. This modification profoundly alters the molecule's conformational landscape, lipophilicity, and metabolic stability, often resulting in logarithmic gains in target affinity and pharmacokinetic exposure .

Structural and Physicochemical Divergence

At the core of the comparison is the C4 carbon of the piperidine ring.

  • 4-Piperidinecarboxamide : Possesses a hydrogen atom at the C4 position alongside the carboxamide group . This allows the piperidine ring a high degree of conformational flexibility. The carboxamide group can freely adopt either an axial or equatorial position, though equatorial is generally preferred to minimize 1,3-diaxial interactions.

  • 4-Methylpiperidine-4-carboxamide : The installation of a methyl group at C4 creates a quaternary carbon center. This introduces significant steric bulk, forcing a conformational restriction. The bulkier carboxamide group is often locked into the equatorial position, while the methyl group assumes the axial position. This rigidification reduces the entropic penalty upon binding to a target protein . Furthermore, the methyl group displaces water molecules in hydrophobic binding pockets, optimizing desolvation energetics.

Table 1: Quantitative Physicochemical Comparison

Property4-Piperidinecarboxamide4-Methylpiperidine-4-carboxamideImpact on Drug Design
Molecular Weight 128.17 g/mol 142.20 g/mol Incremental increase in mass.
C4 Substitution -H, -CONH₂-CH₃, -CONH₂Methylation introduces a quaternary center, increasing steric bulk.
Conformational Flexibility High (Rapid chair flipping)Restricted (Locked conformation)Methylation reduces entropic penalty upon target binding.
Lipophilicity (LogP) -1.40 (Computed)~ -0.90 (Estimated)Methylation increases lipophilicity, aiding membrane desolvation.
Metabolic Liability Susceptible to C4 oxidationBlocked at C4Prevents CYP450-mediated hydroxylation at the C4 position.

The "Magic Methyl" Effect: Mechanistic Causality

The decision to transition from a 4-H to a 4-methyl piperidine scaffold is driven by three causal mechanisms:

  • Conformational Trapping: By restricting the ring flip, the molecule is pre-organized into its bioactive conformation. If the target receptor prefers the equatorial carboxamide, the methylated analog binds with a lower entropic cost.

  • Hydrophobic Shielding: The methyl group can engage in van der Waals interactions within small, lipophilic pockets of the target (a phenomenon heavily leveraged in the design of ALK and CCR5 inhibitors) .

  • Metabolic Shunting: Cytochrome P450 enzymes frequently target the electron-rich C-H bonds adjacent to heteroatoms or activating groups. Replacing the C4 hydrogen with a methyl group completely blocks oxidation at this specific site, prolonging the compound's half-life.

G A 4-Methylpiperidine-4-carboxamide B Conformational Restriction (Axial/Equatorial Bias) A->B Steric Bulk C Increased Lipophilicity (Desolvation Energetics) A->C CH3 Addition D Metabolic Shielding (Blocks C4 Oxidation) A->D C-H to C-CH3 E Enhanced Target Affinity (Reduced Entropic Penalty) B->E Lock Bioactive Pose C->E Hydrophobic Pocket F Improved Pharmacokinetics (Longer Half-Life) D->F CYP450 Resistance

Logical mapping of the "Magic Methyl" effect on pharmacodynamics and pharmacokinetics.

Experimental Validation: Self-Validating Protocols

To objectively compare the performance of these two scaffolds, we must employ robust, self-validating experimental systems. Below are the definitive protocols for evaluating metabolic stability and conformational lipophilicity.

Protocol A: In Vitro Microsomal Stability Assay (Metabolic Shielding)

Causality: This assay determines if the C4-methyl group successfully prevents CYP-mediated degradation compared to the unmethylated analog.

  • Preparation: Prepare a 1 mM stock solution of both 4-Piperidinecarboxamide and 4-Methylpiperidine-4-carboxamide in DMSO.

  • Incubation Matrix: Dilute compounds to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (HLM) at a protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Self-Validation Check: Include a negative control (no NADPH) to rule out non-CYP mediated chemical instability, and a positive control (e.g., Verapamil) to confirm the baseline enzymatic activity of the microsome batch.

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (IS).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, tracking the disappearance of the parent mass. Calculate the intrinsic clearance (

    
    ).
    

G Step1 Compound Incubation (Liver Microsomes + NADPH) Step2 Aliquoting at Time Points (0, 15, 30, 60 min) Step1->Step2 Step3 Reaction Quenching (Cold Acetonitrile + IS) Step2->Step3 Step4 Centrifugation & Extraction (Protein Precipitation) Step3->Step4 Step5 LC-MS/MS Analysis (Parent Disappearance) Step4->Step5 Step6 Calculate Intrinsic Clearance (CL_int) Step5->Step6

Step-by-step experimental workflow for evaluating microsomal stability.

Protocol B: LogD Determination via Shake-Flask LC-MS (Lipophilicity & Desolvation)

Causality: Validates the theoretical increase in lipophilicity imparted by the methyl group, which directly correlates to desolvation energetics and membrane permeability.

  • Phase Saturation: Mutually saturate 1-octanol and PBS (pH 7.4) by stirring vigorously for 24 hours.

  • Partitioning: Dissolve the test compound in the octanol phase (100 µM). Combine equal volumes (e.g., 1 mL) of the spiked octanol and PBS in a glass vial.

  • Equilibration: Shake vials at 25°C for 2 hours at 300 rpm, then centrifuge at 2000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification: Carefully sample both the aqueous and organic layers. Quantify the concentration of the compound in each phase using LC-MS/MS.

  • Calculation:

    
    .
    
    • Self-Validation Check: The mass balance must be calculated (Total Mass = Mass in Octanol + Mass in Aqueous) to ensure no compound was lost to non-specific binding on the walls of the glass vial.

Conclusion

While 4-Piperidinecarboxamide offers a highly soluble, low-molecular-weight starting point for library synthesis, 4-Methylpiperidine-4-carboxamide is frequently the superior scaffold for late-stage lead optimization. The strategic application of the "magic methyl" effect at the C4 position provides medicinal chemists with a powerful tool to restrict conformation, enhance lipophilicity, and block metabolic liabilities, ultimately driving superior in vivo efficacy.

References

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals (Basel).[Link]

  • Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews.[Link]

  • Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry.[Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.[Link]

  • 4-Piperidinecarboxamide | CID 3772. PubChem.[Link]

Comparative Guide: IR Spectroscopy of Piperidine Carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative IR Spectral Analysis of Piperidine Carboxamide Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Scope

In medicinal chemistry, the piperidine carboxamide scaffold is a privileged structure found in analgesics, anticoagulants, and enzyme inhibitors. However, the term "piperidine carboxamide" encompasses two structurally distinct isomers with fundamentally different infrared (IR) signatures:

  • Ring-Substituted Carboxamides (Type A): The amide group is attached to a ring carbon (e.g., Isonipecotamide).

  • N-Carboxamides/Ureas (Type B): The amide carbonyl is directly bonded to the piperidine nitrogen (e.g., Piperidine-1-carboxamide).

This guide provides a technical comparison of these scaffolds, establishing a self-validating framework for their identification using ATR-FTIR spectroscopy.

Mechanistic Foundation: Vibrational Modes

The IR spectrum of a piperidine carboxamide is dominated by the interplay between the rigid piperidine ring and the resonant amide linkage. Accurate assignment requires distinguishing between the Amide I (C=O stretch) and Amide II (N-H bend/C-N stretch) bands, which shift predictably based on substitution patterns.

The Piperidine Ring Signature

Regardless of the amide position, the piperidine ring contributes a consistent "fingerprint" background:

  • C-H Stretching (

    
    ):  2800–3000 cm⁻¹.[1][2] Look for the "Bohlmann bands" (2700–2800 cm⁻¹) which appear if the nitrogen lone pair is antiperiplanar to adjacent C-H bonds; however, in N-carboxamides (Type B), delocalization of the lone pair into the carbonyl often suppresses these bands.
    
  • Ring Deformation: 1440–1470 cm⁻¹ (CH₂ scissoring) and 800–1300 cm⁻¹ (skeletal vibrations).

The Amide Resonance
  • Amide I (1630–1690 cm⁻¹): The most intense band, primarily C=O stretching. Its position is sensitive to hydrogen bonding (solid vs. solution) and conjugation.

  • Amide II (1510–1640 cm⁻¹): A mixed mode (N-H in-plane bending + C-N stretching). Crucial Diagnostic: This band is absent in tertiary amides (e.g., N-acyl piperidines where the amide nitrogen has no hydrogen).

Comparative Analysis: Type A vs. Type B Scaffolds

The following table contrasts the characteristic bands of the three most common piperidine carboxamide variations.

Table 1: Characteristic IR Bands for Piperidine Carboxamides (ATR-FTIR)

Vibrational ModeType A: Primary Amide (Ring-C-CONH₂)Type A: Secondary Amide (Ring-C-CONHR)Type B: Tertiary Amide (Ring-N-CO-R)
N-H Stretching Doublet (Sym/Asym)3180–3350 cm⁻¹Singlet ~3300 cm⁻¹Absent (Unless R contains NH)
Amide I (C=O) 1640–1680 cm⁻¹(Broad, H-bonded)1630–1680 cm⁻¹1630–1650 cm⁻¹(Often lower freq due to ring strain)
Amide II (N-H Bend) 1600–1640 cm⁻¹(Often overlaps Amide I)1515–1570 cm⁻¹(Sharp, diagnostic)Absent
Piperidine C-H 2850–2950 cm⁻¹2850–2950 cm⁻¹2850–2990 cm⁻¹
Key Differentiator NH₂ Scissoring band visible ~1620 cm⁻¹Amide II band distinct at ~1550 cm⁻¹Lack of NH bands + strong Amide I

Technical Insight: In solid-state analysis (ATR), Type A primary amides often show significant broadening of the Amide I/II region due to intermolecular hydrogen bonding networks, sometimes merging into a single massive envelope. Dilution in non-polar solvents (e.g., CHCl₃) can resolve these into sharp peaks.

Experimental Protocol: High-Fidelity ATR Acquisition

To ensure data integrity, follow this self-validating protocol designed for pharmaceutical intermediates.

Method: Attenuated Total Reflectance (ATR) FTIR Crystal: Diamond or ZnSe (Diamond preferred for hardness) Resolution: 4 cm⁻¹ | Scans: 32–64

Step-by-Step Workflow
  • System Validation (The "Zero" State):

    • Clean crystal with isopropanol.

    • Collect a background spectrum (air). Requirement: No peaks >0.002 Absorbance in the 2000–2500 cm⁻¹ region (CO₂ doublet exclusion).

  • Sample Loading:

    • Place ~5 mg of solid piperidine carboxamide on the crystal.

    • Crucial: Apply high pressure using the anvil. Why: Amide bands are intense; poor contact yields noisy spectra with "derivative-shaped" artifacts due to refractive index mismatch.

  • Acquisition & Inspection:

    • Scan from 4000 to 600 cm⁻¹.

    • Self-Check: Verify the C-H stretch region (2900 cm⁻¹) has an absorbance of 0.1–0.5 AU. If <0.05, pressure is insufficient.

  • Post-Processing:

    • Apply ATR Correction (if comparing to transmission libraries).

    • Baseline correct only if significant drift is observed.

Decision Logic for Structural Assignment

Use the following logic flow to classify an unknown piperidine carboxamide derivative based on its spectral features.

SpectralAssignment Start Input Spectrum (4000 - 600 cm⁻¹) CheckNH Check 3100-3500 cm⁻¹ Are N-H bands present? Start->CheckNH CountNH Count N-H Bands CheckNH->CountNH Yes Tertiary Type B: Tertiary Amide (Ring-N-CO-R) No NH + No Amide II CheckNH->Tertiary No (Only C-H) CheckAmideII Check 1500-1600 cm⁻¹ Is Amide II present? CountNH->CheckAmideII One Band (Singlet) Primary Type A: Primary Amide (Ring-CONH₂) Doublet NH + Scissoring CountNH->Primary Two Bands (Doublet) Secondary Type A: Secondary Amide (Ring-CONHR) Singlet NH + Amide II CheckAmideII->Secondary Strong Band ~1550 Urea Type B: Urea Derivative (Ring-N-CO-NHR) Check C=O shift CheckAmideII->Urea Weak/Shifted

Figure 1: Decision tree for assigning piperidine carboxamide structures based on N-H and Amide II band logic.

Troubleshooting & Common Artifacts
  • The "Water Mask": Hygroscopic piperidine salts often absorb atmospheric moisture, creating a broad O-H stretch at 3400 cm⁻¹ that obscures N-H bands.

    • Solution: Dry sample in a desiccator or subtract a water vapor reference spectrum.

  • Polymorphism: Piperidine carboxamides can exist in multiple crystal forms. If your Amide I band splits or shifts by >10 cm⁻¹ compared to literature, you may have a different polymorph.

    • Validation: Dissolve in CHCl₃ and run a solution cell spectrum. If the split disappears, it was a solid-state packing effect (polymorphism).

References
  • NIST Chemistry WebBook. Nipecotamide (3-Piperidinecarboxamide) IR Spectrum.[3] National Institute of Standards and Technology.[4][3] Available at: [Link]

  • Smith, B. C. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.[5] Spectroscopy Online, 2020. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link][1][2][6][7][8][9][10][4][3][11][12][13]

  • CDC Stacks. Piperidine: vibrational assignment and conformational analysis. Available at: [Link]

Sources

Validating Chemical Purity of 4-Methylpiperidine-4-carboxamide via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for "UV-Silent" Polar Scaffolds

Executive Summary: The "UV-Silent" Challenge

4-Methylpiperidine-4-carboxamide is a critical gem-disubstituted scaffold used in the synthesis of next-generation kinase inhibitors and GPCR ligands.[1] However, its validation presents a specific analytical paradox:

  • High Polarity: The secondary amine and amide functionalities create a low logP (approx. -0.5), causing poor retention on standard C18 columns.[1]

  • UV Silence: The molecule lacks a strong chromophore (e.g., benzene ring). It absorbs only weakly at 205–210 nm, a region plagued by solvent noise and low specificity.[1]

This guide objectively compares the performance of LC-MS (HILIC-ESI) against traditional HPLC-UV and Quantitative NMR (qNMR) , establishing why LC-MS is the requisite "Gold Standard" for validating this compound's purity.[1]

Strategic Comparison: LC-MS vs. Alternatives

The following table contrasts the performance of the proposed LC-MS methodology against standard alternatives for this specific chemical profile.

FeatureLC-MS (HILIC) (Recommended)HPLC-UV (205 nm) Quantitative NMR (qNMR)
Detection Principle Mass-to-Charge (m/z)UV Absorbance (Amide bond)Nuclear Spin (Proton counting)
Sensitivity (LOD) High (ng/mL range)Low (µg/mL range)Medium (~1 mg required)
Selectivity Excellent. Distinguishes impurities by mass (e.g., hydrolysis products).[1]Poor. Solvent fronts and non-chromophoric impurities interfere.High. Absolute structural purity.
Polar Retention Excellent. HILIC retains polar amines well.Poor. Requires ion-pairing agents (e.g., TFA) which degrade column life.[1]N/A (Solution phase)
Impurity ID Yes. Can identify trace side-products (e.g., Nitrile precursor).No. Only sees peaks; cannot identify structure.Limited. Overlap prevents trace impurity quantification (<1%).
Throughput High (5-8 min run)Medium (15-20 min run)Low (Long acquisition for sensitivity)

Verdict: While qNMR is excellent for establishing an absolute potency standard (Assay w/w%), LC-MS is the only viable tool for routine purity validation (Area %) and impurity profiling of this compound due to its lack of UV absorption and high polarity.

Technical Guide: Validating Purity via HILIC-MS

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to solve the retention issue, coupled with Electrospray Ionization (ESI) for sensitive detection.[1]

Experimental Workflow Diagram

The following diagram outlines the critical decision points and workflow for this protocol.

G Start Crude Sample (4-Methylpiperidine-4-carboxamide) Solubility Dissolution (90% ACN / 10% Buffer) Start->Solubility 0.1 mg/mL Separation HILIC Chromatography (Amide Column) Solubility->Separation Injection Detection ESI(+) MS Detection (SIM Mode) Separation->Detection Elution Data Purity Calculation (Area % & Impurity ID) Detection->Data Processing Data->Start If <95%: Re-purify

Caption: Workflow for LC-MS validation emphasizing the HILIC-compatible dissolution step.

Detailed Protocol
Step 1: Sample Preparation (Critical)
  • Solvent: Prepare a diluent of 90:10 Acetonitrile:Water (v/v) containing 10 mM Ammonium Formate.

    • Expert Insight: Do NOT dissolve in 100% water or methanol. Injecting a high-aqueous sample onto a HILIC column causes "solvent mismatch," leading to peak distortion and breakthrough (elution in void volume).[1]

  • Concentration: Prepare a 0.1 mg/mL stock solution.

  • Filtration: Filter through a 0.2 µm PTFE or Nylon syringe filter.

Step 2: Chromatographic Conditions (HILIC)

Standard C18 columns fail here because the compound elutes with the solvent front.

  • Column: Waters XBridge BEH Amide (or equivalent), 2.1 x 100 mm, 2.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient:

    • 0.0 min: 95% B[1]

    • 5.0 min: 60% B[1]

    • 6.0 min: 60% B[1]

    • 6.1 min: 95% B (Re-equilibration is critical in HILIC; hold for 3-4 mins).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Step 3: Mass Spectrometry Settings
  • Source: ESI Positive Mode (Amine protonates easily).

  • Scan Type: Full Scan (m/z 100 – 500) for purity; SIM (Selected Ion Monitoring) for specific impurities.

  • Target Ions:

    • Analyte: [M+H]+ = 143.1 [1]

    • Impurity A (Hydrolysis): 4-Methylpiperidine-4-carboxylic acid ([M+H]+ = 144.1 ).[1] Note: Requires good chromatographic resolution from parent due to C13 isotope overlap.

    • Impurity B (Precursor): 4-Methylpiperidine-4-carbonitrile ([M+H]+ = 125.1 ).[1]

Validation Framework & Data Analysis

To ensure scientific integrity, the method must be self-validating.

Specificity & Separation

The HILIC method must separate the Amide (Parent) from the Acid (Impurity).

  • Acceptance Criteria: Resolution (Rs) > 1.5 between m/z 143.1 and m/z 144.1 peaks.

  • Why? The acid impurity is a common hydrolysis byproduct. On C18, they often co-elute.[1] On HILIC, the Acid (more polar/zwitterionic) typically elutes after the Amide or shows distinct selectivity based on pH.

Linearity & Sensitivity[2]
  • Linearity: R² > 0.99 over 0.05 – 10 µg/mL.

  • LOQ (Limit of Quantitation): Signal-to-Noise ratio ≥ 10. Expected LOQ is < 10 ng/mL, far superior to HPLC-UV (~10 µg/mL).[1]

Impurity Profiling Logic

Use the following logic tree to identify synthesis artifacts:

Decision Scan Full Scan MS Spectrum Parent Peak @ 143.1 m/z? Scan->Parent Impurity1 Peak @ 125.1 m/z? Parent->Impurity1 Check Precursors Impurity2 Peak @ 144.1 m/z? Impurity1->Impurity2 Check Byproducts Nitrile Intermediate Nitrile Intermediate Impurity1->Nitrile Intermediate Yes Impurity3 Peak @ 233.1 m/z? Impurity2->Impurity3 Check Protection Hydrolysis (Acid) Hydrolysis (Acid) Impurity2->Hydrolysis (Acid) Yes N-Benzyl Impurity N-Benzyl Impurity Impurity3->N-Benzyl Impurity Yes

Caption: Logic flow for identifying common synthetic impurities based on mass shift.

References

  • PubChem. 4-Methylpiperidine-4-carboxamide Compound Summary. National Library of Medicine. [Link][1]

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.[Link][1]

  • Journal of Chromatography A.Hydrophilic interaction chromatography (HILIC) for the separation of polar compounds. (General Reference for HILIC mechanism).

Sources

Crystal Structure Analysis and X-Ray Diffraction of 4-Methylpiperidine-4-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the piperidine-4-carboxamide scaffold is a ubiquitous pharmacophore, frequently utilized in the development of cyclin-dependent kinase (CDK8/19) inhibitors[1] and soluble epoxide hydrolase (sEH) inhibitors[2]. However, the unsubstituted piperidine ring often exhibits conformational flexibility (chair-chair interconversion), which can introduce entropic penalties during target binding and complicate crystallographic resolution.

The introduction of a methyl group at the C4 position yields 4-Methylpiperidine-4-carboxamide (PubChem CID 21187462)[3]. This seemingly minor structural modification profoundly alters the molecule's crystal packing, hydrogen-bonding networks, and diffraction characteristics. This guide objectively compares the crystallographic performance and structural causality of 4-Methylpiperidine-4-carboxamide against its unsubstituted analogue (piperidine-4-carboxamide/isonipecotamide) and its N-methylated counterpart (1-methylpiperidine-4-carboxamide).

Structural Causality: The Impact of the 4-Methyl Substitution

To understand the experimental data, we must first establish the causality behind the structural changes induced by the 4-methyl group.

In unsubstituted piperidine-4-carboxamide (isonipecotamide) , the carboxamide group prefers the equatorial position to minimize 1,3-diaxial interactions. However, the energy barrier for ring flipping is relatively low, leading to dynamic disorder in the crystal lattice unless the molecule is rigidly locked by strong proton-transfer networks (e.g., forming salts with carboxylic acids)[4][5].

By synthesizing 4-Methylpiperidine-4-carboxamide , a quaternary carbon is created at the C4 position.

  • Steric Locking: The simultaneous presence of a methyl group and a carboxamide group forces a strict conformational lock. The bulkier carboxamide group exclusively occupies the equatorial position, forcing the methyl group into the axial position.

  • Crystallographic Impact: This conformational rigidity drastically reduces the thermal motion (represented by smaller, more spherical thermal ellipsoids in X-ray diffraction data) at the C4 position.

  • Thermodynamic Advantage: For drug development professionals, this pre-organized conformation reduces the entropic penalty (

    
    ) upon binding to target kinases, directly translating to higher binding affinities[1].
    

Comparative Crystallographic Data

The following table summarizes the representative Single-Crystal X-Ray Diffraction (SC-XRD) parameters, comparing the target compound with its structural analogues to highlight the stabilizing effect of the C4 quaternary center.

Crystallographic Parameter4-Methylpiperidine-4-carboxamide (Free Base/HCl)Piperidine-4-carboxamide (Isonipecotamide)[5]1-Methylpiperidine-4-carboxamide
Crystal System MonoclinicMonoclinicOrthorhombic
Typical Space Group


or


Conformational State Rigid (Locked Chair)Flexible (Dynamic Chair)Flexible (N-Inversion possible)
Primary H-Bond Motif

Amide Dimerization

Heteromolecular

Amide Dimerization
Piperidine N-H Status Strong H-Bond Donor/AcceptorStrong H-Bond Donor/AcceptorTertiary Amine (Acceptor Only)
Thermal Ellipsoid (C4) Highly localized (Spherical)Elongated (Indicating disorder)Elongated
Typical

Value (Data Quality)
0.035 – 0.0450.050 – 0.0650.045 – 0.055

Supramolecular Assembly and Hydrogen Bonding Networks

The crystal architecture of 4-Methylpiperidine-4-carboxamide is governed by a self-assembling hydrogen bond network. Unlike 1-methylpiperidine-4-carboxamide, which lacks an N-H donor on the piperidine ring, 4-Methylpiperidine-4-carboxamide utilizes both its secondary amine and primary amide to form a robust 3D lattice.

The defining feature of this lattice is the centrosymmetric cyclic head-to-head association of the amide groups, crystallographically defined as an


 graph-set motif[6].

H_Bonding M1 4-Methylpiperidine-4-carboxamide (Molecule A) M2 4-Methylpiperidine-4-carboxamide (Molecule B) M1->M2 Amide N-H ··· O=C Amide [R2,2(8) Dimer Motif] M3 Counterion / Solvent (e.g., Chloride in HCl salt) M1->M3 Piperidine N-H ··· Cl- [Strong Ionic H-Bond] M2->M3 Amide N-H ··· Cl- [Secondary H-Bond]

Supramolecular hydrogen-bonding network and R2,2(8) dimerization motif.

Experimental Protocol: Self-Validating SC-XRD Workflow

To ensure high-fidelity structural data, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system: the low temperature minimizes thermal noise, while the redundancy in data collection ensures accurate phase problem resolution.

Phase 1: Crystal Growth and Selection
  • Solvent Selection: Dissolve 4-Methylpiperidine-4-carboxamide hydrochloride[7] in a minimal volume of hot methanol.

  • Vapor Diffusion: Place the methanol solution in an inner vial. Place the inner vial inside a larger sealed chamber containing an anti-solvent (e.g., diethyl ether or ethyl acetate).

  • Harvesting: Allow 3-5 days for vapor equilibration. Select a colorless, block-shaped single crystal (approximate dimensions

    
     mm) exhibiting sharp extinction under polarized light.
    
Phase 2: Mounting and Data Collection
  • Cryo-Mounting: Coat the selected crystal in Paratone-N oil to prevent solvent loss and atmospheric degradation. Mount it on a MiTeGen cryoloop.

  • Temperature Control: Transfer the loop immediately to the goniometer head under a steady stream of nitrogen gas at 100 K . Causality: Cryogenic temperatures freeze dynamic motion, drastically improving high-angle diffraction intensities.

  • Diffraction: Utilize a diffractometer equipped with a microfocus Mo K

    
     radiation source (
    
    
    
    Å) and a photon-counting pixel array detector. Collect data using
    
    
    and
    
    
    scans to achieve a minimum redundancy of 4.0 and a completeness of >99% up to
    
    
    .
Phase 3: Structure Solution and Refinement
  • Integration: Process raw frames using integration software (e.g., APEX3 or CrysAlisPro), applying multi-scan empirical absorption corrections.

  • Phase Solution: Solve the structure using intrinsic phasing or dual-space methods (SHELXT). The heavy atoms (if analyzing the HCl salt) and the rigid carbon framework will appear in the initial electron density map.

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on

    
     (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
    
  • Hydrogen Atom Treatment: Locate the critical amide and piperidine N-H protons in the difference Fourier map and refine them freely to validate the hydrogen-bonding network. Place carbon-bound hydrogen atoms in calculated positions using a riding model.

XRD_Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Crystal Mounting (Cryoloop + Paratone Oil) N1->N2 N3 3. X-Ray Diffraction (Mo Kα, 100 K) N2->N3 N4 4. Data Reduction (Integration & Scaling) N3->N4 N5 5. Structure Solution (Dual Space Methods) N4->N5 N6 6. Refinement (Least-Squares on F²) N5->N6

Workflow for Single-Crystal X-Ray Diffraction (SC-XRD) Analysis.

Conclusion for Drug Development Professionals

When comparing 4-Methylpiperidine-4-carboxamide to standard isonipecotamide, the crystallographic evidence heavily favors the methylated analogue for structure-based drug design. The X-ray diffraction data clearly demonstrates that the C4 methyl group eliminates the conformational ambiguity of the piperidine ring. By locking the carboxamide group into an equatorial orientation and stabilizing the crystal lattice via highly ordered


 hydrogen-bonding motifs, this scaffold provides a predictable, low-entropy starting point for synthesizing high-affinity kinase and hydrolase inhibitors.

References

  • PubChem: 4-Methylpiperidine-4-carboxamide | C7H14N2O | CID 21187462 Source: National Institutes of Health (NIH) URL:[Link]

  • WO2019031990A1 - Novel heterocyclic compounds as cdk8/19 inhibitors Source: Google Patents URL
  • 4HAI: Crystal structure of human soluble epoxide hydrolase complexed with N-cycloheptyl-1-(mesitylsulfonyl)piperidine-4-carboxamide Source: RCSB Protein Data Bank URL:[Link]

  • The three-dimensional hydrogen-bonded framework structure of (III) in a perspective view Source: ResearchGate URL:[Link]

  • 4-Carbamoylpiperidinium phenylacetate hemihydrate Source: PubMed Central (PMC) URL:[Link]

  • (IUCr) rac-4-Carbamoylpiperidinium cis-2-carboxycyclohexane-1-carboxylate Source: International Union of Crystallography (IUCr) URL:[Link]

Sources

Comparative Guide: Metabolic Stability of Methylated vs. Non-Methylated Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Methyl Effect" in Lead Optimization

The piperidine ring is a ubiquitous pharmacophore in FDA-approved therapeutics, yet it represents a significant metabolic liability. In early discovery, unsubstituted piperidine scaffolds frequently suffer from rapid intrinsic clearance (


) due to oxidative attack by Cytochrome P450 (CYP450) enzymes.

This guide analyzes the strategic incorporation of methyl groups to modulate this stability.[1][2] While the "Magic Methyl" effect is a staple of medicinal chemistry, its application in piperidines is nuanced.[2][3] Methylation can sterically hinder metabolic soft spots, but it concomitantly increases lipophilicity (


), potentially enhancing enzyme affinity and offsetting stability gains. This document compares the metabolic fate of these scaffolds and provides a validated protocol for assessing their stability.[2][4][5]

Mechanistic Insight: The Piperidine Liability

To engineer stability, one must understand the mechanism of failure. The metabolic instability of non-methylated piperidines is primarily driven by CYP450-mediated


-carbon oxidation.
The Mechanism of Clearance

The nitrogen lone pair of the piperidine ring facilitates a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism initiated by the high-valent Iron-Oxo species of CYP450 (Compound I).

  • 
    -Hydroxylation:  CYP450 abstracts a hydrogen atom from the carbon adjacent to the nitrogen (
    
    
    
    -carbon), forming a carbon-centered radical.
  • Iminium Ion Formation: Rapid "oxygen rebound" hydroxylates the carbon, generating an unstable carbinolamine, which collapses into an iminium ion.

  • Fate Divergence:

    • N-Dealkylation: Hydrolysis of the iminium ion cleaves the ring or removes substituents.

    • Lactam Formation: Further oxidation converts the ring into a metabolically stable, but often pharmacologically inactive, lactam (2-piperidone).

The Methyl Blockade

Methylation acts as a metabolic shield through two distinct physical modes:

  • Steric Hindrance: A methyl group at the

    
    -position (C2 or C6) creates steric bulk that prevents the heme iron of CYP450 from approaching the abstractable hydrogen.
    
  • Electronic Deactivation: In gem-dimethyl substitution, the abstractable

    
    -hydrogens are completely replaced, forcing the enzyme to attack less favorable distal sites or the methyl group itself.
    
Visualization of Metabolic Pathways

The following diagram illustrates the divergence in metabolic fate between a standard piperidine and an


-methylated variant.

MetabolicPathway Substrate Piperidine Scaffold CYP CYP450 (Compound I) Substrate->CYP Radical α-C Radical (Intermediate) CYP->Radical H-Abstraction StericBlock Steric Blockade CYP->StericBlock inhibited access Iminium Iminium Ion Radical->Iminium -1e- / -H+ Lactam Lactam (Inactive Metabolite) Iminium->Lactam Oxidation RingOpen Ring Opening/ N-Dealkylation Iminium->RingOpen Hydrolysis MethylSub α-Methyl Piperidine MethylSub->CYP MinorMet Minor Metabolites (Distal Oxidation) MethylSub->MinorMet Slow Turnover

Figure 1: Comparative metabolic pathways. Non-methylated scaffolds undergo rapid


-oxidation, while 

-methylation introduces a steric blockade, shifting metabolism to slower, distal pathways.

Comparative Performance Analysis

The following data summarizes the impact of methylation patterns on Intrinsic Clearance (


) and Half-life (

). These values are representative of trends observed in human liver microsome (HLM) assays for piperidine-based small molecules (e.g., Fentanyl analogs, Janus Kinase inhibitors).
Table 1: Structure-Stability Relationships (SSR)
Scaffold VariantSubstitution PatternRelative

Metabolic StabilityPrimary Metabolic Defect
Piperidine (Parent) UnsubstitutedBaselineLow (

)
Rapid N-dealkylation and lactam formation at C2/C6.
2-Methylpiperidine

-Methyl
+0.4Moderate One

-site blocked. Metabolism shifts to the unblocked C6 position.
2,6-Dimethylpiperidine

-Dimethyl
+0.8High (

)
Both

-sites blocked (Steric Shield). Metabolism forced to distal C4 or methyl oxidation.
4-Methylpiperidine

-Methyl
+0.4Low/Moderate Minimal steric protection of the N-center. Increased lipophilicity may actually increase CYP affinity.
3,3-Dimethylpiperidine

-Gem-dimethyl
+0.8High Blocks

-oxidation and induces ring pucker that can disrupt CYP binding geometry.

Key Insight: Methylation is not a universal fix. While 2,6-dimethyl substitution offers superior stability, the increased lipophilicity (+0.8 LogP) significantly alters the physicochemical profile, potentially impacting solubility and plasma protein binding (PPB).

Experimental Protocol: Microsomal Stability Assay

To validate these stability profiles in your own series, use the following self-validating protocol. This workflow uses a substrate depletion approach to calculate intrinsic clearance.

Reagents & Preparation
  • Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

    
    .[6]
    
  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 100 nM Tolbutamide (Internal Standard).

Step-by-Step Workflow
  • Pre-Incubation: Dilute HLMs to 0.5 mg/mL in Phosphate Buffer. Spike test compound (1

    
     final) into the mixture. Incubate at 37°C for 5 minutes to equilibrate.
    
    • Why: Pre-warming prevents temperature shock kinetics; 1

      
       concentration ensures first-order kinetics (below 
      
      
      
      ).
  • Initiation: Add NADPH regenerating system to start the reaction.[7]

    • Control: Run a parallel "Minus-NADPH" control to detect non-CYP mediated degradation (chemical instability).

  • Sampling: At

    
     min, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
     ice-cold Quench Solution. Vortex vigorously.
    
    • Why: Rapid protein precipitation stops metabolism instantly.

  • Processing: Centrifuge at 3,500 x g for 20 mins at 4°C. Collect supernatant for LC-MS/MS.

Data Analysis Logic

Plot


 vs. Time. The slope of the linear regression is 

.


Assay Visualization

AssayWorkflow Prep Preparation (Microsomes + Buffer + Compound) PreInc Pre-Incubation (37°C, 5 min) Prep->PreInc Start Initiation (Add NADPH) PreInc->Start Sampling Kinetic Sampling (0, 5, 15, 30, 45 min) Start->Sampling Quench Quench & Precipitate (Ice-Cold ACN + IS) Sampling->Quench Analysis LC-MS/MS Analysis (Calculate CLint) Quench->Analysis

Figure 2: Standardized workflow for determining intrinsic clearance (


) in liver microsomes.

Strategic Recommendations

When optimizing piperidine scaffolds, apply the following decision matrix:

  • If

    
     is High (>50):  Prioritize 
    
    
    
    -methylation
    (2-Me or 2,6-diMe). This directly blocks the metabolic soft spot.
  • If

    
     is already High (>3.5):  Avoid adding methyl groups. Instead, consider fluorination  at the 
    
    
    
    -position or replacing the piperidine with a morpholine (lowers LogP and blocks metabolism via oxygen electron-withdrawal).
  • If Potency Drops with

    
    -Me:  The methyl group likely clashes with the receptor binding pocket. Move the methyl to the 
    
    
    
    (3-position) or
    
    
    (4-position) to modulate ring puckering without direct steric interference at the binding site, though metabolic protection will be lower.

References

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s. ACS Medicinal Chemistry Letters. [Link]

  • Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry. [Link]

  • Methyl Effect on the Metabolism and Permeability of Bioactive Scaffolds. Journal of Medicinal Chemistry (PMC). [Link]

  • Microsomal Stability Assay Protocol. Cyprotex / Evotec. [Link]

Sources

Elemental Analysis Standards for 4-Methylpiperidine-4-carboxamide Verification: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The "Purity Trap" in Drug Development: In the synthesis of high-value intermediates like 4-Methylpiperidine-4-carboxamide (CAS 1003021-83-7) , researchers often fall into a verification gap.[1] Standard HPLC methods may report >99% purity based on UV absorption, yet the material may contain significant non-chromophoric impurities—specifically moisture (hygroscopicity is a known issue with piperidine carboxamides) and inorganic salts trapped during neutralization steps.

This guide establishes Elemental Analysis (CHN/O/S) not merely as a confirmatory check, but as the primary standard for absolute purity verification. We compare this "Combustion Gold Standard" against orthogonal techniques (HPLC-UV, qNMR) to demonstrate why EA is non-negotiable for establishing Certified Reference Materials (CRMs).

Technical Context: The Molecule

Target Compound: 4-Methylpiperidine-4-carboxamide Formula: C₇H₁₄N₂O Molecular Weight: 142.20 g/mol Critical Attribute: Gem-disubstituted piperidine.[1] The steric bulk at the 4-position often complicates crystallization, leading to amorphous solids that trap solvent and atmospheric moisture eagerly.[1]

Theoretical Composition Standards (Free Base)

To validate any batch, the experimental data must converge on these theoretical mass fractions:

ElementMass Fraction (%)Tolerance Limit (±0.4%)
Carbon (C) 59.1358.73 – 59.53
Hydrogen (H) 9.929.52 – 10.32
Nitrogen (N) 19.7019.30 – 20.10
Oxygen (O) 11.25Calculated by difference

Comparative Analysis: EA vs. Alternatives

Why do we need Elemental Analysis when we have high-resolution Mass Spec and HPLC? The answer lies in "Silent Impurities."

Comparison Matrix: Detecting the Invisible[1]
FeatureElemental Analysis (Combustion) HPLC-UV (210 nm) qNMR (¹H)
Detection Principle Absolute mass fraction of elements.[1]UV absorption of chromophores.Proton resonance integration.
Inorganic Salts Detected (Lowers %C, %H, %N proportionally).Invisible (No UV absorption).Invisible (No protons).
Moisture/Water Detected (Disrupts %H and %O balance).Invisible (Elutes with solvent front).Visible (Distinct peak, but exchangeable).
Trapped Solvent Detected (Shifts C/H ratio).Variable (Depends on cutoff).Detected (Distinct peaks).
"Absolute" Purity High Accuracy (Mass balance).Low Accuracy (Relative area %).Medium-High (Requires Internal Std).[1]
The Causality of Failure[1]
  • Scenario: You synthesize the HCl salt of 4-Methylpiperidine-4-carboxamide and neutralize it with NaOH.

  • The HPLC Result: Shows 99.8% purity because NaCl (sodium chloride) has no UV absorbance.

  • The EA Result: Shows C=45% (Theory 59%).

Experimental Protocol: Self-Validating Verification System

To ensure Trustworthiness , this protocol includes a "Check-Standard" step using a certified reference (e.g., Acetanilide) to validate the instrument before running the target sample.[1]

Step 1: Instrument Calibration (The Anchor)

Before analyzing the piperidine derivative, calibrate the combustion analyzer (e.g., Thermo FlashSmart or Elementar vario) using Acetanilide (C₈H₉NO) .

  • Why? Acetanilide is stable, non-hygroscopic, and has a distinct N-content (10.36%) that brackets our target.[1]

  • Acceptance Criteria: K-factor stability < 0.01.

Step 2: Sample Preparation (The Critical Variable)

4-Methylpiperidine-4-carboxamide is hygroscopic.[1]

  • Drying: Dry the sample in a vacuum oven at 40°C for 4 hours over P₂O₅.

  • Weighing: Use a micro-balance (readability 0.001 mg).

  • Encapsulation:

    • For Free Base: Use Tin (Sn) capsules (exothermic oxidation helps combustion).[1]

    • For HCl Salt: Add V₂O₅ (Vanadium Pentoxide) as a combustion aid to prevent the formation of refractory carbides.

Step 3: The Combustion Cycle[1]
  • Furnace Temp: 950°C (ensure complete oxidation of the piperidine ring).

  • Carrier Gas: Helium (99.999%).

  • Oxygen Injection: 5 seconds (excess O₂ required for amide bond cleavage).

Step 4: Data Interpretation Logic

Use the following logic to diagnose the sample:

  • If C, H, N are all low by the same factor: Inorganic salt contamination (NaCl, Na₂SO₄).

  • If H is high, N is low: Moisture contamination (Sample is wet).

  • If C is high, N is low: Trapped organic solvent (e.g., Toluene or Ether).

Visualization: The Verification Workflow

The following diagram illustrates the decision tree for validating the 4-Methylpiperidine-4-carboxamide standard.

VerificationWorkflow Start Crude 4-Methylpiperidine-4-carboxamide HPLC Step 1: HPLC-UV Analysis (Check Organic Purity) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recrystallize Recrystallize (Remove Organic Impurities) Decision1->Recrystallize No EA Step 2: Elemental Analysis (CHN) (Check Absolute Purity) Decision1->EA Yes Recrystallize->HPLC ResultAnalysis Analyze Deviations EA->ResultAnalysis CaseSalt Low C, H, N (Inorganic Salts) ResultAnalysis->CaseSalt CaseWater High H, Low C/N (Moisture) ResultAnalysis->CaseWater CasePass Values within ±0.4% (PASS) ResultAnalysis->CasePass Desalt Desalting / Extraction CaseSalt->Desalt Dry Vacuum Dry / Lyophilize CaseWater->Dry FinalCert Issue Certificate of Analysis (Primary Standard) CasePass->FinalCert Desalt->EA Dry->EA

Caption: Logical workflow for establishing a Primary Reference Standard using orthogonal verification.

Experimental Data Support

Simulated data based on typical synthesis profiles for piperidine carboxamides.

Table 1: Verification of Commercial "98%" Standards

Three commercial samples were tested. All claimed >98% purity by HPLC. Only Sample C passed EA verification.

Sample IDHPLC Purity (%)%C (Theory 59.13)%H (Theory 9.92)%N (Theory 19.70)Diagnosis
Sample A 99.2%52.40 (Low)8.80 (Low)17.45 (Low)~11% Inorganic Salts. Likely NaCl retention.[1]
Sample B 98.5%58.10 (Low)10.50 (High)19.30 (Low)~2% Moisture. Hygroscopic absorption.[1]
Sample C 99.1%59.05 (Pass)9.95 (Pass)19.68 (Pass)Valid Reference Standard.

Conclusion

For 4-Methylpiperidine-4-carboxamide, relying solely on HPLC is a methodological error that ignores the compound's tendency to trap salts and moisture.[1] Elemental Analysis is the only technique that provides a mass-balance "truth," ensuring that the standard you weigh is the molecule you expect.

Researchers must adopt a "Combustion-First" approach for reference material generation:

  • Validate organic purity via HPLC.

  • Verify absolute composition via EA.

  • Calibrate downstream assays only after EA confirmation.

References

  • National Center for Biotechnology Information (NCBI). (2025). 4-Methylpiperidine-4-carboxamide | C7H14N2O | CID 21187462.[1][2] PubChem Compound Summary. Retrieved March 5, 2026, from [Link][1]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. (Context: Comparison of qNMR vs EA for absolute purity).

Sources

Safety Operating Guide

4-Methylpiperidine-4-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Chemical Profile

Before initiating any disposal procedure, you must understand the chemical nature of the substrate. 4-Methylpiperidine-4-carboxamide is a gem-disubstituted piperidine derivative, commonly used as a pharmacophore in the synthesis of opioid receptor ligands and substance P antagonists.

Its disposal is dictated by two factors: its basicity (secondary amine) and its nitrogen content (potential for NOx formation during thermal decomposition).

Property Data
Chemical Name 4-Methylpiperidine-4-carboxamide
CAS Number 102636-24-4 (Free base) / 1257301-28-2 (HCl salt)
Molecular Formula C₇H₁₄N₂O
Physical State White to off-white solid (crystalline powder)
Acidity (pKa) ~10.5 (Piperidine nitrogen) – Strongly Basic
Primary Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)
RCRA Status Not P-listed or U-listed; classify as Hazardous Chemical Waste

Waste Segregation Strategy

The Golden Rule of Amine Disposal: Never mix piperidine derivatives with strong acids or oxidizing agents in a waste container.

  • Why?

    • Exotherms: Mixing with acids generates immediate heat (neutralization enthalpy), which can pressurize waste drums.

    • N-Nitrosamines: Mixing with nitrosating agents (nitrites, oxidizers) can form N-nitrosamines, which are potent carcinogens.

Visualizing the Segregation Logic

SegregationLogic Figure 1: Critical Waste Segregation Logic for Piperidine Derivatives Substrate 4-Methylpiperidine-4-carboxamide (Waste) CheckState Physical State? Substrate->CheckState SolidStream Solid Waste Stream (Bin for Incineration) CheckState->SolidStream Solid/Powder LiquidStream Liquid Waste Stream CheckState->LiquidStream Dissolved SolventCheck Solvent Type? LiquidStream->SolventCheck Halogenated Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste (e.g., MeOH, EtOAc) SolventCheck->NonHalogenated Flammable Organics

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired reagents, synthesis byproducts, or contaminated weighing solids.

The Protocol:

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Do not use glass for bulk waste storage to prevent breakage risks.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4-Methylpiperidine-4-carboxamide, Solid."

    • Hazard Checkbox: [x] Toxic [x] Irritant.[1][2]

  • Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust.[1][2][3]

  • Double Containment: If the solid is in a glass vial, place the entire vial into the solid waste drum. Do not attempt to empty small vials, as this increases exposure risk.

  • Final Disposition: This stream must be sent for High-Temperature Incineration .

    • Scientific Rationale: The amide and piperidine bonds require temperatures >850°C for complete mineralization to CO₂, H₂O, and N₂.

Scenario B: Disposal of Liquid Waste (Mother Liquors)

Applicable for: Reaction mixtures, HPLC effluent, or washing solvents.[4]

The Protocol:

  • pH Check (Crucial): Before adding to a waste carboy, check the pH of the solution.

    • If pH < 4 (Acidic): The amine is protonated (salt form). It is stable but may precipitate if mixed with high-pH waste.

    • If pH > 10 (Basic): The amine is free. Do not mix with acidic waste streams.

  • Solvent Compatibility:

    • Non-Halogenated Stream (Preferred): If dissolved in Methanol, Ethanol, or Ethyl Acetate.

    • Halogenated Stream: If dissolved in Dichloromethane (DCM).

  • Bulking: Pour into the appropriate carboy using a funnel.

    • Safety Note: Ensure the carboy is grounded if the solvent is flammable (Flash point < 60°C).

  • Cap Venting: Use a vented cap on the waste container to prevent pressure buildup from diurnal temperature changes or slow off-gassing.

Emergency Response: Spill Procedures

In the event of a benchtop spill, immediate action prevents contamination migration.

Spill Response Workflow

SpillResponse Figure 2: Operational Workflow for Laboratory Spill Cleanup Start Spill Detected Assess Assess Volume & Form (Solid vs. Liquid) Start->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE SolidAction Cover with Wet Paper Towel (Prevent Dust) PPE->SolidAction If Solid LiquidAction Apply Absorbent Pads (Universal/Organic) PPE->LiquidAction If Liquid Clean Clean Surface with Dilute Acetic Acid (1%) SolidAction->Clean LiquidAction->Clean Disposal Bag Waste -> Solid Waste Bin Clean->Disposal

Why Acetic Acid? Using 1% acetic acid during the final wipe-down converts trace 4-methylpiperidine-4-carboxamide residues into their acetate salts. These salts are water-soluble and easier to remove from the bench surface than the greasy free base.

Regulatory Framework & Compliance

Trust in your disposal process comes from adherence to regulatory standards.

  • US EPA (RCRA): While 4-Methylpiperidine-4-carboxamide is not explicitly "P" or "U" listed, it falls under the "Characteristic of Ignitability" (D001) if in organic solvent, or general "Process Waste."

  • European Waste Catalogue (EWC):

    • 16 05 06: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

  • Drain Disposal: Strictly Prohibited.

    • Reasoning: Piperidine derivatives often exhibit aquatic toxicity (EC50 values for related piperidines are often <100 mg/L). Discharge into municipal water systems violates the Clean Water Act (USA) and similar global directives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21187462, 4-Methylpiperidine-4-carboxamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

  • European Chemicals Agency (ECHA) (2024). Guidance on the compilation of safety data sheets. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a critical operational resource for researchers and drug development professionals handling 4-Methylpiperidine-4-carboxamide (CAS: 39538-40-5).[1]

Unlike generic safety data sheets (SDS), this document integrates specific chemical properties with field-proven industrial hygiene strategies.[1] It adopts a conservative safety posture, treating the substance with the rigor required for piperidine derivatives, which are known for their potential to cause severe eye damage and skin corrosion.

Executive Hazard Analysis & Risk Profile

Chemical Identity:

  • Name: 4-Methylpiperidine-4-carboxamide[1]

  • CAS: 39538-40-5[1]

  • Structure: A piperidine ring substituted at the 4-position with both a methyl group and a carboxamide group.[1]

  • Functional Hazard: The molecule contains a secondary amine (piperidine ring nitrogen).[1] Secondary amines are basic and can cause chemical burns or severe irritation to mucous membranes, eyes, and skin.[1]

Risk Assessment Summary:

Hazard Class Classification (Conservative) Operational Implication
Physical State Solid (Powder/Crystalline) Inhalation of dust is a primary vector.[1]
Skin Corrosion Category 1B / Irritant 2 Direct contact may cause irreversible damage.[1]
Eye Damage Category 1 (Serious Damage) High Risk: Basic amines can saponify eye tissue.[1]

| Acute Toxicity | Category 4 (Oral/Inhalation) | Harmful if swallowed or inhaled.[1] |

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system.[1] Do not deviate from these standards without a documented risk assessment.

Core PPE Requirements
ZoneEquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 (Impact & Splash).[1] Why: Safety glasses are insufficient. Amine dust can bypass side shields, dissolve in eye moisture, and cause alkaline burns.
Dermal (Hand) Double Nitrile Gloves Inner: 4 mil Nitrile (Examination grade).[1] Outer: 5-8 mil Nitrile (Extended cuff).[1] Why: Piperidine derivatives can permeate thin nitrile.[1] Double gloving provides a "breakthrough buffer" and allows immediate shedding of the outer glove upon contamination.
Respiratory Engineering Control Primary: Certified Chemical Fume Hood.[1] Secondary: If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with P100/Organic Vapor (OV) cartridges.[1]
Body Lab Coat & Apron Standard: 100% Cotton or Nomex (Flame Resistant).[1] Add-on: Chemical-resistant apron (Tyvek/PVC) for solution handling >100mL to prevent soak-through.

Operational Workflow: Safe Handling Protocol

Phase 1: Engineering Readiness (Pre-Work)

Before opening the vial, verify the "Hierarchy of Controls."

  • Airflow Check: Ensure Fume Hood face velocity is 80–100 fpm .

  • Static Control: Amide powders can be static-prone.[1] Use an ionizing blower or anti-static gun if weighing small quantities (<10 mg) to prevent dispersal.

Phase 2: Active Handling (Weighing & Solubilization)
  • Step 1 (Weighing): Place the analytical balance inside the fume hood.[1] If vibration is an issue, use a marble balance table.

  • Step 2 (Transfer): Use a disposable anti-static spatula.[1] Never tap the container rim to dislodge powder; this creates an aerosol cloud.[1]

  • Step 3 (Solubilization):

    • Solvent: Soluble in Methanol, DMSO, or Dilute Acid.[1]

    • Caution: Dissolving amines in acid is exothermic .[1] Add the solid to the acid slowly, with cooling (ice bath) if scaling up >5 grams.

Phase 3: Decontamination & Doffing[1]
  • Wipe Down: Clean balance and workspace with a 5% aqueous acetic acid solution (to neutralize amine residues), followed by water.[1]

  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff using the other gloved hand) to ensure skin never touches the outer surface.

Visual Safety Logic

Figure 1: PPE Selection & Risk Decision Tree

This diagram illustrates the logical flow for selecting protection based on the state of the chemical.

PPE_Decision_Tree Start Start: Handling 4-Methylpiperidine-4-carboxamide State_Check Determine Physical State Start->State_Check Solid_State Solid (Powder) State_Check->Solid_State Solution_State Liquid (Solution) State_Check->Solution_State Dust_Risk Risk: Inhalation of Corrosive Dust Solid_State->Dust_Risk Splash_Risk Risk: Dermal Absorption/Splash Solution_State->Splash_Risk Controls_Solid REQ: Fume Hood + Goggles + N95 Backup Dust_Risk->Controls_Solid Controls_Liquid REQ: Fume Hood + Face Shield + Nitrile (Double) Splash_Risk->Controls_Liquid

Caption: Decision logic for PPE selection based on physical state, prioritizing respiratory protection for solids and splash protection for liquids.

Emergency Response & Disposal

Accidental Exposure[1][2]
  • Eye Contact: CRITICAL. Flush immediately for 15 minutes .[1][2] Do not wait for symptoms. The basic nature of the amine can cause deep tissue damage that is not immediately painful.

  • Skin Contact: Wash with soap and copious water.[1][3] Do not use ethanol (this may enhance absorption).

Spill Management
  • Solid Spill: Do not dry sweep. Cover with wet paper towels (to prevent dust) or use a HEPA vacuum dedicated to hazardous chemicals.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust (potential fire hazard with amines).

Disposal Protocol
  • Classification: Hazardous Chemical Waste (Toxic/Corrosive).[1]

  • Method: Dissolve in a combustible solvent (e.g., acetone or ethanol).[1]

  • Destruction: Incineration in a chemical incinerator equipped with an afterburner and scrubber (to manage Nitrogen Oxide emissions).[1]

Figure 2: Waste Disposal Workflow

Waste_Disposal Waste_Gen Waste Generation Segregation Segregate: Basic/Amine Waste Waste_Gen->Segregation Labeling Label: 'Hazardous - Toxic/Corrosive' Segregation->Labeling Storage Store: Secondary Containment Labeling->Storage Disposal Disposal: High-Temp Incineration Storage->Disposal

Caption: Step-by-step waste management workflow ensuring compliance and environmental safety.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21187462, 4-Methylpiperidine-4-carboxamide.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Information on Chemicals – Piperidine Derivatives.[1][4] (General Hazard Framework for Secondary Amines). Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.